Product packaging for 3-Ethyl-2,2,6-trimethylheptane(Cat. No.:CAS No. 62199-13-7)

3-Ethyl-2,2,6-trimethylheptane

Cat. No.: B14555563
CAS No.: 62199-13-7
M. Wt: 170.33 g/mol
InChI Key: RIIDJOQRWGTQEN-UHFFFAOYSA-N
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Description

3-Ethyl-2,2,6-trimethylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26 B14555563 3-Ethyl-2,2,6-trimethylheptane CAS No. 62199-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62199-13-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,2,6-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-11(12(4,5)6)9-8-10(2)3/h10-11H,7-9H2,1-6H3

InChI Key

RIIDJOQRWGTQEN-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(C)C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 62199-13-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available scientific and technical data for the branched alkane, 3-Ethyl-2,2,6-trimethylheptane. Despite its well-defined chemical structure, a thorough review of scientific literature and chemical databases reveals a significant lack of research into its biological activity, pharmacological properties, and potential applications in drug development. This document summarizes the known physicochemical properties and highlights the current void in experimental data.

Chemical Identity and Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] Its structure consists of a seven-carbon heptane (B126788) backbone with ethyl and methyl substituents. The Chemical Abstracts Service (CAS) has assigned the number 62199-13-7 to this specific isomer.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62199-13-7PubChem[1]
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
InChIKey RIIDJOQRWGTQEN-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CCC(CCC(C)C)C(C)(C)CPubChem[1]
Henry's Law Constant 8.0×10−7 mol/(m3 Pa) (at 298.15 K)Gharagheizi et al. (2010)[3]

Note: Most of the available data are computed properties from chemical databases and not from experimental measurements.

Synthesis and Manufacturing

Biological Activity and Toxicological Profile

A comprehensive search of scientific databases reveals no published studies on the biological activity, pharmacology, or toxicology of this compound. There is a notable absence of data regarding its interaction with biological systems, potential therapeutic effects, or adverse reactions.

While some research exists on the biological activities of structurally related compounds, such as certain branched alkenes acting as insect pheromones, these findings cannot be directly extrapolated to this saturated alkane.[4] Similarly, studies on other heptane derivatives, for instance, those with bicyclo[3.1.1]heptane ring systems showing activity as prostaglandin (B15479496) D2 receptor antagonists, are structurally and functionally distinct from this compound and are not relevant to its potential biological profile.[5]

Due to the lack of experimental data, no signaling pathways or mechanisms of action involving this compound can be described.

Experimental Protocols

There are no published key experiments involving this compound. Consequently, no experimental protocols can be provided.

Logical Relationships and Workflows

Given the absence of research and development activities for this compound, a logical workflow for its investigation would follow a standard preclinical research path.

G cluster_0 Hypothetical Research Workflow for this compound A Chemical Synthesis and Purification B In Vitro Screening (e.g., cell-based assays) A->B C Physicochemical Characterization A->C D ADME-Tox Screening B->D E Hit Identification B->E F Lead Optimization E->F G In Vivo Efficacy Studies F->G H Preclinical Development Candidate G->H

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the branched alkane, 3-Ethyl-2,2,6-trimethylheptane. Due to the compound's specificity, experimental data is limited; therefore, this guide presents a combination of computed data from established chemical databases and outlines standardized experimental protocols for the determination of key physicochemical properties.

Core Physicochemical Data

Table 1: Summary of Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₆ChemSrc, PubChem[1][2]
Molecular Weight 170.33 g/mol ChemSrc, PubChem[1][2]
IUPAC Name This compoundPubChem[2]
CAS Number 62199-13-7ChemSrc, PubChem[1][2]
LogP (Octanol-Water Partition Coefficient) 4.49 - 5.7ChemSrc, PubChem[1][2]
Canonical SMILES CCC(CCC(C)C)C(C)(C)CPubChem[2]
InChIKey RIIDJOQRWGTQEN-UHFFFAOYSA-NChemSrc, PubChem[1][2]

Note: Properties such as boiling point, melting point, density, and solubility are not available as experimentally determined values in the cited sources. The data presented are computationally derived.

Experimental Protocols for Physicochemical Characterization

For researchers requiring precise experimental data, the following standard methodologies are recommended for the determination of the key physicochemical properties of liquid alkanes like this compound. These protocols are based on widely accepted standards, such as those from ASTM International.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined through several established laboratory methods.

  • Thiele Tube Method : This is a convenient method for determining the boiling point of small quantities of a liquid. The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube.

  • Simple Distillation : For larger sample volumes (≥ 5 mL), a simple distillation apparatus can be used. The boiling point is the temperature at which the liquid-vapor equilibrium is established, and this is typically the highest, stable temperature observed on the thermometer during distillation.

  • Reflux Method : A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used to determine the boiling point. A thermometer placed in the vapor phase below the condenser will record the boiling point temperature.

Determination of Density

The density of a liquid hydrocarbon can be accurately measured using several standard methods.

  • ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter : This method involves introducing the liquid sample into an oscillating U-tube. The change in the oscillation frequency of the tube is directly related to the density of the liquid. This is a rapid and accurate method requiring a small sample volume.

  • ASTM D5002 - Standard Test Method for Density and Relative Density of Crude Oils by Digital Density Analyzer : While specific to crude oils, the principles and apparatus of this method are applicable to other liquid hydrocarbons. It also utilizes an oscillating sample tube to determine density.

  • Pycnometry (ASTM D1480 and ASTM D1217) : This is a highly accurate but more time-consuming method. It involves weighing a precisely known volume of the liquid in a calibrated glass vessel called a pycnometer.

Determination of Solubility

The solubility of a non-polar compound like this compound is expected to be low in polar solvents like water and high in non-polar organic solvents.

  • Shake-Flask Method (Adapted for Hydrocarbons) : This is a standard method for determining the solubility of a substance in a particular solvent. An excess amount of the alkane is added to water, and the mixture is agitated until equilibrium is reached (typically 24-48 hours). The aqueous phase is then separated and analyzed (e.g., by gas chromatography) to determine the concentration of the dissolved alkane.

  • General Principle : Alkanes are generally immiscible with water but soluble in other non-polar organic solvents such as hexane, toluene, and diethyl ether, following the principle of "like dissolves like".

Logical Workflow and Visualization

The determination of the physicochemical properties of a compound follows a logical progression from basic identification to detailed characterization. The following diagram illustrates a general workflow for this process.

G cluster_0 Compound Identification & Purity cluster_1 Primary Physicochemical Properties cluster_2 Solubility & Partitioning cluster_3 Data Analysis & Reporting A Obtain/Synthesize Compound B Structural Confirmation (NMR, MS) A->B C Purity Assessment (GC, HPLC) B->C D Molecular Weight & Formula C->D E Boiling Point Determination (e.g., Thiele Tube, Distillation) C->E F Melting Point Determination (if applicable) C->F G Density Measurement (e.g., ASTM D4052) C->G H Aqueous Solubility (Shake-Flask Method) C->H I Solubility in Organic Solvents C->I K Compile and Tabulate Data E->K F->K G->K J Octanol-Water Partition Coefficient (LogP) (e.g., HPLC Method) H->J I->J J->K L Generate Technical Report/Whitepaper K->L

Caption: General workflow for the determination of physicochemical properties.

References

An In-depth Technical Guide to the Molecular Structure of 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

3-Ethyl-2,2,6-trimethylheptane is a branched-chain alkane with the molecular formula C12H26. Its structure consists of a seven-carbon heptane (B126788) backbone with an ethyl group at the third carbon position and methyl groups at the second and sixth positions. The presence of a quaternary carbon at the second position contributes to its steric bulk.

Key Identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C12H26

  • Canonical SMILES: CCC(C(C)C)C(C)(C)C

  • InChI Key: RIIDJOQRWGTQEN-UHFFFAOYSA-N

The logical relationship between the IUPAC name and the molecular structure can be visualized as follows:

IUPAC_Nomenclature_of_this compound Structural Elucidation from IUPAC Name cluster_IUPAC_Name IUPAC Name cluster_Parent_Chain Parent Chain cluster_Substituents Substituents cluster_Structure Final Structure IUPAC_Name This compound Heptane Heptane (7-carbon chain) IUPAC_Name->Heptane Ethyl Ethyl Group (at position 3) IUPAC_Name->Ethyl Trimethyl Three Methyl Groups IUPAC_Name->Trimethyl Molecular_Structure Condensed Structural Formula: CH3CH(CH3)CH2CH2CH(CH2CH3)C(CH3)3 Heptane->Molecular_Structure Ethyl->Molecular_Structure Positions Positions: 2, 2, and 6 Trimethyl->Positions Positions->Molecular_Structure

IUPAC name to molecular structure.

Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following table presents a combination of computed properties for the target molecule and experimental data for the structurally analogous C12 branched alkane, 2,2,4,6,6-pentamethylheptane, as a representative example.

PropertyThis compound (Computed)2,2,4,6,6-Pentamethylheptane (Experimental)
Molecular Weight 170.33 g/mol 170.33 g/mol
Boiling Point Not Available177-178 °C[1]
Melting Point Not Available-67 °C[2]
Density Not Available0.749 g/cm³ at 20 °C[2][3]
XLogP3 5.75.6
Topological Polar Surface Area 0 Ų0 Ų

Experimental Protocols for Characterization

The following sections detail generalized experimental protocols for determining the key physicochemical and spectroscopic properties of branched alkanes like this compound.

Determination of Boiling Point

The boiling point of a liquid alkane can be determined using a distillation apparatus or a Thiele tube. The Thiele tube method is suitable for small sample volumes.

Protocol using a Thiele Tube:

  • A small sample of the purified alkane is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid alkane can be determined using a pycnometer or a vibrating tube densitometer.

Protocol using a Pycnometer:

  • The empty pycnometer is cleaned, dried, and its mass is accurately measured.

  • The pycnometer is filled with distilled water, and its mass is measured to determine the volume of the pycnometer.

  • The pycnometer is emptied, dried, and then filled with the sample alkane.

  • The mass of the pycnometer filled with the alkane is measured.

  • The density is calculated by dividing the mass of the alkane by the volume of the pycnometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.

¹H NMR Spectroscopy Protocol:

  • A small amount of the alkane is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • The ¹H NMR spectrum is acquired on a spectrometer.

  • Expected ¹H NMR Spectral Features for this compound: Signals are expected in the upfield region (typically 0.8-1.5 ppm). The spectrum would show complex splitting patterns due to the various methylene (B1212753) and methine protons. The methyl groups would likely appear as doublets and triplets depending on their neighboring protons.

¹³C NMR Spectroscopy Protocol:

  • A more concentrated solution of the alkane in a deuterated solvent is prepared.

  • The ¹³C NMR spectrum is acquired.

  • Expected ¹³C NMR Spectral Features for this compound: The spectrum would show distinct signals for each unique carbon atom. The chemical shifts would be in the typical aliphatic region (approximately 10-60 ppm). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of chemical bonds present in a molecule.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

  • A small drop of the liquid alkane is placed directly on the ATR crystal of the IR spectrometer.

  • The IR spectrum is recorded.

  • Expected IR Spectral Features for this compound: The spectrum will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups will be observed in the 1350-1470 cm⁻¹ region. The absence of significant peaks in other regions is indicative of a saturated hydrocarbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

  • A dilute solution of the alkane in a volatile solvent is prepared.

  • The sample is injected into a gas chromatograph, which separates the compound from any impurities.

  • The separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization).

  • The mass-to-charge ratio of the molecular ion and its fragments are detected.

  • Expected Mass Spectrum Features for this compound: The molecular ion peak (M⁺) would be observed at m/z = 170. Fragmentation will likely occur at the branching points, leading to the formation of stable carbocations. The fragmentation pattern can provide valuable information about the arrangement of the alkyl groups.

Biological Activity and Signaling Pathways

As a simple, non-polar hydrocarbon, this compound is not expected to have significant biological activity or interact with specific signaling pathways. Such molecules are generally considered to be biologically inert, although they can have non-specific effects at high concentrations due to their lipophilic nature, potentially disrupting cell membranes. There is no information in the scientific literature to suggest any specific pharmacological role for this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and expected physicochemical properties of this compound. While experimental data for this specific molecule is scarce, the use of a representative branched C12 alkane, 2,2,4,6,6-pentamethylheptane, offers valuable insights into its likely characteristics. The provided experimental protocols offer a solid foundation for the laboratory characterization of this and similar branched alkanes. This information is intended to be a useful resource for researchers and professionals working with aliphatic compounds in various scientific and industrial settings.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a proposed synthetic pathway for 3-Ethyl-2,2,6-trimethylheptane, a highly branched alkane. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a logical and experimentally sound two-step approach based on well-established organic chemistry principles: a Grignard reaction to construct the carbon skeleton, followed by the deoxygenation of the resulting tertiary alcohol.

This guide offers detailed, adaptable experimental protocols, summarizes expected quantitative data, and provides visualizations of the synthetic pathway and experimental workflow to aid in the practical execution of this synthesis.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests a key disconnection at the C3-C4 bond, pointing towards a Grignard reaction as a suitable carbon-carbon bond-forming step. The most strategically sound approach involves the reaction of a tert-butyl Grignard reagent with a suitable ketone. This leads to the following proposed two-step synthesis:

  • Step 1: Grignard Reaction. The nucleophilic addition of tert-butylmagnesium chloride to 5-methyl-2-hexanone (B1664664) will form the tertiary alcohol, 3-ethyl-2,2,6-trimethylheptan-3-ol.

  • Step 2: Deoxygenation. The subsequent reduction of the tertiary alcohol intermediate will yield the final product, this compound. A robust method for the deoxygenation of tertiary alcohols is the use of a silane-based reducing agent in the presence of a strong acid.

The overall synthetic scheme is presented below:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deoxygenation 5-methyl-2-hexanone 5-methyl-2-hexanone Grignard_Reaction + 5-methyl-2-hexanone->Grignard_Reaction tert-butylmagnesium chloride tert-butylmagnesium chloride tert-butylmagnesium chloride->Grignard_Reaction Intermediate_Alcohol 3-ethyl-2,2,6-trimethylheptan-3-ol Grignard_Reaction->Intermediate_Alcohol 1. Diethyl ether 2. H3O+ workup Final_Product This compound Intermediate_Alcohol_2 3-ethyl-2,2,6-trimethylheptan-3-ol Intermediate_Alcohol_2->Final_Product Triethylsilane, Trifluoroacetic acid

Caption: Proposed two-step synthesis of this compound.

Data Presentation

The following tables summarize the key reactants, expected products, and estimated quantitative data for the proposed synthesis. Yields are based on typical values for analogous reactions reported in the literature, acknowledging that sterically hindered substrates may result in lower yields.

Table 1: Reactants and Products

StepReactant 1Reactant 2Product
15-methyl-2-hexanonetert-butylmagnesium chloride3-ethyl-2,2,6-trimethylheptan-3-ol
23-ethyl-2,2,6-trimethylheptan-3-olTriethylsilane, Trifluoroacetic acidThis compound

Table 2: Estimated Quantitative Data

StepReaction Time (hours)Temperature (°C)Expected Yield (%)
12 - 40 to reflux60 - 75
21 - 30 to 2570 - 85

Experimental Protocols

The following are detailed, adaptable protocols for the two key steps in the synthesis of this compound.

3.1. Step 1: Synthesis of 3-ethyl-2,2,6-trimethylheptan-3-ol via Grignard Reaction

This protocol is adapted from general procedures for Grignard reactions with ketones.

Materials:

  • Magnesium turnings

  • Iodine crystal (optional, for initiation)

  • tert-Butyl chloride

  • Anhydrous diethyl ether

  • 5-methyl-2-hexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry all glassware and allow to cool under an inert atmosphere.

    • To the three-necked flask, add magnesium turnings (1.2 equivalents).

    • Assemble the apparatus and maintain a positive pressure of inert gas.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of tert-butyl chloride (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the tert-butyl chloride solution to the magnesium. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.

    • Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 5-methyl-2-hexanone (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

    • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

3.2. Step 2: Deoxygenation of 3-ethyl-2,2,6-trimethylheptan-3-ol

This protocol is based on the reductive deoxygenation of tertiary alcohols using triethylsilane and a strong acid.[1][2]

Materials:

  • 3-ethyl-2,2,6-trimethylheptan-3-ol

  • Triethylsilane

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Separatory funnel

Procedure:

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere, dissolve the tertiary alcohol (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Add triethylsilane (1.5 - 2.0 equivalents) to the stirred solution.

    • Slowly add trifluoroacetic acid (2.0 - 3.0 equivalents) dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • The crude product, this compound, can be purified by distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Start grignard_prep Prepare Grignard Reagent (tert-butylmagnesium chloride) start->grignard_prep grignard_reaction React with 5-methyl-2-hexanone grignard_prep->grignard_reaction workup1 Aqueous Workup & Extraction grignard_reaction->workup1 isolation1 Isolate Tertiary Alcohol workup1->isolation1 reduction Deoxygenation with Triethylsilane/TFA isolation1->reduction workup2 Aqueous Workup & Extraction reduction->workup2 purification Purify Final Product (Distillation/Chromatography) workup2->purification end End Product: This compound purification->end

Caption: A typical experimental workflow for the synthesis of this compound.

References

3-Ethyl-2,2,6-trimethylheptane structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of 3-Ethyl-2,2,6-trimethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the dodecane (B42187) isomer family, it is one of 355 possible structural isomers.[1] The arrangement of its carbon skeleton, characterized by a high degree of branching, gives rise to unique physicochemical properties that are of interest in various fields, including organic synthesis, materials science, and as a component in fuel studies. Understanding the properties and spectral characteristics of this compound and its isomers is crucial for their identification, synthesis, and application.

This technical guide provides a comprehensive overview of the structural isomers of this compound, including their physicochemical properties, spectroscopic data, and experimental protocols for their analysis. Due to the limited availability of experimental data for this compound itself, this guide incorporates data from closely related highly-branched dodecane and decane (B31447) isomers to illustrate key principles and comparative trends.

Physicochemical Properties of Branched Alkanes

The degree of branching in alkanes significantly influences their physical properties. Generally, for a given carbon number, increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in lower boiling points compared to their linear or less branched counterparts.[2][3] Densities and refractive indices also tend to be lower for highly branched alkanes.

Data Presentation

The following tables summarize available quantitative data for n-dodecane and a selection of branched dodecane and decane isomers. This comparative data highlights the influence of molecular structure on physical properties.

Table 1: Physicochemical Properties of n-Dodecane and Selected Branched Isomers

CompoundIUPAC NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/cm³)Refractive Index
n-DodecaneDodecane112-40-3C₁₂H₂₆216.30.7491.422
Target Isomer Class This compound62199-13-7C₁₂H₂₆Not availableNot availableNot available
Isomer 12,2,4,6,6-Pentamethylheptane13475-82-6C₁₂H₂₆170-1950.7511.419-1.423
Isomer 22,2,6-Trimethylheptane (B12658229)1190-83-6C₁₀H₂₂148[4]0.723[4]1.408[4]
Isomer 32,4,6-Trimethylheptane (B1595353)2613-61-8C₁₀H₂₂147-149[5][6]0.722[6]Not available
Isomer 42,2,5-Trimethylheptane20291-95-6C₁₀H₂₂150[7]0.733[7]1.412[7]
Isomer 52,3,6-Trimethylheptane (B13826065)4032-93-3C₁₀H₂₂155[8]Not available1.413[8]
Isomer 63,3,5-Trimethylheptane7154-80-5C₁₀H₂₂156[9]0.7391.4147[10]

Note: Data for isomers of decane (C₁₀H₂₂) are included to provide a broader comparison of the effects of branching on physical properties.

Experimental Protocols

This section details generalized experimental protocols for the synthesis and characterization of highly branched alkanes like this compound and its isomers.

Synthesis of Highly Branched Alkanes

The synthesis of specific, highly branched alkanes can be challenging. Common methods include the alkylation of smaller alkanes or organometallic coupling reactions. For isomers of dodecane, hydroisomerization of n-dodecane over zeolite catalysts is a common industrial approach, though it often yields a complex mixture of isomers.

A potential laboratory-scale synthesis for a related trimethylheptane is the hydrogenation of 2-methylpentanal (B94375) and isobutanol.[11]

Workflow for Synthesis and Purification

start Reactant Preparation reaction Alkylation or Coupling Reaction start->reaction workup Aqueous Workup and Extraction reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal drying->concentration purification Fractional Distillation or Preparative GC concentration->purification characterization Spectroscopic Analysis (NMR, GC-MS, IR) purification->characterization

A typical workflow for the synthesis and purification of branched alkanes.
Spectroscopic Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying isomers of alkanes. The fragmentation patterns in the mass spectrum provide valuable structural information.

Experimental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.

  • Injector: Split/splitless injector at 250°C.

  • Mass Spectrometer: Quadrupole or Ion Trap.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Fragmentation Patterns of Branched Alkanes: Branched alkanes exhibit characteristic fragmentation patterns in their mass spectra.[2][5] Cleavage is favored at the branching points, leading to the formation of more stable secondary and tertiary carbocations.[12] This results in a less prominent molecular ion peak (M+) compared to linear alkanes and dominant peaks corresponding to the most stable carbocations.[3][13] For a C₁₂ alkane, the molecular ion would be at m/z 170.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of organic molecules.

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher.

  • Typical Chemical Shifts: For alkanes, proton signals generally appear in the upfield region of the spectrum (δ 0.5-2.0 ppm). The chemical shift depends on the local electronic environment. Protons on carbons adjacent to branching points may be shifted slightly downfield.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Typical Chemical Shifts: Alkane carbons typically resonate between δ 10 and 60 ppm.[14][15][16][17] The chemical shift is sensitive to the degree of substitution and branching. Quaternary carbons are generally found further downfield than primary, secondary, or tertiary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the types of bonds present in a molecule. For alkanes, the spectrum is dominated by C-H stretching and bending vibrations.[13][18][19]

Experimental Parameters:

  • Spectrometer: FTIR spectrometer with a DTGS detector.

  • Sample Preparation: A thin film of the liquid sample is placed between two NaCl or KBr plates, or a diamond ATR accessory is used.

  • Data Collection: Typically 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Characteristic Absorptions for Alkanes:

  • C-H Stretch: Strong, sharp absorptions in the 2850-3000 cm⁻¹ region.[2][3]

  • C-H Bend (Scissoring): Absorptions around 1450-1470 cm⁻¹.[18]

  • C-H Rock (Methyl): Absorptions around 1370-1380 cm⁻¹.[18]

Mandatory Visualization

Isomeric Relationships

The following diagram illustrates the relationship between n-dodecane and some of its structural isomers, including the class of compounds to which this compound belongs.

Dodecane n-Dodecane (C12H26) Branched Branched Dodecane Isomers Dodecane->Branched Isomerization HighlyBranched Highly Branched Isomers Branched->HighlyBranched Target This compound HighlyBranched->Target OtherIsomers Other Trimethylheptane-based Isomers HighlyBranched->OtherIsomers

Isomeric relationship of this compound.
Spectroscopic Analysis Workflow

The logical workflow for the spectroscopic identification of an unknown branched alkane is depicted below.

Sample Purified Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR Data Combined Spectroscopic Data GCMS->Data NMR->Data IR->Data Structure Structural Elucidation Data->Structure

Workflow for spectroscopic analysis of branched alkanes.

References

Spectroscopic Profile of 3-Ethyl-2,2,6-trimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Ethyl-2,2,6-trimethylheptane (CAS RN: 62199-13-7). Due to the limited availability of public experimental spectroscopic data for this specific compound, this document presents predicted data based on the general principles of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for branched alkanes. The methodologies described are established, general protocols applicable to the analysis of liquid organic compounds of this class.

Predicted Spectroscopic Data

The following sections summarize the anticipated spectroscopic data for this compound. These predicted values are intended to serve as a reference for the identification and characterization of the compound.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M+) and a series of fragment ions characteristic of branched alkanes. The fragmentation of alkanes is initiated by the removal of an electron, followed by C-C bond cleavage. The relative abundance of the molecular ion peak for branched alkanes is often low.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Ion Notes
170[C₁₂H₂₆]⁺Molecular Ion (M⁺)
155[M - CH₃]⁺Loss of a methyl group
141[M - C₂H₅]⁺Loss of an ethyl group
113[M - C₄H₉]⁺Loss of a butyl group
99[M - C₅H₁₁]⁺Loss of a pentyl group
85[C₆H₁₃]⁺Cleavage forming a hexyl cation
71[C₅H₁₁]⁺Cleavage forming a pentyl cation
57[C₄H₉]⁺Cleavage forming a butyl cation (often a base peak)
43[C₃H₇]⁺Cleavage forming a propyl cation
29[C₂H₅]⁺Cleavage forming an ethyl cation
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

The ¹³C-NMR spectrum of this compound will display distinct signals for each unique carbon environment. Due to the molecule's asymmetry, all 12 carbon atoms are expected to be chemically non-equivalent and should therefore produce 12 distinct resonances in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm) Carbon Type
C110-15Primary (CH₃)
C230-40Quaternary
C340-50Tertiary (CH)
C420-30Secondary (CH₂)
C530-40Secondary (CH₂)
C625-35Tertiary (CH)
C720-30Secondary (CH₂)
C8 (ethyl)10-15Primary (CH₃)
C9 (ethyl)20-30Secondary (CH₂)
C10 (trimethyl)25-35Primary (CH₃)
C11 (trimethyl)25-35Primary (CH₃)
C12 (methyl on C6)20-25Primary (CH₃)
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

The ¹H-NMR spectrum of this compound is anticipated to be complex due to significant signal overlap in the upfield region (typically 0.7-2.0 ppm for alkanes). The chemical shifts and splitting patterns will be influenced by the local electronic environment of each proton. Protons on methyl groups will appear as singlets, doublets, or triplets depending on their neighboring protons. Methylene and methine protons will exhibit more complex multiplet patterns.

Table 3: Predicted ¹H-NMR Data for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-CH₃ (terminal)0.8 - 1.0Triplet3H
-CH₃ (on C2)0.8 - 1.0Singlet9H
-CH₃ (on C6)0.8 - 1.0Doublet6H
-CH₂- (ethyl)1.2 - 1.5Quartet2H
-CH₂- (chain)1.1 - 1.6Multiplet4H
-CH- (chain)1.4 - 1.8Multiplet2H

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. Instrument parameters may require optimization for the specific sample and spectrometer used.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 20 to 200.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C-NMR Data Acquisition:

    • Experiment: Proton-decoupled ¹³C experiment.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • ¹H-NMR Data Acquisition:

    • Experiment: Standard ¹H experiment.

    • Pulse Angle: 30-45°.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 or more.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Liquid Sample (this compound) Dilution Dilution in Volatile Solvent Sample->Dilution NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep GCMS GC-MS Analysis Dilution->GCMS NMR NMR Spectrometer NMR_Prep->NMR MS_Data Mass Spectrum (m/z vs. Intensity) GCMS->MS_Data NMR_Data NMR Spectra (¹H, ¹³C) NMR->NMR_Data Interpretation Structural Elucidation & Data Correlation MS_Data->Interpretation NMR_Data->Interpretation Report Technical Report Interpretation->Report

Caption: Logical workflow for spectroscopic analysis.

An In-depth Technical Guide to 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data for 3-Ethyl-2,2,6-trimethylheptane is exceptionally scarce. This guide summarizes the available computed data and presents a theoretical framework for its synthesis, characterization, and potential properties based on general principles of organic chemistry and data for analogous branched alkanes. The experimental protocols and some data presented herein are hypothetical and intended for illustrative purposes.

Physicochemical Properties

PropertyThis compound (Computed/Predicted)n-Dodecane (Experimental)
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol [1]170.33 g/mol [6]
Boiling Point Not available215-217 °C[8][10]
Melting Point Not available-9.6 °C[8][10]
Density Not available0.75 g/mL at 25 °C[8][10]
Solubility in Water Predicted to be very low<0.1 g/100 mL at 25 °C[10]
LogP (Octanol-Water Partition Coefficient) 5.7[1]6.1[8]

Synthesis of this compound: A Theoretical Approach

There are no published specific synthesis routes for this compound. However, its structure lends itself to synthesis via established organometallic reactions followed by reduction. A plausible two-step approach involves a Grignard reaction to construct the carbon skeleton, followed by catalytic hydrogenation of the resulting alkene.

Hypothetical Synthesis Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Catalytic Hydrogenation 4-Methyl-2-pentanone (B128772) 4-Methyl-2-pentanone Grignard_Reaction Grignard Reaction (in Diethyl Ether) 4-Methyl-2-pentanone->Grignard_Reaction tert-Butylmagnesium chloride tert-Butylmagnesium chloride tert-Butylmagnesium chloride->Grignard_Reaction Tertiary_Alcohol 3-Ethyl-2,2,6-trimethyl-3-heptanol Grignard_Reaction->Tertiary_Alcohol Tertiary_Alcohol_ref 3-Ethyl-2,2,6-trimethyl-3-heptanol Dehydration Dehydration (H₂SO₄, heat) Alkene_Mixture Alkene Mixture Dehydration->Alkene_Mixture Alkene_Mixture_ref Alkene Mixture Tertiary_Alcohol_ref->Dehydration Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Final_Product This compound Hydrogenation->Final_Product Alkene_Mixture_ref->Hydrogenation

Hypothetical synthesis workflow for this compound.
Experimental Protocols (Hypothetical)

Step 1: Synthesis of 3-Ethyl-2,2,6-trimethyl-3-heptanol via Grignard Reaction

  • Apparatus Setup: A flame-dried three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Preparation: Magnesium turnings are placed in the flask with a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to form tert-butylmagnesium chloride.

  • Reaction: The Grignard reagent is cooled in an ice bath. A solution of 4-methyl-2-pentanone in anhydrous diethyl ether is added dropwise with continuous stirring.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 3-Ethyl-2,2,6-trimethyl-3-heptanol

  • Reaction Setup: The crude tertiary alcohol is placed in a round-bottom flask with a distillation apparatus.

  • Dehydration: A catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, is added. The mixture is heated to induce dehydration, and the resulting alkene mixture is distilled off as it is formed. This step is likely to produce a mixture of isomeric alkenes.

Step 3: Catalytic Hydrogenation of the Alkene Mixture

  • Catalyst and Solvent: The alkene mixture is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C) is added.

  • Hydrogenation: The vessel is purged with hydrogen gas and then pressurized. The mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration through celite, and the solvent is evaporated. The resulting crude this compound is purified by fractional distillation.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following are predictions based on the structure and general spectroscopic principles for alkanes.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple, chemically similar alkyl groups.

Predicted Chemical Shift (ppm)MultiplicityIntegration (Number of Protons)Assignment
~ 0.85 - 0.95Multiple overlapping signals15HMethyl groups (C1, C2-CH₃ x2, C6-CH₃, C7)
~ 1.0 - 1.4Multiplet8HMethylene and methine protons (C3-CH, C4-CH₂, C5-CH₂, C6-CH, ethyl-CH₂)
~ 1.5 - 1.7Multiplet3HMethine protons (C3-CH, C6-CH)
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's asymmetry, all 12 carbons are expected to be unique.

Predicted Chemical Shift (ppm)Carbon Assignment
~ 10 - 30C1, C7, C2-CH₃, C6-CH₃, Ethyl-CH₃
~ 30 - 50C3, C4, C5, C6, Ethyl-CH₂
~ 30 - 40C2
Mass Spectrometry (Predicted)

In electron ionization mass spectrometry (EI-MS), branched alkanes typically show extensive fragmentation, and the molecular ion peak (M⁺) at m/z 170 may be of very low abundance or absent.[11][12][13][14][15] Fragmentation is expected to occur preferentially at the branching points to form more stable carbocations.

G M+ [C₁₂H₂₆]⁺˙ m/z = 170 Frag1 Loss of C₂H₅ [C₁₀H₂₁]⁺ m/z = 141 M+->Frag1 Frag2 Loss of C₅H₁₁ [C₇H₁₅]⁺ m/z = 99 M+->Frag2 Frag3 Loss of C₄H₉ [C₈H₁₇]⁺ m/z = 113 M+->Frag3

Predicted major fragmentation pathways for this compound.

Reactivity and Potential Applications

Chemical Reactivity

As a saturated alkane, this compound is expected to be relatively unreactive.[16][17][18] Its C-C and C-H bonds are strong and nonpolar, making it resistant to attack by most acids, bases, and oxidizing/reducing agents under normal conditions. The significant steric hindrance around the C3 position, due to the ethyl and tert-butyl groups, would further decrease its reactivity in reactions such as free-radical halogenation.[19][20]

Potential Applications

Given its highly branched structure and molecular weight, this compound could potentially be a component of lubricating oils or hydraulic fluids, where high stability and specific viscosity properties are desired. It might also serve as a nonpolar solvent in specialized applications or as a standard in analytical chemistry, such as gas chromatography. However, without specific studies, these applications remain speculative.

Biological Activity and Toxicology

There is no specific toxicological or biological activity data available for this compound. For the general class of C9-C12 and C12-C14 isoalkanes, toxicological data suggest low acute oral, dermal, and inhalation toxicity.[21][22][23][24] These substances are generally considered to have low systemic toxicity. However, aspiration of liquid alkanes into the lungs can be fatal.[21][24]

The metabolism of highly branched alkanes in biological systems is generally slow. The presence of quaternary carbons and significant branching can hinder enzymatic oxidation by cytochrome P450 enzymes, which is the primary metabolic pathway for alkanes.[25][26][27][28]

G Branched_Alkane This compound CYP450 Cytochrome P450 (Hydroxylation) Branched_Alkane->CYP450 Slow Hydroxylated_Metabolite Hydroxylated Metabolite CYP450->Hydroxylated_Metabolite Further_Oxidation Further Oxidation (e.g., to carboxylic acid) Hydroxylated_Metabolite->Further_Oxidation Excretion Conjugation and Excretion Further_Oxidation->Excretion

Generalized metabolic pathway for branched alkanes.

Conclusion

This compound is a highly branched alkane for which there is a significant lack of published experimental data. While its basic molecular properties can be computed, its synthesis, spectroscopic characterization, reactivity, and biological effects have not been documented in the public domain. The information presented in this guide is largely theoretical, based on the established principles of organic chemistry for similar structures. Further experimental investigation would be required to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the Boiling Point of 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point of the branched alkane 3-Ethyl-2,2,6-trimethylheptane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the physicochemical properties, established experimental protocols for boiling point determination, and the underlying principles governing the boiling points of alkanes.

Physicochemical Properties of this compound
Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C12H26170.33Estimated: ~180-190
n-DodecaneC12H26170.34216.2
3-Ethyl-2-methylheptaneC10H22142.28161.21[3]
3-Ethyl-3-methylheptaneC10H22142.28~164[4]

Note: The boiling point for this compound is an estimate based on the trends observed for branched alkanes.

Experimental Protocols for Boiling Point Determination

The determination of a boiling point is a fundamental procedure in the characterization of liquid compounds. Two prevalent methods are detailed below.

Thiele Tube Method

This classical method is suitable for determining the boiling point of a small quantity of a pure liquid sample.[5][6]

Apparatus:

  • Thiele tube

  • Mineral oil

  • Thermometer (-10 to 250 °C)

  • Capillary tube (sealed at one end)

  • Small test tube or Durham tube

  • Rubber band or thread

  • Bunsen burner or other heat source

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, making sure the rubber band is above the oil level.[7]

  • The side arm of the Thiele tube is gently heated, which induces a convection current in the oil, ensuring uniform heating.[5]

  • As the temperature rises, air trapped in the capillary tube will be expelled, forming a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6][8]

Simulated Distillation by Gas Chromatography (GC-SCD)

Simulated distillation is a gas chromatography technique used to determine the boiling range distribution of petroleum products and other hydrocarbon mixtures.[9][10] It separates compounds by their boiling points.[9]

Apparatus:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Non-polar capillary column

  • Autosampler (recommended)

  • Data acquisition and processing software (Simulated Distillation software)

  • Calibration mixture of n-alkanes with known boiling points

Procedure:

  • Calibration: A calibration mixture containing a series of n-alkanes covering the expected boiling range of the sample is injected into the GC. The retention time of each n-alkane is recorded and plotted against its known boiling point to create a calibration curve.[9]

  • Sample Preparation: The sample, this compound, is prepared, typically by dilution in a suitable solvent if necessary.

  • Injection: A small, precise volume of the sample is injected into the GC.

  • Chromatographic Separation: The GC oven temperature is programmed to increase at a reproducible rate. The components of the sample are separated in the column based on their boiling points, with lower boiling point compounds eluting first.[11]

  • Detection: As the separated components elute from the column, they are detected by the FID.

  • Data Analysis: The resulting chromatogram is processed by the simulated distillation software. By correlating the retention time of the sample peak with the calibration curve, the boiling point is determined.[11]

Structure-Boiling Point Relationship in Alkanes

The boiling point of alkanes is primarily determined by the strength of the intermolecular van der Waals forces. These forces are influenced by the molecule's surface area and molecular weight. The following diagram illustrates the relationship between the degree of branching in alkane isomers and their corresponding boiling points. Generally, for isomers with the same molecular weight, a higher degree of branching leads to a more compact, spherical shape with a smaller surface area, resulting in weaker van der Waals forces and a lower boiling point.[1][2]

G cluster_1 Structural Features n-Octane n-Octane (125.7 °C) 2-Methylheptane 2-Methylheptane (117.6 °C) 2,2,4-Trimethylpentane 2,2,4-Trimethylpentane (99.3 °C) 2,2,3,3-Tetramethylbutane 2,2,3,3-Tetramethylbutane (106.5 °C) Linear Linear Chain (Max Surface Area) Linear->n-Octane Slightly_Branched Slightly Branched Slightly_Branched->2-Methylheptane Highly_Branched Highly Branched (Min Surface Area) Highly_Branched->2,2,4-Trimethylpentane Symmetrical Highly Symmetrical Symmetrical->2,2,3,3-Tetramethylbutane

Caption: Relationship between alkane branching and boiling point for octane (B31449) isomers.

References

Technical Guide: Physicochemical Properties of 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Introduction

3-Ethyl-2,2,6-trimethylheptane is a saturated hydrocarbon with the molecular formula C12H26. As a highly branched alkane, its physical properties are of interest in various fields, including fuel science and as a non-polar solvent. The arrangement of its ethyl and methyl substituents along the heptane (B126788) backbone influences its intermolecular forces and, consequently, its physical state at various temperatures. A precise melting point is a fundamental property for the characterization and purity assessment of a solid compound. However, for many complex or non-commercially common compounds like this compound, experimental data is often not published.

Physicochemical Data

While an experimentally determined melting point for this compound is not currently reported in major chemical databases, a collection of computed physical and chemical properties is available.[1] These properties are estimated through computational models and provide theoretical values for the compound's characteristics.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC12H26PubChem[1]
Molecular Weight170.33 g/mol PubChem[1]
XLogP3-AA (LogP)5.7PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count0PubChem[1]
Rotatable Bond Count5PubChem[1]
Exact Mass170.203451 g/mol PubChem[1]
Monoisotopic Mass170.203451 g/mol PubChem[1]
Topological Polar Surface Area0 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Complexity106PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number62199-13-7PubChem[1]

Influence of Molecular Structure on Melting Point in Alkanes

The melting point of alkanes is influenced by the strength of the intermolecular van der Waals forces, which are primarily dependent on the molecule's surface area and how well it can pack into a crystal lattice.

  • Chain Length: Generally, as the carbon chain length increases, the surface area and the strength of the van der Waals forces increase, leading to a higher melting point.[2]

  • Branching: Increased branching in an alkane chain generally lowers the boiling point by reducing the effective surface area.[3][4] However, the effect on the melting point is more complex. Branching can disrupt the efficient packing of molecules into a crystal lattice, which would lower the melting point.[2]

  • Symmetry: Conversely, highly branched alkanes that result in a more compact, symmetrical, or spherical shape can pack more efficiently into a crystal lattice, leading to a significantly higher melting point than their linear isomers.[3] A classic example is neopentane (B1206597) (2,2-dimethylpropane), which has a much higher melting point (-16°C) than n-pentane (-130°C).[3]

For this compound, the presence of multiple branches suggests a complex interplay between reduced surface area and potentially disrupted crystal packing, making a theoretical prediction of its melting point challenging without experimental data.

G cluster_structure Molecular Structure Factors cluster_forces Intermolecular Interactions Chain_Length Chain Length VdW Van der Waals Forces Chain_Length->VdW Branching Branching Packing Crystal Lattice Packing Branching->Packing Branching->VdW Symmetry Symmetry Symmetry->Packing Melting_Point Melting_Point Packing->Melting_Point VdW->Melting_Point

Caption: Factors influencing the melting point of alkanes.

Experimental Protocol for Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound using a capillary melting point apparatus.[5][6][7]

4.1. Materials and Apparatus

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of the solid organic compound

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

4.2. Sample Preparation

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Place a small amount of the powdered sample on a clean, dry surface.

  • Invert a capillary tube and press the open end into the sample powder until a small amount of the solid is packed into the tube.

  • Tap the sealed end of the capillary tube on a hard surface to cause the sample to fall to the bottom. Alternatively, drop the capillary tube through a long glass tube onto a hard surface to compact the sample.

  • The final packed sample height should be between 2-3 mm.

4.3. Measurement Procedure

  • Insert the capillary tube containing the sample into the heating block of the melting point apparatus.

  • If the approximate melting point is unknown, a rapid preliminary determination should be performed by heating the sample at a fast rate (e.g., 10-20 °C per minute) to get a rough estimate of the melting range.[7]

  • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

  • For an accurate measurement, begin heating at a slow, controlled rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts completely (the end of the melting range).

  • The recorded melting point should be reported as a range (e.g., 120.5-121.5 °C). A pure compound will typically have a sharp melting range of 1-2 °C.[5] Impurities will generally cause a depression and broadening of the melting range.[5]

G Start Start Prepare_Sample Prepare_Sample Start->Prepare_Sample 1 End End Pack_Capillary Pack_Capillary Prepare_Sample->Pack_Capillary 2 Insert_in_Apparatus Insert_in_Apparatus Pack_Capillary->Insert_in_Apparatus 3 Rapid_Heat Rapid_Heat Insert_in_Apparatus->Rapid_Heat 4a (Optional) Slow_Heat Slow_Heat Insert_in_Apparatus->Slow_Heat 4b Estimate_MP Estimate_MP Rapid_Heat->Estimate_MP 5 Cool_Apparatus Cool_Apparatus Estimate_MP->Cool_Apparatus 6 Cool_Apparatus->Slow_Heat 7 Observe_Melting Observe_Melting Slow_Heat->Observe_Melting 8 Record_Range Record_Range Observe_Melting->Record_Range 9 Record_Range->End

Caption: Workflow for melting point determination.

Conclusion

While a definitive experimental melting point for this compound remains un-documented in publicly accessible resources, this guide provides the necessary theoretical background and practical methodology for its determination. The provided computed data serves as a theoretical baseline for this compound. The complex branching of this compound makes its melting point difficult to predict, underscoring the importance of experimental characterization for such molecules. The detailed protocol for melting point determination offers a standardized approach for researchers to ascertain this critical physical property.

References

An In-depth Technical Guide on the Density of 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties and Density Estimation

3-Ethyl-2,2,6-trimethylheptane is a branched alkane with the molecular formula C₁₂H₂₆. Alkanes are non-polar hydrocarbons, and their physical properties, including density, are influenced by molecular weight and isomeric structure. Generally, liquid alkanes have densities ranging from 0.6 to 0.8 g/cm³, making them less dense than water.[1][2] The density of alkanes tends to increase with molecular weight. However, for isomers, increased branching can disrupt intermolecular London dispersion forces, which may lead to a decrease in density compared to their straight-chain counterparts.[2][3]

Given the lack of a reported experimental value, the density of this compound is estimated to fall within the typical range for branched C₁₂ alkanes. A precise value can only be ascertained through direct experimental measurement.

Table 1: Physicochemical and Estimated Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₆-
Molecular Weight 170.34 g/mol -
Estimated Density ~ 0.75 - 0.78 g/cm³ at 20°CGeneral alkane properties
CAS Number 62199-13-7-

Experimental Protocol for Density Determination

The definitive method for measuring the density of liquid hydrocarbons like this compound is through the use of a digital density meter, following the ASTM D4052 standard test method.[4][5][6][7][8] This method utilizes the oscillating U-tube principle for highly accurate and repeatable measurements.[4][9][10]

Principle: A small volume of the liquid sample (approximately 1-2 mL) is introduced into a U-shaped borosilicate glass tube.[5] This tube is then electronically excited to oscillate at its natural frequency.[9][10] The density of the sample is directly related to the change in the oscillation frequency caused by the mass of the sample in the tube. Modern instruments use this relationship to calculate the density with high precision.

Apparatus:

  • Digital Density Meter: Equipped with an oscillating U-tube sensor and Peltier temperature control.

  • Syringes: For manual injection of the sample.

  • Calibration Standards: Certified reference materials with known densities, typically dry air and ultrapure water.

  • Sample Vials: For holding the test substance.

Procedure:

  • Calibration:

    • The instrument is calibrated using at least two standards of known density, such as dry air and degassed, ultrapure water.

    • The calibration is performed at the desired measurement temperature.

  • Sample Preparation:

    • Ensure the sample of this compound is free of any air bubbles or solid impurities.

    • Bring the sample to the measurement temperature.

  • Measurement:

    • A small volume of the sample is carefully injected into the oscillating U-tube, ensuring no air bubbles are introduced.[9]

    • The instrument's built-in Peltier system maintains a constant, precise temperature throughout the measurement.

    • The oscillation of the U-tube is measured, and the instrument automatically calculates the density.

    • The measurement is repeated until a stable reading is obtained.

  • Data Recording:

    • The density is typically reported in g/cm³ or kg/m ³ at a specified temperature (e.g., 20°C).[7]

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for determining the density of this compound and the principle of the experimental method.

G cluster_workflow Logical Workflow for Density Determination Compound This compound Literature Literature Search for Density Compound->Literature Data Experimental Data Available? Literature->Data Protocol Select Experimental Protocol (ASTM D4052) Data->Protocol No Result Reported Density Value Data->Result Yes Estimation Estimate Density Based on Isomer Trends Data->Estimation No Experiment Perform Density Measurement Protocol->Experiment Experiment->Result

Caption: Workflow for obtaining the density of this compound.

G cluster_experiment Experimental Workflow (ASTM D4052) Start Start Calibrate Calibrate Densitometer (Air and Water) Start->Calibrate Prepare Prepare Bubble-Free Sample Calibrate->Prepare Inject Inject Sample into U-Tube Prepare->Inject Measure Measure Oscillation Period at Constant Temperature Inject->Measure Calculate Calculate Density Measure->Calculate End End: Record Density Calculate->End

Caption: Step-by-step experimental workflow for density measurement.

References

The Paradox of Stability: A Technical Guide to the Thermal Decomposition of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of alkanes is a cornerstone of organic chemistry with profound implications in fields ranging from petrochemical engineering to pharmaceutical sciences. A common misconception arises when conflating thermodynamic stability with thermal stability. While branched alkanes are thermodynamically more stable than their linear isomers, exhibiting lower heats of combustion, they are kinetically less stable under thermal stress. This guide provides an in-depth exploration of this paradox, detailing the underlying chemical principles, presenting quantitative data on bond energies and decomposition kinetics, and outlining the experimental protocols used for their characterization.

Introduction: Thermodynamic vs. Thermal Stability

In the study of organic molecules, it is crucial to distinguish between two concepts of stability:

  • Thermodynamic Stability: This refers to the relative potential energy of a compound. A more thermodynamically stable compound exists in a lower energy state and releases less energy upon combustion. Experimental data consistently shows that branched alkanes have lower heats of combustion than their straight-chain isomers, indicating they are thermodynamically more stable.[1][2] This increased stability is often attributed to factors like the relief of steric strain and favorable electronic effects.[1]

  • Thermal Stability (Kinetic Stability): This describes a molecule's resistance to decomposition at elevated temperatures. It is a measure of kinetic reactivity, governed by the activation energy required to initiate bond cleavage. Contrary to their thermodynamic stability, branched alkanes are demonstrably less thermally stable than their linear counterparts.[2] They decompose at lower temperatures due to the presence of weaker carbon-carbon and carbon-hydrogen bonds at branching points.

This guide will focus on the principles governing the lower thermal stability of branched alkanes, a critical consideration for high-temperature applications and for assessing the degradation pathways of molecules with aliphatic moieties.

The Role of Bond Dissociation Energy (BDE)

The thermal decomposition of alkanes is initiated by the homolytic cleavage of a covalent bond, typically the weakest one in the molecule. The energy required for this cleavage is the Bond Dissociation Energy (BDE). The structure of an alkane dictates the types of C-C and C-H bonds it contains, which in turn determines its weakest point and overall thermal stability.

Carbon and hydrogen atoms are classified based on their connectivity:

  • Primary (1°): A carbon atom bonded to one other carbon atom.

  • Secondary (2°): A carbon atom bonded to two other carbon atoms.

  • Tertiary (3°): A carbon atom bonded to three other carbon atoms.

  • Quaternary (4°): A carbon atom bonded to four other carbon atoms.

Branching in an alkane necessarily introduces tertiary or quaternary carbon centers. The C-H and C-C bonds associated with these centers are significantly weaker than those found in linear alkanes, which only contain primary and secondary carbons. This is because the resulting secondary and, particularly, tertiary free radicals formed upon bond cleavage are more stable than primary radicals due to hyperconjugation.

The following diagram illustrates the different bond types in a linear versus a branched alkane.

Caption: Comparison of carbon types in linear vs. branched alkanes.
Quantitative BDE Data

The lower thermal stability of branched alkanes is directly reflected in the BDE values. Bonds at tertiary and quaternary centers require less energy to break, making them preferential sites for initiating thermal decomposition.

Bond TypeExample MoleculeBond Dissociation Energy (kcal/mol)Bond Dissociation Energy (kJ/mol)
C-H Bonds
Primary (1°) C-HPropane (CH₃-CH₂-H )~101~423
Secondary (2°) C-HPropane (CH₃-CHH -CH₃)~99~414
Tertiary (3°) C-HIsobutane ((CH₃)₃C-H )~97~406
C-C Bonds
Primary-Secondary (1°-2°) C-CPropane (CH₃ -CH₂-CH₃)~88~368
Secondary-Secondary (2°-2°) C-Cn-Butane (CH₃-CH₂ -CH₂ -CH₃)~85~355
Primary-Tertiary (1°-3°) C-CIsobutane (CH₃ -CH(CH₃)₂)~86~360
Tertiary-Tertiary (3°-3°) C-C2,3-Dimethylbutane ((CH₃)₂CH -CH (CH₃)₂)~81~339
Note: Values are approximate and can vary slightly between sources. Data compiled from multiple chemical literature sources.

Mechanism of Thermal Decomposition (Pyrolysis)

The thermal decomposition of alkanes, often called pyrolysis or cracking, proceeds via a free-radical chain reaction mechanism. This process is characterized by three main stages: initiation, propagation, and termination. The presence of weaker bonds in branched alkanes facilitates the initiation step, increasing the overall rate of decomposition at a given temperature.

Free-Radical Chain Reaction
  • Initiation: The process begins with the homolytic cleavage of the weakest C-C bond, forming two alkyl radicals. This step has the highest activation energy.

  • Propagation: A series of reactions where a radical reacts with a neutral molecule to form a new radical and a new molecule. Key propagation steps include:

    • Hydrogen Abstraction: A radical removes a hydrogen atom from an alkane molecule, forming a new, more stable radical. Tertiary hydrogens are abstracted most readily.

    • β-Scission: An alkyl radical cleaves at the C-C bond beta to the radical center, producing an alkene (a stable molecule) and a smaller alkyl radical.

  • Termination: Two radicals combine to form a stable, non-radical product, ending the chain.

The following diagram illustrates the general mechanism for the pyrolysis of a branched alkane.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Alkane Branched Alkane (e.g., Isohexane) Init_Rad1 Alkyl Radical 1 (e.g., tert-Butyl•) Alkane->Init_Rad1 Heat (Weakest C-C Bond Cleavage) Init_Rad2 Alkyl Radical 2 (e.g., Ethyl•) H_Abstract H-Abstraction Init_Rad1->H_Abstract Reacts with new alkane Stable_Product Stable Product (e.g., Ethane) Init_Rad1->Stable_Product Radical Combination New_Radical New Alkyl Radical• (More Stable) H_Abstract->New_Radical Forms Beta_Scission β-Scission New_Radical->Beta_Scission Undergoes Alkene Alkene (e.g., Isobutene) Beta_Scission->Alkene Yields Smaller_Radical Smaller Alkyl Radical• (e.g., Methyl•) Beta_Scission->Smaller_Radical and Smaller_Radical->H_Abstract Repeats Cycle

Caption: Free-radical mechanism for branched alkane pyrolysis.
Kinetic Data

The lower thermal stability of branched alkanes can be quantified by comparing the activation energies (Ea) for their pyrolysis. A lower activation energy corresponds to a faster reaction rate at a given temperature. Studies have shown that the apparent activation energy for the pyrolysis of iso-alkanes is lower than that for n-alkanes.

Alkane TypeTemperature Range (K)Apparent Activation Energy (kcal/mol)
n-Alkanes523 - 72359 - 74
iso-Alkanes~623~68-69
iso-Alkanes~973~56-63
Source: Data synthesized from kinetic studies on alkane pyrolysis.[1]

This data quantitatively demonstrates that less energy is required to initiate and sustain the decomposition of branched alkanes, confirming their lower thermal stability.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of alkanes is primarily investigated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the temperature at which decomposition begins (onset temperature) and the overall degradation profile.

Detailed Methodology:

  • Sample Preparation: A small, precise amount of the liquid alkane sample (typically 5-10 mg) is weighed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.

  • Atmosphere Control: The furnace and balance chamber are purged with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant linear heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

  • Data Analysis: The resulting data is plotted as percent mass loss versus temperature. The onset temperature of decomposition is often determined from the first derivative of this curve (DTG curve), which shows the rate of mass loss. A lower onset temperature indicates lower thermal stability.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This powerful hyphenated technique provides detailed information about the specific decomposition products formed during pyrolysis, allowing for mechanistic insights.

Detailed Methodology:

  • Sample Introduction: A micro-scale amount of the alkane sample is loaded into a pyrolysis probe.

  • Pyrolysis: The probe is rapidly heated to a precise target temperature (e.g., 600-800 °C) for a short duration (seconds). The thermal decomposition occurs in an inert carrier gas (e.g., Helium).

  • Product Separation (GC): The mixture of volatile decomposition products is immediately swept into a gas chromatograph. The products are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., a DB-5ms or similar non-polar column).

  • Product Identification (MS): As each separated component elutes from the GC column, it enters a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each decomposition product. The mass spectrum of each peak is compared to spectral libraries (e.g., NIST) to identify the specific smaller alkanes and alkenes formed. The distribution of these products provides evidence for the cleavage patterns and underlying radical mechanisms.

The following diagram shows a logical workflow for a Py-GC-MS experiment.

G cluster_prep cluster_analysis cluster_output Sample 1. Load Alkane into Pyrolysis Probe Pyrolyzer 2. Rapid Heating (Pyrolysis) Sample->Pyrolyzer Insert GC 3. Product Separation (Gas Chromatography) Pyrolyzer->GC Transfer Products MS 4. Product Identification (Mass Spectrometry) GC->MS Eluting Components Data 5. Chromatogram & Mass Spectra MS->Data Generate

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

Conclusion

For professionals in research and drug development, a precise understanding of molecular stability is paramount. While branched alkanes are favored thermodynamically over their linear isomers, they possess lower thermal stability. This kinetic vulnerability is a direct consequence of their molecular structure, specifically the presence of weaker tertiary and quaternary C-C and C-H bonds. These bonds have lower dissociation energies and serve as initiation sites for free-radical decomposition reactions. Quantitative kinetic data, such as lower activation energies for pyrolysis, confirms that branched structures decompose more readily under thermal stress. Techniques like TGA and Py-GC-MS are essential tools for quantifying this stability and elucidating the complex degradation pathways, providing critical data for process design, stability testing, and formulation development.

References

The Intricacies of Steric Hindrance: A Technical Guide to the Reactivity of Highly Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Highly branched alkanes, characterized by their numerous alkyl substituents, exhibit unique reactivity patterns that are of significant interest in various fields, including organic synthesis, materials science, and drug development. Their three-dimensional architecture profoundly influences their chemical behavior, primarily through steric hindrance and the inherent stability of the resulting intermediates. This technical guide provides an in-depth exploration of the core principles governing the reactivity of these complex molecules, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Stability of Highly Branched Alkanes: A Thermodynamic Perspective

Contrary to the common misconception that increased branching leads to instability, highly branched alkanes are thermodynamically more stable than their linear isomers. This enhanced stability is reflected in their lower heats of combustion. The combustion of an alkane is a highly exothermic process, and a lower heat of combustion indicates a lower initial potential energy of the molecule. This stabilization arises from a combination of factors, including intramolecular van der Waals forces and subtle electronic effects.

Quantitative Analysis of Alkane Stability

The following table summarizes the standard heats of combustion for a series of alkane isomers, illustrating the stabilizing effect of branching.

Alkane IsomerMolecular FormulaStructureStandard Heat of Combustion (ΔH°c) (kJ/mol)
n-PentaneC₅H₁₂CH₃(CH₂)₃CH₃-3536
Isopentane (2-Methylbutane)C₅H₁₂(CH₃)₂CHCH₂CH₃-3529
Neopentane (2,2-Dimethylpropane)C₅H₁₂(CH₃)₄C-3514
n-OctaneC₈H₁₈CH₃(CH₂)₆CH₃-5470
2-MethylheptaneC₈H₁₈(CH₃)₂CH(CH₂)₄CH₃-5463
2,2,3,3-TetramethylbutaneC₈H₁₈(CH₃)₃CC(CH₃)₃-5452[1]

As evidenced by the data, for a given number of carbon atoms, a higher degree of branching corresponds to a less negative (smaller) heat of combustion, indicating greater thermodynamic stability.

The Role of Bond Dissociation Energies in Directing Reactivity

The reactivity of alkanes is largely dictated by the strength of their carbon-hydrogen (C-H) bonds. The energy required to homolytically cleave a C-H bond is known as the bond dissociation energy (BDE). In highly branched alkanes, the presence of tertiary and quaternary carbon centers leads to a variation in C-H bond strengths, which in turn governs the regioselectivity of many reactions.

Bond Dissociation Energies of C-H Bonds in Alkanes

The stability of the resulting free radical upon C-H bond cleavage is a key determinant of the BDE. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. This trend is directly reflected in the B-H BDEs.

Type of C-H BondExample AlkaneBDE (kJ/mol)BDE (kcal/mol)
Primary (1°)Propane (CH₃-CH₂-CH₃ )423101
Secondary (2°)Propane (CH₃-CH₂ -CH₃)41398.5
Tertiary (3°)2-Methylpropane ((CH₃)₃C-H )40496.5

Note: These are approximate values and can vary slightly depending on the specific molecular environment.

The lower BDE of tertiary C-H bonds makes them more susceptible to abstraction by radicals, a key factor in reactions such as free-radical halogenation.

Key Reactions of Highly Branched Alkanes

The unique structural features of highly branched alkanes influence the course and outcome of several important organic reactions.

Free-Radical Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is highly dependent on the stability of the radical intermediate formed during the hydrogen abstraction step.

Due to the lower bond dissociation energy of tertiary C-H bonds, halogenation of branched alkanes preferentially occurs at the tertiary position. This selectivity is more pronounced with the less reactive bromine atom compared to the more reactive chlorine atom, as explained by the Hammond postulate.

The relative rates of abstraction of primary, secondary, and tertiary hydrogens by chlorine and bromine radicals at room temperature are summarized below.

Type of HydrogenRelative Rate of Abstraction by Cl•Relative Rate of Abstraction by Br•
Primary (1°)11
Secondary (2°)3.982
Tertiary (3°)5.21640

This data clearly illustrates the enhanced selectivity of bromination for the more substituted carbon centers.

The following diagram illustrates the propagation steps in the free-radical bromination of 2-methylpropane, highlighting the preferential formation of the more stable tertiary radical.

Free_Radical_Halogenation cluster_propagation Propagation Steps Alkane 2-Methylpropane ((CH₃)₃CH) Tert_radical tert-Butyl Radical ((CH₃)₃C•) Alkane->Tert_radical Hydrogen Abstraction Br_radical Br• HBr HBr Br_radical->HBr Product 2-Bromo-2-methylpropane ((CH₃)₃CBr) Tert_radical->Product Halogen Abstraction Br2 Br₂ New_Br_radical Br• Br2->New_Br_radical

Propagation steps in the free-radical bromination of 2-methylpropane.
Carbocation Rearrangements

Reactions involving carbocation intermediates, such as certain nucleophilic substitution (S_N1) and elimination (E1) reactions, are particularly susceptible to rearrangements in highly branched systems. Primary and secondary carbocations will readily rearrange to a more stable tertiary carbocation if a 1,2-hydride or 1,2-alkyl shift can facilitate this transformation.

A classic example is the reaction of neopentyl alcohol with HBr. The initially formed primary carbocation undergoes a rapid 1,2-methyl shift to form a more stable tertiary carbocation, leading to the rearranged product.

The following diagram illustrates the rearrangement of the neopentyl carbocation.

Carbocation_Rearrangement cluster_rearrangement Carbocation Rearrangement Primary_Carbocation Neopentyl Cation (1°) (CH₃)₃CCH₂⁺ Transition_State Transition State Primary_Carbocation->Transition_State 1,2-Methyl Shift Tertiary_Carbocation tert-Pentyl Cation (3°) (CH₃)₂C⁺CH₂CH₃ Transition_State->Tertiary_Carbocation Bromination_Workflow cluster_workflow Experimental Workflow: Free-Radical Bromination Setup 1. Reaction Setup (Flask, Condenser, Light) Reaction 2. Reaction (Add Br₂ to 2-Methylpropane with Light Irradiation) Setup->Reaction Workup 3. Workup (Washing and Neutralization) Reaction->Workup Drying 4. Drying (Anhydrous Na₂SO₄) Workup->Drying Purification 5. Purification (Distillation) Drying->Purification Analysis 6. Analysis (Gas Chromatography) Purification->Analysis

References

Methodological & Application

Application Note: 1H NMR Analysis of 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including complex branched alkanes like 3-Ethyl-2,2,6-trimethylheptane.[1] Due to the similar electronic environments of protons in alkanes, their 1H NMR spectra often exhibit significant signal overlap in the upfield region (typically 0.5-2.0 ppm).[1] This application note details the predicted 1H NMR spectral analysis of this compound and provides a standard protocol for sample preparation and data acquisition.

Molecular Structure and Proton Environments

This compound possesses a chiral center at the C3 position, leading to diastereotopic protons in the adjacent methylene (B1212753) groups. This magnetic non-equivalence can result in more complex splitting patterns than predicted by the simple n+1 rule. The structure contains several distinct proton environments, which are expected to give rise to a complex but interpretable 1H NMR spectrum.

Predicted 1H NMR Data

The chemical shifts for protons in alkanes are influenced by their local environment. Protons on methyl (R-CH₃), methylene (R₂-CH₂), and methine (R₃-CH) groups resonate at characteristic frequencies.[1] Based on established principles for branched alkanes, a predicted 1H NMR data table for this compound is presented below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (CH₃)~ 0.8-0.9t3H~ 7
H-1' (CH₃)~ 0.8-0.9s9H-
H-4 (CH₂)~ 1.1-1.3m2H-
H-5 (CH₂)~ 1.2-1.4m2H-
H-6 (CH)~ 1.4-1.6m1H-
H-7 (CH₃)~ 0.8-0.9d6H~ 7
H-8 (CH₂)~ 1.2-1.4m2H-
H-9 (CH)~ 1.5-1.7m1H-

Note: This is a predicted spectrum. Actual experimental values may vary. The complexity of the spectrum arises from overlapping signals and potential second-order effects.

Experimental Protocol

A standard protocol for acquiring the 1H NMR spectrum of this compound is as follows:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 1H NMR spectrum should be recorded on a spectrometer with a proton frequency of 300 MHz or higher to achieve better signal dispersion.

  • Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Advanced NMR Techniques

For an unambiguous assignment of all proton and carbon signals in complex molecules like this compound, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is highly recommended.[1] 2D NMR techniques are particularly powerful for identifying the molecular structure and discriminating between chemical species in complex mixtures.[2]

  • COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish the connectivity between adjacent protons.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.[3]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, providing information about the carbon skeleton.

Visualization of Molecular Structure and Proton Environments

The following diagram illustrates the chemical structure of this compound with labels for the different proton environments.

References

Application Notes and Protocols for 13C NMR Spectrum of 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon framework of a compound, including the number of non-equivalent carbon atoms and their chemical environments. This document provides a detailed protocol for the acquisition and analysis of the 13C NMR spectrum of 3-Ethyl-2,2,6-trimethylheptane, a branched aliphatic hydrocarbon. The predicted chemical shift data is presented, along with a comprehensive experimental protocol for obtaining high-quality spectra.

Predicted 13C NMR Data

Due to the absence of readily available experimental spectral data in public databases, the 13C NMR chemical shifts for this compound have been predicted using computational methods. These predictions are based on established algorithms that analyze the local chemical environment of each carbon atom. The predicted values provide a valuable reference for spectral assignment.

Structure of this compound:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon Atom NumberCarbon TypePredicted Chemical Shift (ppm)
1CH3~11-12
2C~33-35
2-CH3 (two)CH3~28-30
3CH~48-50
3-CH2CH3CH2~25-27
3-CH2CH3CH3~10-12
4CH2~30-32
5CH2~38-40
6CH~28-30
6-CH3CH3~22-24
7CH3~22-24

Note: These are predicted values and may differ slightly from experimental results. The numbering of the carbon atoms follows the IUPAC nomenclature.

Experimental Protocol

This section outlines a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Analyte: this compound (liquid).

  • Solvent: Deuterated chloroform (B151607) (CDCl3) is a suitable solvent for non-polar compounds like branched alkanes.

  • Concentration: For a 13C NMR spectrum, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope. A concentration of 50-100 mg of the analyte in 0.6-0.7 mL of CDCl3 is recommended.[1]

  • Procedure:

    • Accurately weigh approximately 50-100 mg of this compound into a clean, dry vial.

    • Add 0.6-0.7 mL of CDCl3 to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2][3]

    • Cap the NMR tube securely to prevent solvent evaporation.

    • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Acquisition Parameters (Typical for a 400 MHz Spectrometer):

    • Nucleus: 13C

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) should be used to simplify the spectrum to single lines for each carbon.

    • Spectral Width (SW): 0 to 220 ppm, which covers the typical range for carbon chemical shifts in organic molecules.

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. For the recommended concentration, 1024 to 4096 scans may be necessary.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1) is required.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines.

    • Tune and match the 13C probe.

    • Set up the acquisition parameters as described above.

    • Acquire the Free Induction Decay (FID).

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum using the solvent peak of CDCl3, which appears as a triplet centered at approximately 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualizations

Diagram 1: Experimental Workflow for 13C NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (50-100 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference analyze Peak Picking and Analysis reference->analyze

Caption: Workflow for 13C NMR analysis of this compound.

Diagram 2: Carbon Atom Relationships in this compound

Caption: Connectivity of carbon atoms in this compound.

References

Application Notes and Protocols for FT-IR Spectroscopy of Saturated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of saturated alkanes. By measuring the absorption of infrared radiation by a sample, FT-IR spectroscopy provides a unique molecular "fingerprint" based on the vibrational frequencies of its chemical bonds. For alkanes, which consist solely of carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds, the FT-IR spectrum is dominated by the stretching and bending vibrations of the C-H bonds.[1] This application note provides a comprehensive overview of the FT-IR analysis of saturated alkanes, including characteristic spectral features, detailed experimental protocols for various sample types, and data interpretation guidelines.

Principles of FT-IR Spectroscopy of Alkanes

The absorption of infrared radiation by an alkane molecule occurs when the frequency of the radiation matches the frequency of a specific molecular vibration, resulting in a change in the dipole moment of the molecule. The primary vibrational modes observed in the FT-IR spectra of alkanes are C-H stretching and C-H bending.[2] C-C bond vibrations are generally weak and fall in the fingerprint region of the spectrum, making them less useful for routine identification.[3]

The positions of the C-H absorption bands provide valuable information about the types of C-H bonds present (i.e., in methyl -CH₃ or methylene (B1212753) -CH₂ groups). The intensity of these bands can also be correlated with the concentration of the alkane, enabling quantitative analysis.[4]

Data Presentation: Characteristic FT-IR Absorption Bands of Saturated Alkanes

The following table summarizes the key FT-IR absorption bands for saturated alkanes. These values are typical ranges and can be influenced by the molecular structure and physical state of the sample.

Vibrational ModeFunctional GroupFrequency Range (cm⁻¹)IntensityNotes
C-H Stretching
Asymmetric Stretching-CH₃ (methyl)2975 - 2950StrongTypically observed as a distinct shoulder or peak at a higher frequency than the methylene stretch.[4]
Symmetric Stretching-CH₃ (methyl)2885 - 2865Medium
Asymmetric Stretching-CH₂ (methylene)2935 - 2915StrongThe intensity of this peak increases with increasing chain length relative to the methyl peaks.[4]
Symmetric Stretching-CH₂ (methylene)2865 - 2845Medium
C-H Bending
Asymmetric Bending ("Scissoring")-CH₂ (methylene)1470 - 1450Medium
Symmetric Bending ("Umbrella")-CH₃ (methyl)1380 - 1370MediumThe presence of a gem-dimethyl group can cause this band to split into a doublet.
Rocking-CH₂ (methylene)725 - 720Weak-MediumThis band is characteristic of alkanes with four or more contiguous methylene units and is particularly useful for identifying long-chain alkanes.

Experimental Protocols

The choice of experimental protocol for FT-IR analysis of saturated alkanes depends on the physical state of the sample (liquid, solid, or gas).

Protocol 1: Analysis of Liquid Alkanes (Neat Liquid/Thin Film Method)

This method is suitable for pure liquid alkanes or solutions of alkanes in an infrared-transparent solvent.

Materials:

  • FT-IR Spectrometer

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl, KBr, CaF₂) or Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette

  • Lens tissue

  • Volatile solvent for cleaning (e.g., acetone, isopropanol)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to acquire a spectrum of the ambient atmosphere (and the clean IR windows or ATR crystal). This will be subtracted from the sample spectrum.

  • Sample Preparation (Thin Film Method):

    • Place one clean, dry IR-transparent window on a clean, flat surface.

    • Using a Pasteur pipette, place a single drop of the liquid alkane sample onto the center of the window.[5]

    • Carefully place the second window on top of the first, allowing the liquid to spread and form a thin, uniform film between the two plates. Avoid introducing air bubbles.

    • Place the "sandwich" of windows in the sample holder of the FT-IR spectrometer.

  • Sample Preparation (ATR Method):

    • Ensure the ATR crystal is clean and free of any residue.

    • Place a small drop of the liquid alkane sample directly onto the ATR crystal.[6]

    • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the mid-infrared range (4000 - 400 cm⁻¹).

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands for C-H stretching and bending vibrations as detailed in the data table.

  • Cleaning:

    • Disassemble the liquid cell and clean the windows thoroughly with a volatile solvent and lens tissue.[5]

    • Clean the ATR crystal with a soft cloth or swab moistened with a suitable solvent.

Protocol 2: Analysis of Solid Alkanes (KBr Pellet Method)

This protocol is suitable for solid, non-volatile alkanes. The alkane is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[7]

Materials:

  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Pellet press with die set

  • Source of dry, spectroscopy-grade KBr

  • Spatula

  • Analytical balance

Procedure:

  • Instrument Preparation:

    • Follow the same instrument preparation steps as in Protocol 1, ensuring a background spectrum is collected.

  • Sample Preparation:

    • In a dry agate mortar, grind approximately 1-2 mg of the solid alkane sample to a fine powder.[7]

    • Add approximately 100-200 mg of dry KBr to the mortar.[7]

    • Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.

    • Transfer the mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[8]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the FT-IR spectrum as described in Protocol 1.

  • Data Processing and Analysis:

    • Process and analyze the spectrum as outlined in Protocol 1.

Protocol 3: Analysis of Gaseous Alkanes

This protocol is for the analysis of alkanes that are gases at room temperature or have a high vapor pressure.

Materials:

  • FT-IR Spectrometer equipped with a gas cell

  • Gas sample cylinder with a regulator

  • Vacuum pump

  • Tubing and connectors

Procedure:

  • Instrument and Gas Cell Preparation:

    • Ensure the FT-IR spectrometer and gas cell are properly aligned in the sample compartment.

    • Evacuate the gas cell using a vacuum pump to remove any residual gases.

    • Acquire a background spectrum of the evacuated gas cell.

  • Sample Introduction:

    • Connect the gas cylinder containing the alkane sample to the inlet of the gas cell.

    • Slowly open the regulator to introduce the gaseous alkane into the cell to the desired pressure.

  • Data Acquisition:

    • Acquire the FT-IR spectrum of the gaseous sample. The number of scans may need to be adjusted based on the sample concentration.

  • Data Processing and Analysis:

    • Process and analyze the spectrum, noting that the rotational-vibrational fine structure may be visible for small gaseous molecules.

  • Cell Purging:

    • After analysis, safely vent the gas from the cell into a fume hood or appropriate exhaust system.

    • Evacuate the cell with the vacuum pump to remove any remaining sample.

Visualizations

Experimental Workflow for FT-IR Analysis of a Saturated Alkane

experimental_workflow Experimental Workflow for FT-IR Analysis of Saturated Alkanes cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation liquid Liquid Sample (Neat/Thin Film or ATR) background Acquire Background Spectrum liquid->background solid Solid Sample (KBr Pellet) solid->background gas Gaseous Sample (Gas Cell) gas->background sample_spec Acquire Sample Spectrum background->sample_spec processing Data Processing (Background Subtraction) sample_spec->processing identification Identify Characteristic Absorption Bands processing->identification quantification Quantitative Analysis (Optional) identification->quantification report Generate Report quantification->report end End report->end start Start start->liquid start->solid start->gas

Caption: A flowchart illustrating the general steps involved in the FT-IR analysis of saturated alkanes, from sample preparation to data interpretation.

Relationship Between Vibrational Modes and FT-IR Spectrum of a Saturated Alkane

vibrational_modes Vibrational Modes and Corresponding Regions in an Alkane FT-IR Spectrum cluster_stretch C-H Stretching Region (3000-2850 cm⁻¹) cluster_bend C-H Bending Region (1500-700 cm⁻¹) spectrum FT-IR Spectrum (Absorbance vs. Wavenumber cm⁻¹) ch3_asym_str CH₃ Asymmetric Stretch ch3_asym_str->spectrum ch2_asym_str CH₂ Asymmetric Stretch ch2_asym_str->spectrum ch3_sym_str CH₃ Symmetric Stretch ch3_sym_str->spectrum ch2_sym_str CH₂ Symmetric Stretch ch2_sym_str->spectrum ch2_scissor CH₂ Scissoring (1470-1450 cm⁻¹) ch2_scissor->spectrum ch3_umbrella CH₃ Umbrella (1380-1370 cm⁻¹) ch3_umbrella->spectrum ch2_rock CH₂ Rocking (725-720 cm⁻¹) ch2_rock->spectrum alkane Saturated Alkane (e.g., Octane) alkane->ch3_asym_str Molecular Vibrations alkane->ch2_asym_str Molecular Vibrations alkane->ch3_sym_str Molecular Vibrations alkane->ch2_sym_str Molecular Vibrations alkane->ch2_scissor Molecular Vibrations alkane->ch3_umbrella Molecular Vibrations alkane->ch2_rock Molecular Vibrations

References

Synthesis of Highly Branched C12 Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of highly branched C12 alkanes. These compounds are of significant interest as high-performance fuels, lubricants, and as reference materials in various analytical applications. The following sections outline key synthetic strategies, present quantitative data in tabular format for easy comparison, and provide detailed experimental procedures.

Overview of Synthetic Strategies

The synthesis of highly branched C12 alkanes can be achieved through several distinct pathways. The choice of method depends on the desired isomer, available starting materials, and required scale. The primary strategies discussed herein are:

  • Hydroisomerization of n-Dodecane: A catalytic process that restructures the linear carbon chain of n-dodecane into various branched isomers. This method is particularly suited for producing a mixture of branched C12 alkanes.

  • Oligomerization of C4 Alkenes: The dimerization or trimerization of isobutylene (B52900) or other butenes using acidic catalysts to build up the C12 carbon skeleton. This method allows for the targeted synthesis of specific isomers.

  • Alkylation of Isobutane (B21531) with Butenes: A process that combines smaller alkanes and alkenes to form larger, highly branched structures. While primarily used for producing isooctane (B107328) (C8), C12 alkanes are also formed.

  • Grignard Reagent-based Synthesis: A versatile method for constructing specific carbon skeletons through the formation of new carbon-carbon bonds, followed by reduction to the alkane.

A logical overview of these synthetic approaches is presented below.

Synthesis_Strategies cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products n_dodecane n-Dodecane hydroisomerization Hydroisomerization n_dodecane->hydroisomerization c4_alkenes C4 Alkenes (e.g., Isobutylene) oligomerization Oligomerization c4_alkenes->oligomerization alkylation Alkylation c4_alkenes->alkylation isobutane Isobutane isobutane->alkylation alkyl_halides Alkyl Halides & Carbonyls grignard Grignard Synthesis alkyl_halides->grignard branched_c12 Highly Branched C12 Alkanes hydroisomerization->branched_c12 oligomerization->branched_c12 alkylation->branched_c12 grignard->branched_c12

Figure 1: Overview of synthetic routes to highly branched C12 alkanes.

Quantitative Data Presentation

The following tables summarize key quantitative data from the literature for different synthetic methods.

Table 1: Hydroisomerization of n-Dodecane
CatalystTemperature (°C)Pressure (MPa)n-Dodecane Conversion (%)Branched C12 Selectivity (%)Reference
Pt/Siliceous ZSM-22 (0.2 wt% Pt)3004.087.588.0[1]
NiW/Alumina (6 wt% Ni)3002.02894[2]
Pt/ZSM-22 (NH4+ & (NH4)2SiF6 modified)300-87.588.0[3]
Pt/HY (SiO2/Al2O3 = 80)--HighHigh[4]
Table 2: Oligomerization of Isobutylene
CatalystTemperature (°C)Pressure (MPa)Isobutylene Conversion (%)C12 Selectivity (%)Reference
Co/BETA Molecular Sieve (6% Co)601.0>74- (C8 selectivity ~70%)[5]
Sulfuric Acid--HighForms C12 and higher oligomers[6]
Acid Cation Resin--HighForms dimers (C8) and trimers (C12)[7]
Table 3: Alkylation of Isobutane with Butenes
CatalystTemperature (°C)Isobutane/Olefin RatioKey ProductsReference
Sulfuric Acid0 - 30HighTrimethylpentanes (C8), some C12+[8]
Composite Ionic Liquid--Trimethylpentanes (>85 wt%)[9]

Experimental Protocols

Protocol 1: Hydroisomerization of n-Dodecane over Pt/ZSM-22

This protocol describes a representative laboratory-scale procedure for the hydroisomerization of n-dodecane.

Workflow Diagram:

Hydroisomerization_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Product Analysis cat_prep1 Synthesize/Obtain ZSM-22 cat_prep2 Impregnate with Pt precursor cat_prep1->cat_prep2 cat_prep3 Calcine and Reduce cat_prep2->cat_prep3 reac_setup Load catalyst into fixed-bed reactor cat_prep3->reac_setup reac_run Feed n-dodecane and H2 at temp and pressure reac_setup->reac_run workup1 Condense and collect liquid product reac_run->workup1 workup2 Analyze by GC-MS workup1->workup2

Figure 2: Workflow for n-dodecane hydroisomerization.

Materials:

  • n-Dodecane (99%+)

  • ZSM-22 zeolite support

  • H2PtCl6 or other platinum precursor

  • High-purity hydrogen gas

  • High-purity nitrogen gas

Equipment:

  • Fixed-bed continuous flow reactor

  • High-pressure liquid pump

  • Mass flow controllers for gases

  • Tube furnace with temperature controller

  • Back-pressure regulator

  • Condenser and liquid collection vessel

  • Gas chromatograph with mass spectrometer (GC-MS)

Procedure:

  • Catalyst Preparation:

    • Prepare the Pt/ZSM-22 catalyst by incipient wetness impregnation of the ZSM-22 support with an aqueous solution of the platinum precursor to achieve a final Pt loading of 0.2-0.5 wt%.

    • Dry the impregnated support at 120°C overnight.

    • Calcine the catalyst in flowing dry air at 400-500°C for 3-4 hours.

    • Prior to the reaction, reduce the catalyst in situ in the reactor under flowing hydrogen at approximately 400°C for 2-4 hours.

  • Reaction:

    • Load the prepared catalyst (e.g., 1-5 g) into the fixed-bed reactor.

    • Purge the system with nitrogen.

    • Introduce hydrogen flow and pressurize the reactor to the desired pressure (e.g., 4.0 MPa).[10]

    • Heat the reactor to the reaction temperature (e.g., 300°C).[3]

    • Introduce liquid n-dodecane into the reactor using a high-pressure pump at a specific liquid hourly space velocity (LHSV), for example, 1.2 h⁻¹.[10]

    • Maintain a high hydrogen-to-hydrocarbon molar ratio (e.g., 750).[10]

  • Product Collection and Analysis:

    • Pass the reactor effluent through a condenser to separate the liquid products from the gas phase.

    • Collect the liquid product for analysis.

    • Analyze the product mixture using GC-MS to determine the conversion of n-dodecane and the selectivity to various branched C12 isomers.

Protocol 2: Oligomerization of Isobutylene to C12 Alkanes

This protocol outlines a general procedure for the acid-catalyzed oligomerization of isobutylene, which can be adapted for different acid catalysts.

Reaction Pathway:

Oligomerization_Pathway isobutylene Isobutylene (C4) dimer Diisobutylene (C8) isobutylene->dimer Dimerization (Acid Catalyst) trimer Triisobutylene (C12) dimer->trimer Further Oligomerization (Acid Catalyst) hydrogenation Hydrogenation trimer->hydrogenation branched_c12 Branched C12 Alkane (e.g., 2,2,4,6,6-Pentamethylheptane) hydrogenation->branched_c12

Figure 3: Reaction pathway for isobutylene oligomerization and subsequent hydrogenation.

Materials:

  • Isobutylene (liquefied or as a gas)

  • Solid acid catalyst (e.g., Amberlyst-15, H-Beta zeolite) or liquid acid (e.g., concentrated sulfuric acid)

  • Inert solvent (e.g., hexane), if necessary

  • Hydrogen gas (for subsequent hydrogenation)

  • Hydrogenation catalyst (e.g., Pd/C)

Equipment:

  • High-pressure batch reactor (autoclave) or continuous flow reactor

  • Stirring mechanism for batch reactor

  • Temperature and pressure controls

  • Filtration setup to remove solid catalyst

  • Distillation apparatus for product purification

  • GC-MS for analysis

Procedure:

  • Oligomerization Reaction:

    • Activate the solid acid catalyst according to the manufacturer's instructions (typically by heating under vacuum).

    • In a batch reactor, charge the catalyst and any solvent.

    • Introduce a known amount of liquefied isobutylene.

    • Heat the reactor to the desired temperature (e.g., 60-120°C) and pressure (e.g., 1-2 MPa).[5][11]

    • Stir the reaction mixture for a set period (e.g., 1-4 hours).

    • Cool the reactor and vent any unreacted isobutylene.

  • Work-up and Purification:

    • If a solid catalyst was used, filter the reaction mixture to remove the catalyst.

    • If a liquid acid was used, carefully separate the organic layer from the acid layer. Neutralize the organic layer with a mild base (e.g., sodium bicarbonate solution) and wash with water.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO4).

    • Distill the crude product to separate the C8, C12, and higher oligomers.

  • Hydrogenation (Optional):

    • Dissolve the isolated C12 olefin fraction in a suitable solvent (e.g., ethanol (B145695) or hexane).

    • Add a hydrogenation catalyst (e.g., 5% Pd/C).

    • Pressurize the reactor with hydrogen gas.

    • Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

    • Filter the catalyst and remove the solvent to obtain the highly branched C12 alkane.

  • Analysis:

    • Characterize the final product by GC-MS and NMR to confirm its structure and purity.

Safety Considerations

  • Pressurized Systems: All reactions involving high pressures must be conducted in appropriate reactors with pressure relief systems and behind a safety shield.

  • Flammable Reagents: Alkanes and alkenes are highly flammable. Handle them in a well-ventilated fume hood away from ignition sources.

  • Corrosive Acids: Concentrated sulfuric acid and other strong acids are highly corrosive. Use appropriate personal protective equipment (gloves, goggles, lab coat).

  • Pyrophoric Reagents: Grignard reagents are pyrophoric and react violently with water. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere.

  • Catalyst Handling: Handle catalysts with care, especially when loading and unloading from reactors. Some catalysts may be pyrophoric after reduction.

References

Evaluating 3-Ethyl-2,2,6-trimethylheptane as a Novel Fuel Additive: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive framework for the evaluation of 3-Ethyl-2,2,6-trimethylheptane as a potential fuel additive. Due to a lack of specific data on this compound in existing literature, this guide furnishes generalized yet detailed protocols based on established industry standards for testing novel fuel additives. These protocols are intended to guide researchers in systematically assessing the impact of this highly branched alkane on fuel properties, engine performance, and emissions.

Introduction

Fuel additives are critical components in modern fuel formulations, designed to enhance efficiency, reduce harmful emissions, and improve engine longevity. Branched-chain alkanes, in particular, are known for their favorable combustion properties, such as higher octane (B31449) ratings, which mitigate engine knocking.[1][2][3] this compound, a C12H26 isomer, represents a candidate for investigation as a fuel additive. Its highly branched structure suggests potential for desirable combustion characteristics.[1]

This document outlines a multiphase testing protocol to characterize the efficacy and potential drawbacks of this compound as a fuel additive. The protocols are adapted from established procedures by regulatory bodies and standards organizations.[4][5][6]

Physicochemical Properties of C12H26 Isomers

PropertyValue (for n-dodecane)Significance in Fuel
Molecular FormulaC12H26Defines the basic composition.
Molecular Weight170.33 g/mol Influences volatility and energy density.[7]
Boiling Point216.3 °CAffects fuel volatility and atomization.[8]
Density~0.75 g/cm³Relates to the energy content per unit volume.
Flash Point~74 °CImportant for fuel safety and handling.
Octane RatingBranched isomers generally have higher octane ratings than straight-chain alkanes.A measure of a fuel's resistance to knocking or detonation.[2]

Experimental Protocols

The evaluation of a novel fuel additive is a phased process, beginning with basic fuel characterization and progressing to comprehensive engine and emissions testing.[6]

Phase I: Fuel Blend Characterization

Objective: To determine the effect of the additive on the fundamental physicochemical properties of the base fuel.

Methodology:

  • Blending: Prepare various blends of the base fuel (e.g., gasoline or diesel) with this compound at different concentrations (e.g., 0.1%, 0.5%, 1.0% by volume).

  • Analysis: Subject each blend and the neat base fuel to a suite of standard ASTM tests.

Test ParameterASTM MethodPurpose
DensityASTM D4052To assess changes in energy density.
ViscosityASTM D445To evaluate effects on fuel flow and injection.
DistillationASTM D86To determine the volatility characteristics of the fuel blend.
Reid Vapor PressureASTM D323To measure fuel volatility, which is crucial for engine starting and evaporative emissions.
Oxidation StabilityASTM D525To assess the fuel's resistance to forming gums and deposits during storage.[9]
Copper Strip CorrosionASTM D130To ensure the additive does not introduce corrosive properties to the fuel.
Sulfur ContentASTM D2622To verify that the additive does not increase the sulfur content of the fuel.[10]
Phase II: Engine Performance Evaluation

Objective: To assess the impact of the additive on engine performance, fuel economy, and power output.

Methodology:

  • Engine Selection: Utilize a standardized single-cylinder or multi-cylinder engine mounted on a dynamometer test bed. For light-duty applications, a Cooperative Fuel Research (CFR) engine can be used for octane number determination.[11] For heavy-duty applications, a representative diesel engine should be selected.[5]

  • Baseline Testing: Operate the engine with the base fuel to establish baseline performance data, including brake-specific fuel consumption (BSFC), torque, and power output across a range of speeds and loads.[6]

  • Additive Testing: Repeat the same test cycle with the fuel blends containing this compound.

  • Data Analysis: Compare the performance metrics of the additized fuel with the baseline fuel. Statistical analysis should be performed to determine the significance of any observed changes.

Performance MetricTest ProcedureObjective
Octane Number (Gasoline)ASTM D2699 (RON), ASTM D2700 (MON)To quantify the anti-knock properties of the additive.
Cetane Number (Diesel)ASTM D613To measure the ignition quality of the diesel fuel blend.[12]
Fuel EconomySAE J1321, FTP-75, or HWFETTo determine the change in fuel consumption under standardized driving cycles.[13]
Power and TorqueEngine Dynamometer TestingTo measure any increase or decrease in engine power and torque output.
Phase III: Emissions Analysis

Objective: To quantify the effect of the additive on regulated and unregulated exhaust emissions.

Methodology:

  • Emissions Measurement: The engine exhaust is sampled and analyzed using a certified emissions analyzer during the engine performance tests.

  • Test Cycles: Standardized test cycles, such as the Federal Test Procedure (FTP) or the European Steady State Cycle (ESC), are used to ensure repeatable and comparable results.[4][5]

  • Analysis: The concentrations of key pollutants are measured and reported in grams per kilometer (g/km) or grams per kilowatt-hour (g/kWh).

Emission ConstituentAnalytical MethodRegulatory Significance
Carbon Monoxide (CO)Non-Dispersive Infrared (NDIR)Regulated pollutant, indicator of incomplete combustion.
Total Hydrocarbons (THC)Flame Ionization Detector (FID)Regulated pollutant, unburned fuel.
Nitrogen Oxides (NOx)Chemiluminescence Detector (CLD)Regulated pollutant, contributor to smog and acid rain.
Particulate Matter (PM)Gravimetric AnalysisRegulated pollutant, particularly for diesel engines.
Carbon Dioxide (CO2)Non-Dispersive Infrared (NDIR)Greenhouse gas, indicator of fuel consumption.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for evaluating a novel fuel additive.

FuelAdditiveEvaluation cluster_prep Phase 0: Preparation cluster_phase1 Phase I: Fuel Characterization cluster_phase2 Phase II: Engine Performance cluster_phase3 Phase III: Emissions Analysis cluster_results Phase IV: Final Assessment BaseFuel Select Base Fuel (Gasoline/Diesel) Blending Prepare Fuel Blends (Varying Concentrations) BaseFuel->Blending Additive Synthesize/Procure This compound Additive->Blending PhysChem ASTM Tests: Density, Viscosity, Distillation, etc. Blending->PhysChem EngineSetup Engine Dynamometer Setup PhysChem->EngineSetup BaselinePerf Baseline Performance Test (Base Fuel) EngineSetup->BaselinePerf AdditivePerf Additive Performance Test (Blended Fuel) EngineSetup->AdditivePerf EmissionsSetup Emissions Analyzer Setup EngineSetup->EmissionsSetup DataAnalysisPerf Analyze: Fuel Economy, Power, Torque BaselinePerf->DataAnalysisPerf AdditivePerf->DataAnalysisPerf FinalReport Comprehensive Report and Conclusion on Additive Efficacy DataAnalysisPerf->FinalReport BaselineEmissions Baseline Emissions Test (Base Fuel) EmissionsSetup->BaselineEmissions AdditiveEmissions Additive Emissions Test (Blended Fuel) EmissionsSetup->AdditiveEmissions DataAnalysisEmissions Analyze: CO, HC, NOx, PM, CO2 BaselineEmissions->DataAnalysisEmissions AdditiveEmissions->DataAnalysisEmissions DataAnalysisEmissions->FinalReport

Caption: Workflow for the evaluation of a novel fuel additive.

Data Presentation

All quantitative data from the experimental phases should be summarized in clear, structured tables to facilitate comparison between the base fuel and the additized blends.

Example Table: Summary of Fuel Property Analysis

Fuel BlendDensity (g/cm³)Viscosity (cSt @ 40°C)RON
Base FuelValueValueValue
Base Fuel + 0.1% AdditiveValueValueValue
Base Fuel + 0.5% AdditiveValueValueValue
Base Fuel + 1.0% AdditiveValueValueValue

Example Table: Summary of Engine Performance and Emissions Data

Fuel BlendBSFC (g/kWh)Power (kW)NOx (g/kWh)PM (g/kWh)
Base FuelValueValueValueValue
Base Fuel + 0.5% AdditiveValueValueValueValue

Conclusion

The systematic evaluation of this compound as a fuel additive requires a rigorous and multi-faceted approach. The protocols outlined in this document provide a roadmap for researchers to thoroughly characterize its impact on fuel properties, engine performance, and emissions. The findings from these studies will be crucial in determining the viability of this compound as a novel fuel additive for enhancing the efficiency and environmental performance of internal combustion engines.

References

3-Ethyl-2,2,6-trimethylheptane: A Reference Standard for Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Ethyl-2,2,6-trimethylheptane is a branched alkane that can be utilized as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS) applications. Its stable, non-polar nature and distinct mass spectrum make it a suitable candidate for use as an internal or external standard in the qualitative and quantitative analysis of hydrocarbon mixtures. This document outlines the properties, applications, and a general protocol for its use as a reference standard in GC-MS analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective application. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][3]
CAS Number 62199-13-7[1][2][3]
IUPAC Name This compound[1]
LogP 5.7[1]

Applications in GC-MS

Due to its properties as a saturated hydrocarbon, this compound is particularly useful in the following GC-MS applications:

  • Internal Standard: In quantitative analyses, where precise and accurate measurement of analyte concentrations is required, this compound can be added to samples at a known concentration.[4] It helps to correct for variations in sample injection volume, instrument response, and sample preparation.[4] Its elution time will be distinct from many common analytes, especially in the analysis of complex hydrocarbon mixtures like petroleum fractions or environmental samples.[5]

  • Retention Time Marker: In complex chromatograms, this compound can serve as a retention time marker to aid in the identification of other compounds. By comparing the relative retention times of unknown peaks to that of the standard, analysts can achieve more reliable peak identification.

  • Quality Control Standard: It can be used as a quality control standard to monitor the performance of the GC-MS instrument over time. Consistent retention times and peak areas for this standard indicate that the system is functioning correctly.

Experimental Protocol: Use as an Internal Standard

This protocol provides a general guideline for using this compound as an internal standard for the quantification of hydrocarbons in a sample matrix.

1. Materials and Reagents

  • This compound (high purity, >98%)

  • Solvent (e.g., hexane, dichloromethane, analytical grade)

  • Sample containing hydrocarbon analytes

  • Volumetric flasks, pipettes, and syringes

  • GC-MS system with a suitable capillary column (e.g., non-polar, such as DB-5ms or equivalent)

2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the solvent.

3. Sample Preparation

  • Accurately weigh or measure a known amount of the sample.

  • If the sample is solid, perform a suitable extraction procedure (e.g., soxhlet, ultrasonic) with an appropriate solvent to extract the hydrocarbon analytes.

  • To a known volume of the sample extract (or liquid sample), add a precise volume of the this compound working standard solution to achieve a final concentration within the calibration range (e.g., 1 µg/mL).

4. GC-MS Analysis

  • GC Conditions:

    • Injector: Split/splitless, 250°C

    • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min)

    • Oven Program: 50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI), 70 eV

    • Mass Range: m/z 40-400

    • Scan Mode: Full scan or Selected Ion Monitoring (SIM)

5. Data Analysis

  • Identify the peaks corresponding to the analytes and the internal standard (this compound) in the chromatogram.

  • Integrate the peak areas.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

  • Calculate the concentration of the analytes in the samples using the calibration curve.

Workflow and Data Representation

The following diagrams illustrate the experimental workflow and a logical approach to data analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1000 µg/mL) Working Prepare Working Standard (10 µg/mL) Stock->Working Dilute Spike Spike Sample with Internal Standard Working->Spike Sample Prepare Sample Sample->Spike Inject Inject Sample into GC-MS Spike->Inject Acquire Acquire Data (Chromatogram & Spectra) Inject->Acquire Identify Identify Peaks (Analyte & IS) Acquire->Identify Integrate Integrate Peak Areas Identify->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify Data_Analysis_Logic start Start Data Analysis raw_data Raw Chromatographic Data start->raw_data peak_id Peak Identification (Retention Time & Mass Spectrum) raw_data->peak_id peak_integration Peak Area Integration peak_id->peak_integration ratio_calc Calculate Area Ratio (Analyte/Internal Standard) peak_integration->ratio_calc calibration_curve Calibration Curve (Ratio vs. Concentration) ratio_calc->calibration_curve quantification Determine Analyte Concentration calibration_curve->quantification end End of Analysis quantification->end

References

Application Notes and Protocols for the Separation of Dodecane (C12H26) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of C12H26 (dodecane) isomers, a critical task in petrochemical analysis, environmental science, and chemical synthesis. Due to their similar physicochemical properties, the separation of these isomers can be challenging. This guide covers the primary methods employed for their separation: Gas Chromatography (GC), Adsorption-Based Methods, Distillation, and Crystallization.

Gas Chromatography (GC)

High-resolution capillary gas chromatography is a powerful and widely used technique for the separation of volatile hydrocarbon isomers like those of dodecane (B42187). The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase within a long capillary column.

Principle of Separation: Nonpolar stationary phases are highly effective for separating alkanes. The elution order is primarily determined by the boiling point and molecular shape of the isomers. More branched isomers generally have lower boiling points and, consequently, shorter retention times compared to their linear or less branched counterparts. For enhanced separation of complex mixtures, temperature programming is often employed to improve peak shapes and reduce analysis time.[1]

Experimental Protocol: GC-MS Analysis of C12H26 Isomers

Objective: To separate and identify a mixture of C12H26 isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • A high-resolution capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane).[2]

  • Helium or Nitrogen as the carrier gas.[2][3]

  • A standard mixture of C12H26 isomers.

  • Dodecane for sample preparation.[3]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the C12H26 isomer mixture in dodecane.

  • GC-MS Instrument Setup:

    • Injector Temperature: 250 °C.[3]

    • Injection Volume: 1 µL.[3]

    • Carrier Gas Flow Rate: Set to an appropriate flow rate for the column dimensions (e.g., 1.2 mL/min for a 0.25 mm ID column).[2]

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.[3]

      • Ramp 1: Increase to 160 °C at a rate of 5 °C/min.[3]

      • Hold for 2 minutes.[3]

      • Ramp 2: Increase to 240 °C at a rate of 10 °C/min.[3]

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI).

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the isomers based on their retention times and mass spectra. The mass spectra of alkanes are characterized by fragmentation patterns with a difference of 14 amu (CH2 group).

Data Presentation:

ParameterValueReference
Column 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl-methylpolysiloxane[2]
Carrier Gas Nitrogen[3]
Flow Rate 1.2 mL/min[2]
Injection Temp. 250 °C[3]
Injection Vol. 1 µL[3]
Oven Program 100°C (1min) -> 160°C (5°C/min, 2min hold) -> 240°C (10°C/min)[3]

Logical Workflow for GC Method Development:

GC_Method_Development start Start: C12H26 Isomer Mixture select_column Select Nonpolar Capillary Column start->select_column initial_conditions Set Initial GC-MS Conditions (Injector, Flow Rate) select_column->initial_conditions temp_program Develop Temperature Program (Initial Temp, Ramps, Final Temp) initial_conditions->temp_program inject_sample Inject Sample temp_program->inject_sample analyze_data Analyze Chromatogram and Mass Spectra inject_sample->analyze_data optimize Optimize Temperature Program for Better Resolution analyze_data->optimize optimize->temp_program Adjust Ramps/Holds end End: Separated and Identified Isomers optimize->end Resolution Acceptable

Caption: Workflow for developing a GC method for C12H26 isomer separation.

Adsorption-Based Methods

Adsorption-based separations utilize porous materials like zeolites and metal-organic frameworks (MOFs) to separate isomers based on size exclusion or differences in adsorption affinity.

Principle of Separation:

  • Zeolites: These are crystalline aluminosilicates with well-defined pore structures. Zeolites like ZSM-5 can separate linear from branched alkanes. The separation mechanism can be based on kinetic effects, where linear isomers diffuse faster into the zeolite pores, or on thermodynamic effects related to the strength of adsorption.

  • Metal-Organic Frameworks (MOFs): These are crystalline materials consisting of metal ions or clusters coordinated to organic linkers. The tunability of their pore size and functionality allows for highly selective separation of isomers.

Experimental Protocol: Separation of n-Dodecane from Branched Isomers using ZSM-5

Objective: To selectively adsorb n-dodecane from a mixture of its branched isomers using activated ZSM-5 zeolite.

Materials:

  • ZSM-5 zeolite powder.

  • A mixture of C12H26 isomers.

  • A suitable solvent (e.g., hexane).

  • Tube furnace for activation.

  • Batch adsorption setup (e.g., sealed vials, shaker).

Procedure:

  • Zeolite Activation:

    • Place the ZSM-5 powder in a tube furnace.

    • Heat the zeolite under a flow of nitrogen gas.

    • Ramp the temperature to 500 °C and hold for at least 2 hours to remove any adsorbed water or organic templates.[4]

    • Cool the activated zeolite under a nitrogen stream and store it in a desiccator.[4]

  • Adsorption Experiment:

    • Prepare a solution of the C12H26 isomer mixture in hexane.

    • Add a known mass of activated ZSM-5 to a known volume of the isomer solution in a sealed vial.

    • Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.

  • Analysis:

    • Separate the zeolite from the solution by centrifugation or filtration.

    • Analyze the composition of the supernatant using GC-MS to determine the change in the concentration of each isomer.

    • The amount of each isomer adsorbed can be calculated by mass balance.

Data Presentation:

ParameterValue/Condition
Adsorbent ZSM-5 Zeolite
Activation Temp. 500 °C
Adsorption Time 24 hours (equilibrium)
Solvent Hexane
Analysis GC-MS

Logical Flow for Adsorptive Separation:

Adsorption_Separation start Start: Isomer Mixture activate Activate Adsorbent (Zeolite/MOF) start->activate adsorption Contact Mixture with Adsorbent activate->adsorption equilibrium Allow to Reach Equilibrium adsorption->equilibrium separation Separate Adsorbent from Solution equilibrium->separation analysis_solution Analyze Remaining Solution (GC-MS) separation->analysis_solution analysis_adsorbed Desorb and Analyze Adsorbed Fraction (Optional) separation->analysis_adsorbed end End: Separated Fractions analysis_solution->end analysis_adsorbed->end

Caption: General workflow for the separation of isomers using adsorption.

Distillation

Distillation separates chemical components based on differences in their boiling points. For alkane isomers with close boiling points, specialized distillation techniques are required.

Fractional Distillation

Application: Suitable for separating isomers with a noticeable difference in boiling points. For C12H26, this can be challenging due to the small boiling point differences among many isomers. It requires a column with a high number of theoretical plates.

Extractive Distillation

Application: This method is effective for separating isomers with very close boiling points. A high-boiling solvent is added to the mixture, which alters the relative volatilities of the isomers, making them easier to separate.[5]

Experimental Protocol: Extractive Distillation of Dodecane Isomers

Objective: To separate a mixture of dodecane isomers using a suitable solvent.

Materials:

  • A mixture of C12H26 isomers.

  • A high-boiling, selective solvent (e.g., N-methyl-2-pyrrolidone (NMP), sulfolane).[5]

  • An extractive distillation column and a solvent recovery column.

Procedure:

  • Introduce the preheated C12H26 isomer feed into the middle of the extractive distillation column.

  • Introduce the solvent near the top of the column.

  • The more volatile isomers will rise and be collected as the distillate.

  • The less volatile isomers will be carried down with the solvent.

  • The bottom product (less volatile isomers and solvent) is fed to a second column to recover the solvent.

Azeotropic Distillation

Application: Used for mixtures that form azeotropes or have very close boiling points. An entrainer is added to form a minimum-boiling azeotrope with one of the isomers, which is then distilled off.[5]

Experimental Protocol: Azeotropic Distillation of Dodecane Isomers

Objective: To separate a mixture of dodecane isomers using an entrainer.

Materials:

  • A mixture of C12H26 isomers.

  • An entrainer that forms an azeotrope with one of the isomers (e.g., a suitable alcohol).[5]

  • A distillation column.

Procedure:

  • Charge the distillation column with the isomer mixture and the entrainer.

  • Heat the mixture to its boiling point.

  • The azeotrope of the entrainer and one isomer will vaporize and be collected as the distillate.

  • The other isomers will remain in the column.

Decision Tree for Distillation Method Selection:

Distillation_Selection start Start: C12H26 Isomer Mixture boiling_point_diff Significant Boiling Point Difference? start->boiling_point_diff fractional Use Fractional Distillation boiling_point_diff->fractional Yes azeotrope Forms Azeotrope with Entrainer? boiling_point_diff->azeotrope No azeotropic Use Azeotropic Distillation azeotrope->azeotropic Yes extractive Use Extractive Distillation azeotrope->extractive No

Caption: Decision tree for selecting a suitable distillation method.

Crystallization

Crystallization is a purification technique for solids. For alkanes, this method can be used to separate isomers based on differences in their melting points and crystal structures.

Principle of Separation: An impure solid is dissolved in a minimal amount of a hot solvent. Upon slow cooling, the desired isomer crystallizes out in a pure form, while the impurities (other isomers) remain in the solution.

Experimental Protocol: Selective Crystallization of a Dodecane Isomer

Objective: To purify a specific C12H26 isomer from a mixture by crystallization.

Materials:

  • A mixture of C12H26 isomers.

  • A suitable solvent or solvent mixture (e.g., dodecane, hexane/acetone).[6][7]

  • Crystallization dish.

  • Heating and cooling apparatus.

Procedure:

  • Solvent Selection: Choose a solvent in which the desired isomer has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: Dissolve the isomer mixture in a minimal amount of the hot solvent.

  • Cooling: Slowly cool the solution to allow for the formation of well-defined crystals of the desired isomer.

  • Isolation: Separate the crystals from the mother liquor by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals.

Data Presentation:

ParameterConditionReference
Solvent System Dodecane or Hexane/Acetone[6][7]
Process Slow cooling from a saturated hot solution
Separation Basis Differential solubility and melting points

General Crystallization Workflow:

Crystallization_Workflow start Start: Isomer Mixture dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slowly Cool the Solution dissolve->cool crystallize Formation of Crystals cool->crystallize filtrate Filter to Separate Crystals crystallize->filtrate wash Wash Crystals with Cold Solvent filtrate->wash dry Dry Purified Crystals wash->dry end End: Purified Isomer dry->end

Caption: A general workflow for the purification of a solid by crystallization.

References

Application Notes and Protocols for the Structural Elucidation of Complex Alkanes Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The structural elucidation of complex alkanes, particularly those with multiple chiral centers and extensive branching, presents a significant analytical challenge. One-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy often suffers from severe signal overlap, rendering unambiguous assignment impossible. Two-dimensional (2D) NMR spectroscopy provides the necessary resolution and correlation information to overcome these limitations, enabling the detailed characterization of intricate alkane structures. These application notes provide a comprehensive overview of the key 2D NMR experiments, detailed experimental protocols, and a strategic workflow for the structural analysis of complex alkanes.

Data Presentation: Key NMR Parameters for Alkane Analysis

Quantitative data from 2D NMR experiments are crucial for accurate structural assignment. The following tables summarize typical chemical shift ranges and proton-proton coupling constants observed for complex alkanes.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Complex Alkanes.

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Primary (R-CH₃)0.8 - 1.010 - 20
Secondary (R₂-CH₂)1.2 - 1.520 - 40
Tertiary (R₃-CH)1.4 - 1.830 - 50
Quaternary (R₄-C)-30 - 50

Table 2: Typical Vicinal ¹H-¹H Coupling Constants (³JHH) in Alkanes. [1][2]

Dihedral Angle (H-C-C-H)Coupling Constant (Hz)Conformation
8 - 10Eclipsed
60°1 - 3Gauche
180°10 - 14Anti-periplanar

Experimental Protocols

The following are generalized protocols for the key 2D NMR experiments used in the structural elucidation of complex alkanes. Instrument-specific parameters may require optimization.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified complex alkane in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈). The choice of solvent should be based on the solubility of the analyte and should not have signals that overlap with key regions of the alkane spectrum.

  • Filtration: Filter the sample solution through a pipette containing a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional but Recommended for NOESY/ROESY): For experiments sensitive to dissolved oxygen (e.g., NOESY, ROESY), degas the sample by bubbling an inert gas (e.g., argon) through the solution for several minutes or by using the freeze-pump-thaw method.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[3][4] This is fundamental for establishing the connectivity of proton spin systems within the alkane backbone.

Methodology:

  • Pulse Sequence: cosygpmfqf (gradient-selected) or similar.[5]

  • Acquisition Parameters:

    • Spectral Width (SW): Set to cover the entire ¹H chemical shift range of the alkane (typically 0.5 - 2.5 ppm).

    • Number of Points (TD): 2048 in F2 (direct dimension) and 256-512 in F1 (indirect dimension).

    • Number of Scans (NS): 2-8 per increment, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of points in the F1 dimension.

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum with respect to the diagonal.

TOCSY (Total Correlation Spectroscopy)

TOCSY extends the correlations observed in COSY to an entire spin system.[4][6] It reveals correlations between a given proton and all other protons within the same coupled network, which is particularly useful for identifying isolated alkyl chains.

Methodology:

  • Pulse Sequence: mlevphpr or similar with a spin-lock.

  • Acquisition Parameters:

    • Spectral Width (SW) and Number of Points (TD): Similar to COSY.

    • Mixing Time (D9): 60-120 ms. Shorter mixing times will show COSY-like correlations, while longer times will reveal correlations across the entire spin system.[7]

    • Number of Scans (NS): 4-16 per increment.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing: Similar to COSY.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons with directly attached carbons (¹JCH).[3] This is a highly sensitive method for assigning the ¹³C signals of protonated carbons.

Methodology:

  • Pulse Sequence: hsqcetgpsi (edited, gradient-selected) or similar.[3]

  • Acquisition Parameters:

    • Spectral Width (SW): F2 (¹H dimension) as in COSY; F1 (¹³C dimension) to cover the aliphatic carbon region (e.g., 0-60 ppm).

    • Number of Points (TD): 2048 in F2 and 128-256 in F1.

    • ¹JCH Coupling Constant: Optimized for a one-bond C-H coupling of ~125 Hz for sp³ carbons.

    • Number of Scans (NS): 2-8 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

  • Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Zero-fill in the F1 dimension.

    • Perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[8] This is a cornerstone experiment for connecting different spin systems and for identifying quaternary carbons.

Methodology:

  • Pulse Sequence: hmbcgplpndqf (gradient-selected) or similar.

  • Acquisition Parameters:

    • Spectral Width (SW) and Number of Points (TD): Similar to HSQC.

    • Long-Range Coupling Constant: Optimized for a long-range C-H coupling of 4-8 Hz.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 1.5-2 seconds.

  • Processing: Similar to HSQC.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment reveals through-space correlations between protons that are in close proximity (< 5 Å), irrespective of their through-bond connectivity.[9][10] This is essential for determining the relative stereochemistry of chiral centers in complex alkanes.

Methodology:

  • Pulse Sequence: noesygpph (gradient-selected) or similar.

  • Acquisition Parameters:

    • Spectral Width (SW) and Number of Points (TD): Similar to COSY.

    • Mixing Time (tm): 0.5-1.5 seconds, optimized based on the molecular weight of the alkane.

    • Number of Scans (NS): 8-32 per increment.

    • Relaxation Delay (D1): 2-5 seconds (should be at least 1.5 times the longest T₁ relaxation time).

  • Processing: Similar to COSY.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the structural elucidation of complex alkanes using 2D NMR.

Experimental_Workflow cluster_sample Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Elucidation Sample Complex Alkane Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Filtration Filter into NMR Tube Dissolution->Filtration Proton_NMR 1D ¹H NMR Filtration->Proton_NMR Carbon_NMR 1D ¹³C NMR Filtration->Carbon_NMR COSY COSY Proton_NMR->COSY TOCSY TOCSY Proton_NMR->TOCSY NOESY NOESY / ROESY Proton_NMR->NOESY HSQC HSQC Carbon_NMR->HSQC HMBC HMBC Carbon_NMR->HMBC Connectivity Establish Proton Spin Systems (COSY, TOCSY) COSY->Connectivity TOCSY->Connectivity CH_Correlation Assign Protonated Carbons (HSQC) HSQC->CH_Correlation Long_Range Connect Spin Systems & Identify Quaternary Carbons (HMBC) HMBC->Long_Range Stereochemistry Determine Relative Stereochemistry (NOESY / ROESY) NOESY->Stereochemistry Connectivity->Long_Range CH_Correlation->Long_Range Long_Range->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Caption: Experimental workflow for 2D NMR analysis of complex alkanes.

Logical_Relationships Logical Flow of Information from 2D NMR for Structure Elucidation cluster_connectivity Carbon Backbone Assembly cluster_stereochem Stereochemical Assignment COSY COSY Identifies adjacent protons (H-C-H, H-C-C-H) TOCSY TOCSY Defines entire proton spin systems COSY->TOCSY Extends connectivity HMBC HMBC Connects fragments via long-range C-H correlations (²,³JCH) TOCSY->HMBC Provides fragments to connect HSQC HSQC Correlates protons to directly attached carbons (¹JCH) HSQC->HMBC Assigns carbons within fragments NOESY NOESY Determines through-space proximity of protons HMBC->NOESY Provides planar structure for stereochemical analysis Structure {Final Structure | Constitution, Configuration, and Conformation} NOESY->Structure Defines 3D arrangement

Caption: Logical relationships between 2D NMR experiments and derived structural information.

References

Application of Branched Alkanes in High-Performance Lubricant Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and professionals in the fields of tribology, materials science, and lubricant development.

Introduction:

The molecular architecture of hydrocarbon base oils plays a pivotal role in determining the performance characteristics of a finished lubricant. Branched alkanes, also known as isoparaffins, are a class of saturated hydrocarbons that have garnered significant attention and widespread use in the formulation of high-performance synthetic and semi-synthetic lubricants. Their unique structural properties impart a range of desirable attributes that are often superior to their linear alkane (n-paraffin) counterparts. This document provides a detailed overview of the application of branched alkanes in lubricant formulation, including their impact on key performance metrics, relevant experimental protocols for evaluation, and a standardized workflow for lubricant development.

The Molecular Advantage of Branching

The fundamental difference between branched and linear alkanes lies in their molecular structure. Linear alkanes are straight chains of carbon atoms, which allows for significant surface area contact between molecules. This leads to stronger van der Waals forces, resulting in a higher tendency to form organized, crystalline structures at low temperatures.[1]

In contrast, the presence of alkyl branches along the carbon backbone of isoparaffins disrupts this molecular packing.[1] This steric hindrance prevents the formation of large wax crystals as the temperature decreases, which is the primary reason for their excellent low-temperature fluidity. Furthermore, the more compact, globular structure of highly branched alkanes reduces intermolecular forces, which influences their viscosity-temperature relationship.

Performance Benefits in Lubricant Formulation

The structural advantages of branched alkanes translate into several key performance benefits in lubricant applications:

  • High Viscosity Index (VI): Lubricants formulated with a high concentration of isoparaffins typically exhibit a high viscosity index.[2][3] This means their viscosity changes less dramatically with temperature fluctuations, ensuring a stable lubricating film at both high and low operating temperatures.[4]

  • Low Pour Point: The disruption of wax crystal formation by branched structures results in significantly lower pour points compared to linear paraffins.[1][2][3] This is critical for applications in cold climates, where the lubricant must remain fluid to ensure proper circulation and prevent equipment damage during startup.

  • Excellent Oxidative Stability: The saturated nature of isoparaffins, devoid of reactive double bonds or aromatic structures, contributes to their inherent resistance to oxidation.[2][3] This thermal stability is crucial for extending the service life of the lubricant and preventing the formation of harmful sludge and deposits at high temperatures.

  • Low Volatility: The controlled structure of synthetically produced branched alkanes, such as polyalphaolefins (PAOs), results in lower volatility compared to conventional mineral oils.[5] This leads to reduced oil consumption and lower emissions.

Data Presentation: Comparative Performance of Lubricant Base Oils

The following table summarizes the typical properties of a lubricant base oil rich in isoparaffins (Group III) and provides a qualitative comparison to mineral oils.

PropertyBase Oil Rich in Isoparaffins (Group III)Mineral Oil (Group I/II)
Viscosity Index (VI) 136 - 142[2]80 - 120
Pour Point (°C) -17 to -12[2]Higher, prone to solidification
Oxidative Stability High[2][3]Moderate to Good
Sulphur Content (mg/kg) <10[2]Higher
Aromatics Content (wt%) 1.0 - 3.8[2]Higher

Experimental Protocols

Accurate and reproducible evaluation of lubricant properties is essential for formulation development and quality control. The following are standardized ASTM International test methods for the key performance parameters discussed.

Protocol 1: Determination of Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index of a petroleum product from its kinematic viscosities at 40°C and 100°C.

Apparatus:

  • Calibrated glass capillary viscometers (or an automated viscometer).

  • Constant temperature baths, capable of maintaining temperatures within ±0.02°C.

  • Thermometers with an accuracy of ±0.02°C.

  • Timer with a resolution of 0.1 seconds.

Procedure:

  • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using a calibrated viscometer in accordance with ASTM D445.

  • Ensure the sample is homogenous and free of air bubbles before introducing it into the viscometer.

  • Place the viscometer in the constant temperature bath and allow at least 30 minutes for thermal equilibrium to be reached.

  • Measure the efflux time of the sample through the viscometer capillary.

  • Calculate the kinematic viscosity at each temperature using the viscometer constant.

  • Using the measured kinematic viscosities at 40°C and 100°C, calculate the Viscosity Index by referring to the tables and formulas provided in the ASTM D2270 standard.

Protocol 2: Determination of Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a lubricant will continue to flow under prescribed conditions.

Apparatus:

  • Test jar, clear glass, flat bottom.

  • Jacket, watertight, metal, to hold the test jar.

  • Disk, cork or felt, to support the test jar in the jacket.

  • Gasket, to fit snugly around the test jar and into the jacket.

  • Cooling baths, capable of reaching temperatures as low as -69°C.

  • Thermometer, with a range appropriate for the expected pour point.

Procedure:

  • Pour the sample into the test jar to the scribed mark.

  • If the sample is not clear, heat it to a temperature of at least 9°C above the expected pour point, but not higher than 45°C.

  • Insert the thermometer through a cork into the center of the sample.

  • Cool the test jar in a succession of cooling baths with progressively lower temperatures.

  • At each 3°C interval, remove the test jar from the jacket and tilt it to ascertain whether there is a movement of the oil. The complete operation of removal and replacement shall not exceed 3 seconds.

  • If the oil still flows, return the jar to the jacket and continue cooling.

  • The pour point is recorded as 3°C above the temperature at which the oil shows no movement when the test jar is held horizontally for 5 seconds.

Protocol 3: Determination of Oxidative Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

Objective: To evaluate the oxidation stability of new and in-service turbine oils (and other lubricants) under accelerated conditions.

Apparatus:

  • Rotating pressure vessel, constructed of stainless steel.

  • Glass sample container with a cover.

  • Oxygen cylinder with a pressure regulator.

  • Constant temperature bath, capable of maintaining 150 ± 0.1°C.

  • Pressure measurement device.

  • Copper catalyst wire.

Procedure:

  • Weigh 50 ± 0.5 g of the lubricant sample into the glass container.

  • Add 5 ± 0.05 g of distilled water.

  • Place a polished copper catalyst coil into the sample container.

  • Place the glass container into the pressure vessel and seal it.

  • Purge the vessel with oxygen and then pressurize it to 620 ± 14 kPa (90 ± 2 psi) at room temperature.

  • Place the sealed and pressurized vessel into the constant temperature bath, which is maintained at 150°C, and begin rotating it at 100 ± 5 rpm.

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure drops by 175 kPa (25.4 psi) from the maximum pressure observed.

  • The oxidation stability is reported as the time in minutes from the start of the test to the point of the specified pressure drop.

Mandatory Visualizations

Lubricant Formulation and Testing Workflow

The following diagram illustrates the logical workflow for the development and evaluation of a lubricant formulation incorporating branched alkanes.

Lubricant_Workflow Lubricant Formulation & Testing Workflow cluster_Testing Performance Testing Stage cluster_Analysis Analysis & Optimization Base_Oil Base Oil Selection (e.g., Branched Alkanes - PAO/GIII) Additives Additive Package Selection (Antioxidants, VI Improvers, etc.) Blending Blending of Components Base_Oil->Blending Additives->Blending Viscosity Viscosity & Viscosity Index (ASTM D445, D2270) Blending->Viscosity Pour_Point Pour Point (ASTM D97) Viscosity->Pour_Point Oxidation Oxidative Stability (ASTM D2272 - RPVOT) Pour_Point->Oxidation Other_Tests Other Performance Tests (e.g., Wear, Foam) Oxidation->Other_Tests Analysis Data Analysis & Comparison to Performance Targets Other_Tests->Analysis Optimization Formulation Optimization Analysis->Optimization Final_Product Final Lubricant Product Analysis->Final_Product Meets Specifications Optimization->Blending Iterative Refinement

Caption: A workflow for lubricant formulation, testing, and optimization.

Relationship Between Alkane Structure and Lubricant Properties

This diagram illustrates the causal relationship between the molecular structure of alkanes and their resulting impact on key lubricant properties.

Structure_Property Alkane Structure vs. Lubricant Properties cluster_Structure Molecular Structure cluster_Properties Resulting Lubricant Properties Branched Branched Alkane (Isoparaffin) High_VI High Viscosity Index Branched->High_VI Low_PP Low Pour Point Branched->Low_PP High_Ox High Oxidative Stability Branched->High_Ox Linear Linear Alkane (n-Paraffin) Low_VI Low Viscosity Index Linear->Low_VI High_PP High Pour Point Linear->High_PP

Caption: Impact of alkane structure on lubricant properties.

References

Application Notes and Protocols for High-Temperature Gas Chromatography of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-temperature gas chromatography (HTGC) is an essential analytical technique for the characterization of high-boiling and low-volatility compounds, such as long-chain and branched alkanes.[1] These compounds are prevalent in petroleum fractions, waxes, and various geological and biological samples.[1][2] Standard gas chromatography systems are often limited by the thermal stability of their components, making HTGC necessary for the analysis of compounds with boiling points in the 500 to 800°C range.[1][3] This document provides detailed application notes and protocols for the analysis of branched alkanes using HTGC, intended for researchers, scientists, and professionals in drug development and related fields.

The separation of high-molecular-weight branched alkanes is challenging due to the large number of structurally similar isomers and their high boiling points.[4] The selection of the GC column, particularly its stationary phase, dimensions, and thermal stability, is critical for achieving the desired resolution and accurate quantification.[4]

Principle of Separation

HTGC operates on the same principles as conventional gas chromatography but utilizes specialized instrumentation and columns designed to withstand temperatures often exceeding 400°C.[1] The separation of alkanes is primarily based on their boiling points, which correlates with their elution order.[4] Non-polar stationary phases are the industry standard for this application.[4]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data for the HTGC analysis of branched alkanes, compiled from various sources to facilitate easy comparison.

Table 1: Recommended GC Columns and Stationary Phases for Branched Alkane Analysis

Column NameStationary PhasePolarityMax Temperature (°C)Application Notes
Agilent J&W DB-5ht5% Diphenyl / 95% Dimethyl PolysiloxaneLow400Designed for high-temperature analysis with low bleed.[4]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl PolysiloxaneLow350Features low bleed characteristics, making it suitable for mass spectrometry.[4]
Petrocol DH100% Dimethyl PolysiloxaneNon-PolarNot SpecifiedSpecifically designed for detailed hydrocarbon analysis.[4]
Metal Capillary ColumnsVariousNon-Polar>400Offer good chromatographic resolution and long column life for C40-C70 range.[2]

Table 2: Typical Instrumental Parameters for HTGC Analysis of Branched Alkanes

ParameterProtocol 1: C10-C20 RangeProtocol 2: C20-C60+ Range
Column Petrocol DH, 100 m x 0.25 mm I.D., 0.5 µm film thickness[4]Agilent J&W DB-5ht, 30 m x 0.25 mm I.D., 0.1 µm film thickness[4]
Carrier Gas Helium or Hydrogen[4]Helium or Hydrogen[4]
Injector Type Split/Splitless[4]Cool On-Column or PTV[4]
Injection Volume 0.1 - 1.0 µL[4]1 µL
Split Ratio 100:1 to 200:1[4]Not Applicable
Injector Temperature 250 °C[4]As hot as reasonably possible (e.g., 430°C for on-column)[5]
Oven Program Initial: 35 °C, hold 10 min; Ramp 1: 2 °C/min to 60 °C; Ramp 2: 3 °C/min to 200 °C, hold 10 min[4]Initial: 60°C (hold 2 min); Ramp 1: 20°C/min to 220°C; Ramp 2: 3°C/min to 310°C (hold 30 min)[6]
Detector Flame Ionization Detector (FID)[4]Flame Ionization Detector (FID)[5]
Detector Temperature 250 °C[4]At least 20°C above the highest column temperature[5]
FID H2 Flow 40 mL/min[4]Not Specified
FID Air Flow 400 mL/min[4]Not Specified
FID Makeup Gas 25 mL/min (Nitrogen)[4]Not Specified

Table 3: Kovats Retention Indices (KI) for Methyl-Branched Alkanes on a Non-Polar Column [7]

Alkane Type (C33 Backbone Example)Kovats Index (KI) Range
Monomethylalkanes3328 - 3374
Dimethylalkanes3340 - 3410
Trimethylalkanes3378 - 3437
Tetramethylalkanes3409 - 3459

Experimental Protocols

The following are representative experimental protocols for the analysis of high-molecular-weight branched alkanes using high-temperature gas chromatography.

Protocol 1: Detailed Hydrocarbon Analysis (DHA) for C10-C20 Range

This protocol is adapted from methodologies for detailed hydrocarbon analysis and is suitable for branched alkanes in the C10-C20 range.[4]

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: Petrocol DH, 100 m x 0.25 mm I.D., 0.5 µm film thickness.[4]

  • Injector: Split/Splitless.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium or Hydrogen (Hydrogen can reduce analysis time).[4]

  • Sample: Branched alkane standards and samples dissolved in a suitable solvent (e.g., hexane).

2. GC Method Parameters:

  • Injection Volume: 0.1 - 1.0 µL (depending on concentration).[4]

  • Split Ratio: 100:1 to 200:1.[4]

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program:

    • Initial Temperature: 35 °C, hold for 10 min.[4]

    • Ramp 1: 2 °C/min to 60 °C.[4]

    • Ramp 2: 3 °C/min to 200 °C, hold for 10 min.[4]

  • Detector Temperature: 250 °C.[4]

  • FID Gas Flows:

    • Hydrogen: 40 mL/min.[4]

    • Air: 400 mL/min.[4]

    • Makeup Gas (Nitrogen): 25 mL/min.[4]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., hexane) to a known concentration.

  • Ensure the sample is free of particulate matter by filtration if necessary.[8]

4. Data Analysis:

  • Identify branched alkane peaks based on their retention times relative to n-alkane standards.

  • Quantify the analytes using an appropriate calibration method (e.g., external or internal standard).

Protocol 2: High-Temperature GC (HTGC) for C20-C60+ Range

This protocol is designed for the analysis of high-boiling point hydrocarbons, such as those found in waxes and heavy petroleum fractions.[4]

1. Instrumentation and Consumables:

  • Gas Chromatograph: Capable of oven temperatures up to 450°C.[3]

  • Column: Agilent J&W DB-5ht, 30 m x 0.25 mm I.D., 0.1 µm film thickness.[4]

  • Injector: Cool On-Column or Programmable Temperature Vaporizing (PTV).[3][4]

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium or Hydrogen.[4]

  • Sample: Branched alkane standards and samples dissolved in a high-boiling solvent.

2. GC Method Parameters:

  • Injection Technique: Cool On-Column injection is often preferred to reduce discrimination of high-boiling point compounds.[5]

  • Injector Temperature: The injector temperature should be kept as hot as reasonably possible to ensure complete vaporization. For an on-column injector, a temperature of 430°C has been used for hydrocarbons up to C30.[5]

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 min.[6]

    • Ramp 1: 20 °C/min to 220 °C.[6]

    • Ramp 2: 3 °C/min to 310 °C, hold for 30 min.[6]

  • Detector Temperature: At least 20 °C above the highest operating column temperature to prevent condensation.[5]

3. Sample Preparation:

  • Dissolve the sample in a high-boiling point solvent to ensure solubility and minimize solvent-related interference.

  • Use a high-boiling solvent and minimize the injection volume.[9]

4. Data Analysis:

  • Peak identification and quantification are performed as described in Protocol 1. The use of retention indices (Kovats indices) is highly recommended for the identification of branched isomers.[6][7]

Visualizations: Workflows and Logic

The following diagrams illustrate the logical workflow for selecting a suitable GC column and the general experimental workflow for HTGC analysis of branched alkanes.

GC_Column_Selection cluster_notes Decision Factors start Start: Define Analytical Goal sample_type Define Sample Type (e.g., Petroleum Fraction, Wax) start->sample_type target_analytes Identify Target Analytes (Carbon Number Range, Branching) sample_type->target_analytes select_phase Select Stationary Phase (Typically Non-Polar) target_analytes->select_phase column_dims Determine Column Dimensions (Length, I.D., Film Thickness) select_phase->column_dims note3 Match phase to analyte polarity detector_type Consider Detector Type (e.g., FID, MS) column_dims->detector_type note1 Longer columns for complex mixtures end Final Column Selection detector_type->end note2 Low bleed for MS compatibility

Caption: Logical workflow for selecting a GC column for branched alkane analysis.

HTGC_Workflow start Start: Sample Receipt prep Sample Preparation (Dissolution, Filtration) start->prep injection Sample Injection (Cool On-Column or PTV) prep->injection instrument_setup Instrument Setup (Column Installation, Leak Check) method_dev Method Development (Temperature Program, Flow Rate) instrument_setup->method_dev method_dev->injection separation Chromatographic Separation injection->separation detection Detection (FID) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration, Peak Identification) data_acq->data_proc reporting Reporting data_proc->reporting

Caption: General experimental workflow for HTGC analysis of branched alkanes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GC-MS Separation of 3-Ethyl-2,2,6-trimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Ethyl-2,2,6-trimethylheptane and its isomers. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for these complex branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC-MS analysis of this compound and its isomers?

A1: The main challenges include achieving complete chromatographic separation of the various C12H26 isomers, which often have very similar boiling points and, consequently, close retention times.[1] Interpreting the mass spectra to definitively identify each isomer can also be complex due to their similar fragmentation patterns.[1] Maintaining consistent peak shapes and retention times is crucial for accurate identification and quantification.

Q2: Which type of GC column is most effective for separating these branched alkane isomers?

A2: Non-polar capillary columns are the standard for separating alkanes, as elution is primarily based on boiling points.[2] A column with a 100% dimethylpolysiloxane or a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a good starting point.[1][3] For highly complex mixtures, longer columns (e.g., 60 m) or columns with a smaller internal diameter can provide better resolution.[2][4]

Q3: Why am I seeing co-elution of my this compound isomers?

A3: Co-elution of branched alkane isomers is common due to their similar chemical structures and boiling points. The separation on a non-polar column is often challenging.[5] To resolve co-eluting peaks, you may need to modify the temperature program, such as by using a slower ramp rate, or switch to a column with a different stationary phase to introduce alternative selectivity.[6][7]

Q4: What are the characteristic mass spectral fragments for C12H26 isomers like this compound?

A4: Straight and branched-chain alkanes undergo extensive fragmentation in electron ionization (EI) mode.[8][9] You will typically observe a series of fragment ions corresponding to the loss of alkyl groups, with peaks separated by 14 mass units (CH2 group).[9] Common fragments for C12H26 isomers include ions at m/z 43, 57, 71, and 85. The molecular ion peak (M+) at m/z 170 may be weak or absent.[9][10]

Q5: How can I improve poor peak shapes, such as tailing or fronting?

A5: Peak tailing can be caused by active sites in the injector liner or on the column, improper column installation, or contamination.[11][12][13] To address this, use a deactivated liner, trim the first few centimeters of the column, or ensure the column is installed correctly.[12][14] Peak fronting is often a sign of column overload; reducing the injection volume or diluting the sample can resolve this issue.[12][15]

Troubleshooting Guides

Issue 1: Co-elution of Isomers

Question: My this compound isomers are not separating and appear as one broad peak. What steps can I take to improve resolution?

Answer:

Resolving co-eluting isomers requires a systematic approach to optimize your chromatographic conditions.

Recommended Actions:

  • Optimize the Oven Temperature Program: This is often the first and most effective step. A slower temperature ramp rate (e.g., 1-5 °C/minute) will generally provide better resolution for closely eluting compounds.[16] You can also add an isothermal hold at a temperature just below the elution temperature of the isomers to maximize separation.[17]

  • Change the GC Column: If temperature optimization is insufficient, a column with a different stationary phase may be needed to provide the necessary selectivity.[6] While non-polar columns are standard, a mid-polarity column could alter the elution order.

  • Increase Column Efficiency: Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates and can improve resolution, though it will lead to longer analysis times.[4]

  • Mass Spectral Deconvolution: If complete chromatographic separation cannot be achieved, you can use the mass spectrometer to differentiate the isomers. By examining the mass spectra, you may find unique fragment ions for each isomer and use extracted ion chromatograms (EICs) for quantification.[4][18]

start Co-eluting Isomer Peaks optimize_temp Optimize Temperature Program (Slower Ramp Rate) start->optimize_temp First Step change_column Change GC Column (Different Stationary Phase) optimize_temp->change_column Unsuccessful resolved Peaks Resolved optimize_temp->resolved Successful increase_efficiency Increase Column Efficiency (Longer Column/Smaller ID) change_column->increase_efficiency Unsuccessful change_column->resolved Successful ms_deconvolution Use Mass Spectral Deconvolution (Extracted Ion Chromatograms) increase_efficiency->ms_deconvolution Still Overlapping increase_efficiency->resolved Successful ms_deconvolution->resolved Quantification Achieved start Poor Peak Shape Observed tailing Peak Tailing start->tailing Tailing? fronting Peak Fronting start->fronting Fronting? check_install Check Column Installation (Cut & Depth) tailing->check_install reduce_load Reduce Sample Load (Dilute or Inject Less) fronting->reduce_load inlet_maint Perform Inlet Maintenance (Liner, Septum) check_install->inlet_maint Still Tailing good_shape Symmetrical Peaks check_install->good_shape Resolved trim_column Trim Column Head (10-20 cm) inlet_maint->trim_column Still Tailing inlet_maint->good_shape Resolved trim_column->good_shape Resolved reduce_load->good_shape Resolved prep Sample Preparation (100 µg/mL in Hexane) setup GC-MS Method Setup (Oven Program, Flow Rate, etc.) prep->setup inject Inject 1 µL of Sample setup->inject acquire Data Acquisition (Scan m/z 40-200) inject->acquire analyze Data Analysis (TIC, Library Search, EIC) acquire->analyze report Report Results analyze->report

References

Technical Support Center: Optimizing NMR Parameters for Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with saturated hydrocarbons. The following information is designed to help you optimize your NMR experiments for the best possible results.

Troubleshooting Guide

Problem: Poor Signal Resolution and Significant Peak Overlap in ¹H NMR Spectra

Cause: Saturated hydrocarbons often exhibit complex ¹H NMR spectra due to the small chemical shift dispersion of protons in similar electronic environments. This leads to overlapping signals and second-order coupling effects, making interpretation difficult.

Solutions:

  • Increase Magnetic Field Strength: Higher field magnets will increase the chemical shift dispersion, potentially resolving overlapping multiplets.

  • Change Solvent: While alkanes are nonpolar, subtle changes in the local magnetic environment induced by different deuterated solvents (e.g., from CDCl₃ to C₆D₆) can sometimes alter chemical shifts enough to resolve overlapping signals.[1]

  • 2D NMR Spectroscopy: Employ two-dimensional NMR techniques like COSY and TOCSY to resolve individual spin systems.[2] A COSY experiment will show correlations between protons that are coupled to each other, helping to trace out the carbon skeleton.[2]

  • Pure Shift NMR: This advanced technique can collapse multiplets into singlets, significantly increasing spectral resolution.

Problem: Low Signal-to-Noise Ratio in ¹³C NMR Spectra

Cause: The low natural abundance of the ¹³C isotope (about 1.1%) and the long spin-lattice relaxation times (T₁) for quaternary and sometimes other carbons in alkanes can lead to weak signals.

Solutions:

  • Increase the Number of Scans (NS): Averaging more scans will improve the signal-to-noise ratio.

  • Optimize the Relaxation Delay (D1): For quantitative results, the relaxation delay should be at least 5-7 times the T₁ of the slowest relaxing carbon.[3][4] For routine qualitative spectra, a shorter delay (1-2 seconds) is often sufficient.[5]

  • Use a Paramagnetic Relaxation Agent: Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the T₁ values of all carbons, allowing for a shorter relaxation delay and more scans in a given amount of time. Caution: This will broaden the signals and is not suitable for high-resolution work.

  • Optimize the Pulse Angle: Using a smaller flip angle (e.g., 30-45°) instead of 90° allows for a shorter relaxation delay, increasing the number of scans that can be acquired in a given time, which can improve the overall signal-to-noise.[6]

Problem: Difficulty in Assigning Quaternary Carbons

Cause: Quaternary carbons do not have any directly attached protons, so they do not appear in DEPT-90 or DEPT-135 spectra and do not show correlations in an HSQC experiment.[7][8]

Solutions:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most effective method for identifying quaternary carbons.[9] The HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[10][11] By observing correlations from known protons to a quaternary carbon, its chemical shift can be determined.

  • Comparison of ¹³C and DEPT Spectra: Quaternary carbons are the signals that are present in the broadband-decoupled ¹³C spectrum but absent in the DEPT-135 spectrum.[7]

Frequently Asked Questions (FAQs)

1. What are the typical ¹H and ¹³C NMR chemical shift ranges for saturated hydrocarbons?

Protons and carbons in saturated hydrocarbons are in highly shielded environments and therefore resonate in the upfield region of their respective NMR spectra.[12]

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹HMethyl (R-CH₃)0.7 - 1.3[2]
Methylene (R₂-CH₂)1.2 - 1.6
Methine (R₃-CH)1.4 - 1.8
¹³CMethyl (R-CH₃)5 - 30
Methylene (R₂-CH₂)20 - 45
Methine (R₃-CH)25 - 50
Quaternary (R₄-C)30 - 50

2. What are the typical ¹H-¹H coupling constants in alkanes?

Coupling constants are crucial for determining the connectivity of atoms in a molecule.

Coupling Type Description Typical Value (Hz)
²JHH (Geminal)Protons on the same carbon10 - 15[13]
³JHH (Vicinal)Protons on adjacent carbons6 - 8[13]
⁴JHH (Long-range)Protons separated by four bonds0 - 3 (often not resolved)[14]

3. How do I choose the right deuterated solvent for my saturated hydrocarbon sample?

Saturated hydrocarbons are nonpolar and will dissolve in most common deuterated solvents. The choice of solvent can sometimes be used to resolve overlapping signals.

  • Chloroform-d (CDCl₃): A good first choice for many organic molecules.

  • Benzene-d₆ (C₆D₆): Can induce significant changes in chemical shifts compared to CDCl₃, which can be useful for resolving overlapping signals.[1]

  • Other options: Dichloromethane-d₂, acetone-d₆, and tetrahydrofuran-d₈ can also be used depending on the specific sample and experimental goals.

4. When should I use 2D NMR experiments for analyzing saturated hydrocarbons?

Due to the often-severe signal overlap in 1D ¹H NMR spectra of alkanes, 2D NMR is frequently necessary for complete structural elucidation.

  • COSY (Correlation Spectroscopy): Use to identify protons that are coupled to each other (typically over two or three bonds). This is the primary experiment for establishing the proton-proton connectivity within a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Use to correlate protons with the carbons to which they are directly attached. This is essential for assigning carbon chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use to identify longer-range correlations between protons and carbons (typically over two or three bonds). This is crucial for connecting different spin systems and for assigning quaternary carbons.[9][10]

  • TOCSY (Total Correlation Spectroscopy): Use to identify all protons within a spin system, even those that are not directly coupled. This can be very useful for complex, overlapping spectra.

5. How can I obtain quantitative information from my NMR data?

Quantitative NMR (qNMR) can be used to determine the relative amounts of different components in a mixture.[3][15] For accurate quantification, several parameters must be carefully controlled.

  • Full Relaxation: The relaxation delay (D1) must be long enough to allow all nuclei to fully relax between pulses. A common rule of thumb is to use a D1 of at least 5 times the longest T₁ of interest.[3]

  • 90° Pulse: A calibrated 90° pulse should be used to ensure that all signals are excited equally.

  • Sufficient Signal-to-Noise: A high signal-to-noise ratio is necessary for accurate integration.

  • Proper Integration: The integration regions should be set carefully to include all of the signal for each peak, including any ¹³C satellites.

Experimental Protocols

Standard ¹H NMR Experiment

This protocol is for a routine 1D proton NMR experiment.

  • Sample Preparation: Dissolve 5-25 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.

  • Spectrometer Setup:

    • Lock on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to obtain good resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse program (e.g., zg on Bruker instruments).

    • Pulse Width (P1): Use a calibrated 90° pulse.

    • Relaxation Delay (D1): 1-2 seconds for qualitative analysis; ≥ 5 x T₁ for quantitative analysis.[3][5]

    • Acquisition Time (AQ): 2-4 seconds.

    • Number of Scans (NS): 8-16, or more if the sample is dilute.

    • Spectral Width (SW): Typically -2 to 12 ppm for organic molecules.

  • Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum (e.g., to TMS at 0 ppm).

    • Integrate the signals.

Standard ¹³C{¹H} NMR Experiment

This protocol is for a routine broadband proton-decoupled 1D carbon NMR experiment.

  • Sample Preparation: Dissolve 20-100 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent.

  • Spectrometer Setup: Lock and shim as for a ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

    • Pulse Width (P1): Use a calibrated 30° or 45° pulse to allow for a shorter relaxation delay.[6]

    • Relaxation Delay (D1): 2 seconds is a good starting point.

    • Acquisition Time (AQ): 1-2 seconds.

    • Number of Scans (NS): 128 or more, depending on the sample concentration.

    • Spectral Width (SW): Typically 0 to 220 ppm.

  • Processing:

    • Apply a Fourier transform.

    • Phase the spectrum.

    • Reference the spectrum (e.g., to the solvent signal).

DEPT-135 Experiment

This protocol is used to differentiate between CH, CH₂, and CH₃ groups.

  • Sample and Spectrometer Setup: Same as for a standard ¹³C experiment.

  • Acquisition Parameters:

    • Pulse Program: A DEPT-135 pulse program.

    • Pulse Widths: Use calibrated 90° and 180° pulses for both ¹H and ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 64 or more.

  • Processing and Interpretation:

    • After Fourier transformation and phasing, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.[7][8][16] Quaternary carbons will be absent.[7][8]

COSY Experiment

This 2D experiment identifies ¹H-¹H couplings.

  • Sample and Spectrometer Setup: Same as for a ¹H experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse program.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments: 256-512 in the indirect dimension (F1).

  • Processing and Interpretation:

    • After 2D Fourier transformation, the spectrum will show diagonal peaks corresponding to the 1D ¹H spectrum and cross-peaks that indicate coupling between protons.

HSQC Experiment

This 2D experiment identifies one-bond ¹H-¹³C correlations.

  • Sample and Spectrometer Setup: Same as for a ¹³C experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse program.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 4-8 per increment.

    • Number of Increments: 128-256 in the indirect dimension (F1).

  • Processing and Interpretation:

    • The 2D spectrum will show peaks at the intersection of the chemical shifts of directly bonded protons and carbons.

HMBC Experiment

This 2D experiment identifies two- and three-bond ¹H-¹³C correlations.

  • Sample and Spectrometer Setup: Same as for a ¹³C experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse program.

    • Relaxation Delay (D1): 1-2 seconds.

    • Long-range Coupling Delay: Optimized for a J-coupling of around 8-10 Hz.[9][17]

    • Number of Scans (NS): 8-16 per increment.

    • Number of Increments: 256-512 in the indirect dimension (F1).

  • Processing and Interpretation:

    • The 2D spectrum will show cross-peaks between protons and carbons that are two or three bonds apart, which is essential for connecting spin systems and identifying quaternary carbons.[9][10]

Visualizations

experimental_workflow cluster_1d 1D NMR cluster_2d 2D NMR 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Carbon Backbone DEPT DEPT 13C_NMR->DEPT Carbon Multiplicity COSY COSY DEPT->COSY H-H Connectivity HSQC HSQC COSY->HSQC C-H Connectivity (1-bond) HMBC HMBC HSQC->HMBC C-H Connectivity (long-range) Structure_Elucidation Structure_Elucidation HMBC->Structure_Elucidation Sample Sample Sample->1H_NMR Initial Analysis

Caption: A typical workflow for structure elucidation of saturated hydrocarbons using a combination of 1D and 2D NMR experiments.

troubleshooting_logic Start ¹H Spectrum Acquired Check_Overlap Severe Peak Overlap? Start->Check_Overlap Use_2D_NMR Perform COSY/TOCSY Check_Overlap->Use_2D_NMR Yes Check_Resolution Poor Resolution? Check_Overlap->Check_Resolution No Use_2D_NMR->Check_Resolution Optimize_Shimming Re-shim or Check Sample Check_Resolution->Optimize_Shimming Yes Final_Analysis Proceed with Analysis Check_Resolution->Final_Analysis No Optimize_Shimming->Final_Analysis

Caption: A simplified logic diagram for troubleshooting common issues in ¹H NMR spectra of alkanes.

References

Technical Support Center: Synthesis of Sterically Hindered Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered alkanes. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of these complex molecules.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: My carbon-carbon bond-forming reaction is resulting in low yields when using a sterically hindered substrate. What are the critical parameters to optimize?

Answer: Low yields in C-C coupling reactions involving sterically hindered substrates are a common issue. The bulky nature of the reactants can impede the approach to the catalytic center.

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is crucial. For cross-coupling reactions, consider using catalysts known for high activity and tolerance to steric bulk, such as palladium complexes with bulky, electron-rich phosphine (B1218219) ligands. In some cases, switching to a different metal catalyst, like nickel, can provide better results for forming C-P bonds, which can be a precursor step.[1]

  • Reaction Conditions: Optimizing reaction conditions is essential.

    • Temperature: Increasing the temperature can provide the necessary activation energy to overcome steric repulsion.

    • Solvent: The choice of solvent can influence catalyst stability and solubility of the reactants. Experiment with different solvents to find the optimal medium.[2]

    • High Dilution: For intramolecular reactions (macrocyclization), employing high dilution conditions can favor the desired cyclization over intermolecular polymerization.[3]

  • Alternative Reagents: If traditional cross-coupling fails, consider alternative strategies like phosphorylation of o-lithiated derivatives for preparing sterically hindered phosphines, which can be key intermediates.[1]

Question 2: I am observing poor regioselectivity during the C-H functionalization of an alkane. How can I improve the selectivity for the desired isomer?

Answer: Achieving high regioselectivity in alkane C-H functionalization is challenging due to the similar reactivity of different C-H bonds.[4]

  • Catalyst Control: The catalyst plays a pivotal role. Iridium pincer complexes, for example, have shown high kinetic selectivity for α-olefins in alkane dehydrogenation, although subsequent isomerization can be an issue.[4] The design of the catalyst's steric and electronic properties can direct the reaction to a specific C-H bond.

  • Reaction Pathway: The mechanism of C-H activation influences selectivity. Radical-initiated pathways, carbene/nitrene insertions, and metal-mediated C-H activation each have different selectivities for primary, secondary, and tertiary C-H bonds.[4][5] Understanding the operative mechanism can help in choosing conditions that favor the desired outcome.

  • Directing Groups: While not always applicable to simple alkanes, the temporary installation of a directing group on the substrate can guide the catalyst to a specific C-H bond, significantly enhancing regioselectivity.

Question 3: My reduction of a sterically hindered alkene to the corresponding alkane is inefficient or failing completely. What are some effective methods?

Answer: The reduction of sterically hindered double bonds can be difficult for standard catalytic hydrogenation methods due to the inaccessibility of the pi-system to the catalyst surface.

  • Alternative Hydrogenation Catalysts: While Pd/C is common, it may not be effective for highly substituted olefins. An in-situ prepared active Pd/C catalyst from Pd(OAc)₂ might offer better performance under mild conditions.[6]

  • Borane-Based Reduction: The borane-methyl sulfide (B99878) (BMS) complex is effective for reducing sterically hindered olefins, especially in the presence of a mild one-electron oxidant or a strong Brønsted acid.[7] This method proceeds through olefin cation radicals or carbocations, which are then reduced by the borane.[7]

  • Diimide Reduction: In-situ generation of diimide (N₂H₂) from reagents like 2-nitrobenzenesulfonylhydrazide (NBSH) provides a metal-free method that is highly effective for reducing unhindered and some hindered alkenes due to the small size of the reducing agent.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of sterically hindered alkanes?

The synthesis of sterically hindered alkanes is a significant challenge in organic chemistry. The primary difficulties arise from:

  • Structural Complexity: These molecules often contain multiple stereocenters, including quaternary carbons, which are difficult to construct with precise stereocontrol due to steric repulsion.[[“]]

  • Low Reactivity: Bulky groups can shield reaction centers, slowing down or preventing reactions that proceed easily with less hindered substrates.[9][10] This is a classic example of steric hindrance.[9][10]

  • Competing Reactions: For nucleophilic substitution reactions, increasing steric hindrance around the reaction center disfavors the Sₙ2 mechanism and promotes competing elimination (E2) reactions.[11] While Sₙ1 reactions can occur at highly substituted centers, they are often accompanied by elimination (E1) byproducts.[12]

Q2: How does steric hindrance influence the choice between Sₙ1 and Sₙ2 reaction pathways?

Steric hindrance is a deciding factor in nucleophilic substitution reactions.

  • Sₙ2 Reactions: These reactions require the nucleophile to attack the carbon atom from the backside relative to the leaving group. Bulky substituents on the substrate block this backside attack, significantly slowing down or preventing the Sₙ2 reaction.[9][10] Therefore, Sₙ2 reactions are fastest for primary alkyl halides and do not occur on tertiary alkyl halides.[9]

  • Sₙ1 Reactions: These reactions proceed through a planar carbocation intermediate. Steric hindrance in the starting material is relieved upon formation of this intermediate. In fact, the alkyl groups that cause the hindrance also stabilize the carbocation, accelerating the Sₙ1 reaction.[12] Thus, sterically hindered substrates that can form stable carbocations readily undergo Sₙ1 reactions.[12]

Q3: What classes of catalysts are generally effective for reactions involving sterically hindered substrates?

Transition metal catalysts are often employed. The choice depends on the specific transformation:

  • Palladium: Palladium complexes are widely used for cross-coupling reactions. The use of bulky, electron-rich ligands on the palladium center is a common strategy to promote reactions on sterically congested sites.[1]

  • Iridium: Iridium-based catalysts, particularly pincer complexes, are highly effective for alkane dehydrogenation and C-H activation.[4] Iridium catalysts have also been successfully used for the directed reduction of hindered ketones.[3]

  • Rhodium and Copper: These metals are also used in various C-H functionalization and insertion reactions.[5]

Q4: Are there any unconventional methods to form bonds at highly congested centers?

Yes, when traditional methods fail, researchers can turn to alternative strategies:

  • Radical Pathways: Radical reactions are less sensitive to steric bulk than ionic reactions, making them a useful tool for functionalizing sterically hindered positions.[5]

  • Electrochemical Synthesis: Electrochemistry offers a unique way to generate reactive intermediates. For example, the interrupted Kolbe reaction (Hofer-Moest reaction) can generate carbocations from carboxylic acids under mild conditions, enabling the synthesis of hindered ethers.[13]

  • Organocascade Catalysis: This approach uses a series of catalytic reactions to build molecular complexity in a single pot, which can be an efficient way to construct complex, sterically hindered scaffolds.[[“]]

Data Presentation

Table 1: Comparison of Reductive Amination Methods for Sterically Hindered Amines

MethodReagentsSolvent(s)Typical Yield (%)Notes
Method ANaBH(OAc)₃, AcOHDMF, 1,2-dichloroethane60-99%General and effective method.[14]
Method BNaBH₃CN, ZnCl₂MeOH70-98%Alternative method, also provides high yields.[14]
Method CNaBH(OAc)₃, ZnCl₂MeOH85-95%Employs a combination of reagents for reductive amination.[14]

Table 2: Influence of Proton Source on Regioselectivity in a Late-Stage Birch Reduction

Proton SourceObserved OutcomeReference
Trifluoroethanol (TFE)Desired 1,2/4,5-unsaturation[3]
Other alcoholic sourcesUndesired 3,4/1,6-diene isomer[3]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Diethylsilane Reduction of a Hindered Ketone

This protocol is adapted from a method used in the synthesis of Herqueline, where LAH and DIBAL were ineffective.[3]

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the hindered ketone substrate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF).

  • Catalyst Addition: To this solution, add the iridium catalyst precursor, such as [Ir(COE)₂Cl]₂ (COE = cyclooctene), and a ligand, such as triphenylphosphine (B44618) (PPh₃).

  • Reductant Addition: Add the reducing agent, diethylsilane, dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at the appropriate temperature. The optimal temperature may range from room temperature to gentle heating and should be determined by monitoring the reaction's progress via TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a suitable quenching agent, such as aqueous sodium bicarbonate solution.

  • Work-up: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain the desired sterically hindered alkane.

Protocol 2: General Procedure for Reductive Amination (Method A)

This protocol describes a general method for synthesizing sterically hindered secondary amines.[14]

  • Preparation: In a round-bottom flask, dissolve the N-protected α-amino aldehyde and the α-amino ester hydrochloride in a mixture of DMF and 1,2-dichloroethane.

  • Reagent Addition: Add acetic acid (AcOH) to the solution, followed by the solid reducing agent, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), in portions.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Quenching and Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash chromatography on silica gel.

Visualizations

G cluster_0 Troubleshooting Low-Yield Synthesis Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start [Impure] OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond [Pure] ChangeCat Change Catalyst/Ligand OptimizeCond->ChangeCat ChangeSolv Change Solvent OptimizeCond->ChangeSolv ChangeTemp Adjust Temperature/ Concentration OptimizeCond->ChangeTemp Alternative Consider Alternative Synthetic Route ChangeCat->Alternative [No Improvement] Success Yield Improved ChangeCat->Success ChangeSolv->Alternative [No Improvement] ChangeSolv->Success ChangeTemp->Alternative [No Improvement] ChangeTemp->Success

Caption: Troubleshooting workflow for low-yield reactions.

G cluster_1 Reaction Pathway Selection Substrate Alkyl Halide Substrate StericHindrance Assess Steric Hindrance at Reaction Center Substrate->StericHindrance Primary Primary (1°) StericHindrance->Primary [Low] Secondary Secondary (2°) StericHindrance->Secondary [Medium] Tertiary Tertiary (3°) StericHindrance->Tertiary [High] SN2 Sₙ2 Favored Primary->SN2 E2_compete Sₙ2 vs. E2 Competition (Base Strength is Key) Secondary->E2_compete SN1_E1 Sₙ1 / E1 Favored Tertiary->SN1_E1

Caption: Pathway selection based on steric hindrance.

G cluster_2 Experimental Workflow: Iridium-Catalyzed Reduction A 1. Dissolve Ketone in Anhydrous Solvent (Inert Atmosphere) B 2. Add [Ir(COE)₂Cl]₂ and PPh₃ A->B C 3. Add Diethylsilane Dropwise B->C D 4. Stir and Monitor (TLC / LC-MS) C->D E 5. Quench Reaction (aq. NaHCO₃) D->E F 6. Extract, Dry, and Concentrate E->F G 7. Purify by Chromatography F->G

Caption: Workflow for Ir-catalyzed ketone reduction.

References

Improving resolution of branched alkanes in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs: Improving Resolution of Branched Alkanes

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals resolve specific issues encountered during the gas chromatography (GC) analysis of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for improving the resolution of branched alkane isomers?

A1: The selection of the GC column, specifically the stationary phase, is the most critical factor.[1] For branched alkanes, which are non-polar compounds, a non-polar stationary phase is ideal as separation is primarily based on boiling points.[2][3]

Q2: How does the oven temperature program affect the separation of closely related isomers?

A2: The temperature program directly influences retention time and peak width. A slow temperature ramp rate generally provides better resolution by allowing more interaction between the analytes and the stationary phase.[1][4] However, excessively slow ramps can lead to broader peaks and longer analysis times.[1]

Q3: Can the carrier gas and its flow rate impact the resolution of branched alkanes?

A3: Yes, the choice of carrier gas (e.g., helium, hydrogen) and its linear velocity are crucial for column efficiency and, consequently, resolution.[1] Operating the column at the optimal linear velocity for the chosen gas will maximize separation efficiency by minimizing peak broadening.[1][3]

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing can be caused by several factors, including active sites in the system (inlet or column), column overload, or improper sample vaporization.[4][5] To address this, consider using a deactivated inlet liner, reducing the sample concentration, or using a split injection.[4] If active sites on the column are suspected, conditioning the column at a higher temperature may help.[5]

Q5: I'm observing ghost peaks in my chromatogram. What could be the cause?

A5: Ghost peaks are typically due to contamination from a previous injection (carryover), a contaminated syringe or injection port, or column bleed.[4][5] To resolve this, clean or replace the syringe and injection port liner, and perform a column bake-out to remove contaminants.[5]

Troubleshooting Guide: Poor Resolution of Branched Alkanes

If you are experiencing poor resolution or peak overlap in your chromatograms of branched alkanes, follow this systematic troubleshooting guide.

Problem: Co-eluting or poorly resolved peaks of branched alkane isomers.

Step 1: Evaluate the GC Column

Issue: The column may not be suitable for separating structurally similar isomers.

Solutions:

  • Stationary Phase: Ensure you are using a non-polar stationary phase, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane.[3]

  • Column Dimensions: For complex mixtures, using a longer column (e.g., 60 m or longer) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) will increase efficiency and improve resolution.[3][4]

Step 2: Optimize the Oven Temperature Program

Issue: The temperature ramp rate may be too fast, not allowing sufficient time for separation.

Solutions:

  • Reduce Ramp Rate: Start with a slow temperature ramp rate, for example, 1-2 °C/min, after an initial hold at a lower temperature.[4] This gives isomers with small boiling point differences more time to separate.

  • Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of the most volatile component.[6]

Step 3: Adjust the Carrier Gas Flow Rate

Issue: The carrier gas flow rate may not be at its optimal linear velocity, leading to band broadening.

Solutions:

  • Optimize Flow Rate: Determine the optimal flow rate for your carrier gas (Helium or Hydrogen). For a 0.25 mm ID column, a typical starting point is around 1.0-1.5 mL/min.[4]

  • Carrier Gas Choice: Hydrogen can provide better efficiency and allow for faster analysis times compared to Helium, but ensure your GC system is configured for its use.[4]

Step 4: Check for System Issues

Issue: Other system problems can contribute to poor resolution.

Solutions:

  • Injection Technique: If peaks are broad, consider reducing the injection volume or using a higher split ratio to avoid column overload.[4]

  • System Leaks: Check for leaks at the septum, fittings, and column connections, as these can cause unstable flow rates and affect reproducibility.[7]

Quantitative Data Summary

The following tables summarize key parameters for optimizing the resolution of branched alkanes.

Table 1: Recommended GC Column Dimensions for Branched Alkane Analysis

ParameterRecommendationRationale for Improved Resolution
Length 30 m - 60 m (or longer for very complex samples)[3]Longer columns provide more theoretical plates, leading to better separation.[3]
Internal Diameter (ID) 0.18 mm or 0.25 mm[3]Smaller ID columns offer higher efficiency and resolution.[3]
Film Thickness 0.25 µm - 0.50 µmThinner films are suitable for higher boiling point alkanes and lead to shorter analysis times.[3]

Table 2: Starting Parameters for GC Method Development

ParameterStarting ValueNotes
Carrier Gas Helium or Hydrogen[4]Hydrogen often provides better efficiency.[4]
Flow Rate (0.25 mm ID column) 1.0 - 1.5 mL/min[4]Optimize for best efficiency.
Initial Oven Temperature 100 - 150 °C (hold for 1-2 min)[4]Adjust based on the volatility of the analytes.
Temperature Ramp Rate 1 - 5 °C/min[4]Slower ramps generally yield better resolution.[4]
Final Oven Temperature 280 - 300 °C (hold for 5-10 min)[4]Ensure all components have eluted.

Experimental Protocols

Protocol 1: GC Column Conditioning

Objective: To remove contaminants and ensure a stable baseline before analysis.

Methodology:

  • Install the column in the GC oven, connecting the inlet end to the injector but leaving the detector end disconnected.

  • Set the carrier gas flow to the typical operating rate.

  • Set the oven temperature to 20 °C above the intended maximum operating temperature of your method, but do not exceed the column's maximum rated temperature.

  • Hold at this temperature for 1-2 hours, or until the baseline stabilizes when the column is connected to the detector.

  • Cool the oven, connect the column to the detector, and perform a blank run to confirm a stable baseline.

Protocol 2: Optimization of Temperature Program

Objective: To achieve baseline separation of closely eluting branched alkane isomers.

Methodology:

  • Begin with a standard temperature program, for example: Initial temperature of 120°C (hold 1 min), ramp at 10°C/min to 300°C (hold 5 min).

  • Analyze a standard mixture of the branched alkanes of interest.

  • If resolution is poor, decrease the ramp rate in increments of 2°C/min (e.g., to 8°C/min, then 6°C/min) and re-analyze the standard.

  • Observe the changes in peak separation. Continue to decrease the ramp rate until baseline resolution is achieved or until peak broadening becomes excessive.

  • If early eluting peaks are poorly resolved, consider lowering the initial oven temperature.

Visualizations

Troubleshooting_Workflow Start Poor Resolution of Branched Alkanes Column Step 1: Evaluate GC Column - Stationary Phase (Non-polar?) - Dimensions (Length, ID?) Start->Column Temp Step 2: Optimize Temperature Program - Reduce Ramp Rate - Adjust Initial Temperature Column->Temp If no improvement Resolved Resolution Improved Column->Resolved If improved Flow Step 3: Adjust Carrier Gas Flow Rate - Optimize Linear Velocity - Consider H2 vs. He Temp->Flow If no improvement Temp->Resolved If improved System Step 4: Check for System Issues - Injection Volume - Leaks Flow->System If no improvement Flow->Resolved If improved System->Resolved If improved

Caption: A workflow diagram for troubleshooting poor resolution in GC.

Temp_Ramp_Effect cluster_fast Fast Ramp Rate cluster_slow Slow Ramp Rate fast_ramp Time Poor Resolution Co-eluting Peaks Optimization Optimization fast_ramp->Optimization slow_ramp Time Improved Resolution Separated Peaks Optimization->slow_ramp

Caption: The effect of temperature ramp rate on peak resolution.

Column_Selection_Logic Analyte Branched Alkanes (Non-polar) Phase Select Non-Polar Stationary Phase Analyte->Phase Complexity Sample Complexity? Phase->Complexity Simple Standard Column (e.g., 30m x 0.25mm) Complexity->Simple Low Complex Longer, Narrower Column (e.g., 60m x 0.18mm) Complexity->Complex High

Caption: Logic for selecting a GC column for branched alkane analysis.

References

Technical Support Center: Overcoming Co-elution of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering co-elution of C12 alkane isomers in their gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of co-elution when analyzing C12 alkane isomers?

Co-elution of C12 alkane isomers is a common challenge due to their similar chemical structures and physical properties, such as boiling points. The primary causes include:

  • Inadequate Column Selectivity: The GC column's stationary phase is not sufficiently selective to differentiate between the subtle structural differences of the isomers. For non-polar alkanes, a standard non-polar stationary phase might not provide enough resolving power.[1][2]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very close elution times. This can be due to a column that is too short, has too large an internal diameter, or a degraded stationary phase.[1]

  • Sub-optimal Temperature Program: A rapid temperature ramp can prevent sufficient interaction between the analytes and the stationary phase, leading to poor separation. An initial temperature that is too high can also hinder the proper focusing of analytes at the column head.[1][2]

  • Incorrect Carrier Gas Flow Rate: Flow rates that deviate significantly from the optimal linear velocity for the carrier gas can decrease efficiency and lead to peak broadening and co-elution.[2]

Q2: How can I confirm that I have a co-elution issue with my C12 alkane isomers?

While a perfectly symmetrical peak can still hide co-eluting compounds, certain signs strongly indicate a co-elution problem:

  • Asymmetrical Peak Shape: Look for peaks with shoulders or "fronting," as this can suggest the presence of more than one compound.[3]

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, you can analyze the mass spectra across the peak. If the mass spectra or the ion ratios change from the beginning to the end of the peak, it confirms the presence of multiple components.[3]

  • Extracted Ion Chromatograms (EICs): Isomers often have similar mass spectra, but the relative abundances of certain fragment ions may differ. Creating EICs for specific ions can sometimes reveal the presence of multiple, closely eluting compounds.[2]

Q3: When should I consider using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)?

You should consider using GCxGC when you are facing significant co-elution of C12 alkane isomers that cannot be resolved by optimizing a one-dimensional GC method.[1][4] GCxGC is particularly beneficial when:

  • You need to separate different classes of isomers (e.g., linear, branched, and cyclic alkanes).

  • Your sample matrix is highly complex, containing hundreds or thousands of compounds.[4][5]

  • You require a significant increase in peak capacity and resolution.[4]

GCxGC utilizes two columns with different stationary phases, providing a much higher resolving power than single-column GC.[4]

Troubleshooting Guides

Guide 1: Optimizing Single-Dimension GC for C12 Alkane Isomer Separation

This guide provides a systematic approach to resolving co-elution of C12 alkane isomers in a standard GC system.

Problem: Poor resolution or complete co-elution of C12 alkane isomers.

Troubleshooting Workflow:

co_elution_troubleshooting start Start: Co-eluting C12 Alkane Isomers check_system Step 1: System Check & Maintenance - Check for leaks - Replace septum and liner - Confirm detector function start->check_system optimize_temp Step 2: Optimize Temperature Program - Lower initial temperature - Reduce ramp rate check_system->optimize_temp resolution_improved1 Resolution Improved? optimize_temp->resolution_improved1 optimize_flow Step 3: Optimize Carrier Gas Flow - Adjust to optimal linear velocity resolution_improved1->optimize_flow No end End: Resolution Achieved resolution_improved1->end Yes resolution_improved2 Resolution Improved? optimize_flow->resolution_improved2 change_column Step 4: Evaluate GC Column - Use a longer column - Use a column with a smaller ID - Consider a different stationary phase resolution_improved2->change_column No resolution_improved2->end Yes resolution_improved3 Resolution Improved? change_column->resolution_improved3 consider_gcxgc Step 5: Consider Advanced Techniques - Move to GCxGC for enhanced separation resolution_improved3->consider_gcxgc No resolution_improved3->end Yes consider_gcxgc->end gcxgc_workflow cluster_sample Sample Preparation cluster_gcxgc GCxGC System cluster_data Data Analysis sample_prep Prepare sample in a suitable solvent (e.g., hexane) injector Injector (e.g., Split/Splitless) sample_prep->injector column1 1st Dimension Column (non-polar) injector->column1 modulator Modulator (e.g., Cryogenic) column1->modulator column2 2nd Dimension Column (polar) modulator->column2 detector Detector (e.g., FID, TOF-MS) column2->detector data_acquisition Data Acquisition (2D Chromatogram) detector->data_acquisition data_processing Data Processing Software (e.g., GC Image) data_acquisition->data_processing peak_identification Peak Identification and Quantification data_processing->peak_identification

References

Technical Support Center: NMR Signal Assignment for 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a detailed approach to the ¹H and ¹³C NMR signal assignment for 3-Ethyl-2,2,6-trimethylheptane. It is intended for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for structural elucidation.

Predicted NMR Data

Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift correlations and spin-spin coupling principles.

Structure of this compound:

Table 1: Predicted ¹H NMR Signal Assignment for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (2 x CH₃)~ 0.85 - 0.95d~ 6.56H
H-1' (CH₃)~ 0.85 - 0.95t~ 7.53H
H-2 (CH)~ 1.50 - 1.65m-1H
H-4 (CH₂)~ 1.10 - 1.30m-2H
H-5 (CH₂)~ 1.10 - 1.30m-2H
H-6 (CH)~ 1.40 - 1.55m-1H
H-7 (2 x CH₃)~ 0.85 - 0.95d~ 6.56H
H-8 (CH₃)~ 0.80 - 0.90s-9H
H-3 (CH)~ 1.35 - 1.50m-1H
H-1'' (CH₂)~ 1.25 - 1.40q~ 7.52H

Table 2: Predicted ¹³C NMR Signal Assignment for this compound

CarbonChemical Shift (δ, ppm)
C-1 (2 x CH₃)~ 22 - 25
C-1' (CH₃)~ 11 - 14
C-2 (CH)~ 28 - 32
C-3 (CH)~ 45 - 50
C-4 (CH₂)~ 30 - 35
C-5 (CH₂)~ 38 - 43
C-6 (CH)~ 25 - 29
C-7 (2 x CH₃)~ 22 - 25
C-8 (C)~ 33 - 38
C-8' (3 x CH₃)~ 28 - 32
C-1'' (CH₂)~ 25 - 29

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate signal assignment.

1. Sample Preparation:

  • Solvent: Choose a deuterated solvent that completely dissolves the sample. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a suitable choice.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtering: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp signals.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width covering the expected range for aliphatic carbons (e.g., 0-80 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show signals for CH groups. A DEPT-135 spectrum will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups.

Troubleshooting and FAQs

This section addresses common issues encountered during the NMR signal assignment of aliphatic compounds like this compound.

Q1: Why are the signals in the aliphatic region of my ¹H NMR spectrum overlapping and difficult to interpret?

A1: Signal overlap in the upfield region (typically 0.5-2.0 ppm) is common for highly branched alkanes due to the similar electronic environments of many protons.

  • Troubleshooting Steps:

    • Higher Field Strength: If available, re-acquire the spectrum on a higher-field NMR spectrometer (e.g., 600 MHz or above). This will increase the chemical shift dispersion and may resolve the overlapping signals.

    • 2D NMR Spectroscopy: Perform a 2D COSY (Correlation Spectroscopy) experiment to identify proton-proton coupling networks. This will help in tracing the connectivity of the carbon skeleton. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be used to correlate each proton to its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.

Q2: I am not seeing a clear signal for the methine (CH) proton at the C-3 position. Why might this be?

A2: The signal for the C-3 methine proton may be a complex multiplet due to coupling with neighboring protons on C-2, C-4, and the ethyl group. This can lead to a broad, low-intensity signal that is difficult to distinguish from the baseline.

  • Troubleshooting Steps:

    • Signal-to-Noise: Increase the number of scans to improve the signal-to-noise ratio.

    • 2D COSY: The COSY spectrum should show cross-peaks between the C-3 proton and the protons it is coupled to, confirming its presence and chemical shift.

Q3: The integration of my ¹H NMR signals does not match the expected number of protons. What could be the cause?

A3: Inaccurate integration can arise from several factors.

  • Troubleshooting Steps:

    • Phasing and Baseline Correction: Ensure that the spectrum is properly phased and that the baseline is flat. Inaccurate phasing or a distorted baseline can lead to significant integration errors.

    • Relaxation Delay: If the relaxation delay was too short, signals from protons with longer relaxation times may not have fully relaxed, leading to lower than expected integration values. Re-acquire the spectrum with a longer relaxation delay (e.g., 5 times the longest T1 value).

    • Signal Overlap: If signals are overlapping, the integration regions may not be set correctly. Deconvolution algorithms available in most NMR processing software can help to separate and integrate overlapping peaks.

Q4: In the ¹³C NMR spectrum, some signals are very weak, particularly one I expect to be a quaternary carbon. Is this normal?

A4: Yes, this is a common observation. Quaternary carbons have no attached protons and therefore do not benefit from the Nuclear Overhauser Effect (NOE) enhancement that occurs during proton decoupling. They also tend to have longer relaxation times.

  • Troubleshooting Steps:

    • Increase Number of Scans: Acquire the spectrum for a longer period by increasing the number of scans.

    • Increase Relaxation Delay: Use a longer relaxation delay (e.g., 10-20 seconds) to allow the quaternary carbon nuclei to fully relax between pulses.

    • Use a Different Pulse Program: Consider using a pulse program that is less dependent on the NOE for signal enhancement or one specifically designed for observing quaternary carbons.

Visualizations

The following diagrams illustrate the logical workflow for NMR signal assignment.

NMR_Signal_Assignment_Workflow start Start: Obtain Sample sample_prep Sample Preparation (Dissolve in Deuterated Solvent, Add TMS) start->sample_prep nmr_acq NMR Data Acquisition (1H, 13C, DEPT) sample_prep->nmr_acq processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->processing h1_analysis 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) processing->h1_analysis c13_analysis 13C NMR Analysis (Chemical Shift, DEPT) processing->c13_analysis correlation Correlate 1H and 13C Data (Consider 2D NMR if necessary) h1_analysis->correlation c13_analysis->correlation assignment Propose Signal Assignments correlation->assignment verification Verify Assignments (Check against predicted values and known correlations) assignment->verification end End: Final Assignment verification->end

Caption: Workflow for NMR Signal Assignment.

Troubleshooting_Logic issue Problem Encountered (e.g., Signal Overlap, Poor S/N) check_acq Review Acquisition Parameters (Scans, Relaxation Delay) issue->check_acq check_proc Review Processing (Phasing, Baseline) issue->check_proc two_d_nmr Perform 2D NMR (COSY, HSQC) issue->two_d_nmr If overlap persists reacquire Re-acquire Data (Higher Field, More Scans) check_acq->reacquire reprocess Re-process Data check_proc->reprocess resolution Problem Resolved reacquire->resolution reprocess->resolution two_d_nmr->resolution

Caption: NMR Troubleshooting Logic Diagram.

Technical Support Center: Mass Spectrometry of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mass spectrometry analysis of branched alkanes. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the extensive fragmentation of these molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry of branched alkanes in a question-and-answer format.

Issue: The molecular ion peak (M+) is weak or entirely absent in my mass spectrum.

  • Why is this happening? Branched alkanes readily fragment at the branching point. This is because the cleavage at these points results in the formation of more stable secondary or tertiary carbocations.[1][2][3][4][5] This preferential fragmentation pathway is so dominant that the molecular ion, which represents the intact molecule, may be produced in very low abundance or not at all, especially in highly branched structures.[1][3][4][5][6] The stability of the resulting carbocation drives the rapid fragmentation of the molecular ion.[5]

  • How can I confirm the molecular weight of my compound? To observe the molecular ion and confirm the molecular weight, it is recommended to use a "soft" ionization technique.[4][7][8][9] These methods impart less energy to the analyte molecule, thus reducing the extent of fragmentation.[7][9]

    • Chemical Ionization (CI): This is a gentle ionization method that often produces a prominent [M+H]+ (protonated molecule) or other adduct ions with minimal fragmentation, making it easier to determine the molecular weight.[4][9]

    • Field Ionization (FI): FI is another soft ionization technique that uses a high electric field to ionize molecules with very little fragmentation, making it suitable for thermally labile and non-polar compounds like branched alkanes.[9]

    • Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): While more commonly used for larger, more polar molecules, under specific conditions, these techniques can also be adapted for the analysis of hydrocarbons, yielding molecular ions with reduced fragmentation.[8][10][11]

Issue: My mass spectrum is very complex with a large number of fragment peaks, making interpretation difficult.

  • Why is my spectrum so complex? The presence of multiple branching points in an alkane provides numerous potential sites for fragmentation.[2] Cleavage at each of these points, followed by subsequent fragmentation of the initial fragment ions, can lead to a very rich and complex mass spectrum.[2] Unlike linear alkanes which show a characteristic smooth decay in fragment intensity, the spectra of branched alkanes are marked by high-intensity peaks corresponding to the stable carbocations formed at branch points.[3][6]

  • How can I simplify the spectrum or gain more structural information?

    • Lower the Collision Energy (in MS/MS experiments): If you are performing tandem mass spectrometry (MS/MS), reducing the collision energy will decrease the degree of fragmentation, leading to a simpler spectrum dominated by the most favorable fragmentation pathways.[12]

    • Use Soft Ionization: As mentioned previously, soft ionization techniques will primarily yield the molecular ion, significantly simplifying the spectrum. Subsequent MS/MS analysis of the isolated molecular ion can then be used to generate controlled and interpretable fragmentation patterns.

    • Gas Chromatography (GC) Separation: For mixtures of branched alkane isomers, optimizing the GC separation is crucial. Using a long, non-polar GC column can help to separate isomers before they enter the mass spectrometer, allowing for individual analysis and clearer spectra.[13]

Issue: I am having trouble distinguishing between different branched alkane isomers.

  • Why is this difficult with mass spectrometry alone? Isomers of branched alkanes often produce many of the same fragment ions, making their mass spectra very similar and difficult to distinguish. While the relative abundances of certain fragments may differ, confident identification based solely on the mass spectrum can be challenging.[13]

  • What strategies can I use to differentiate isomers?

    • High-Resolution Gas Chromatography (GC): The most effective method for separating and identifying isomeric alkanes is to maximize the chromatographic resolution. Employing a long GC column (e.g., 100 m) with a non-polar stationary phase can often provide baseline separation of isomers, allowing for their individual mass spectral analysis.[13]

    • Retention Indices (RI): In conjunction with GC-MS, calculating the Kovats retention index for each peak and comparing it to databases of known values can be a powerful tool for identifying specific branched alkane isomers.[13]

Frequently Asked Questions (FAQs)

Q1: What are the characteristic fragmentation patterns of branched alkanes?

A1: The most prominent feature in the mass spectrum of a branched alkane is the cleavage at the C-C bond adjacent to the branching point.[2][4] This occurs because it leads to the formation of a more stable secondary or tertiary carbocation.[1][5] The loss of the largest alkyl group attached to the branch point is often the most favored fragmentation pathway.[3] This results in a spectrum that lacks the smooth, exponential decay of fragment intensities seen with straight-chain alkanes.[3][6]

Q2: How can I increase the intensity of the molecular ion peak for a highly branched alkane?

A2: To increase the abundance of the molecular ion, you should use a soft ionization technique. These methods transfer less energy to the analyte, minimizing fragmentation.[7][9] Chemical Ionization (CI) and Field Ionization (FI) are particularly well-suited for this purpose with branched alkanes.[4][9]

Q3: Can derivatization help in reducing the fragmentation of branched alkanes?

A3: While derivatization is a common strategy to control fragmentation for many classes of compounds, it is not typically employed for simple branched alkanes.[14] The chemical inertness of alkanes makes derivatization challenging. The primary methods for controlling their fragmentation revolve around the choice of ionization technique and the optimization of instrument parameters like collision energy.

Q4: What is the effect of increasing collision energy on the fragmentation of branched alkanes in an MS/MS experiment?

A4: In a tandem mass spectrometry (MS/MS) experiment, increasing the collision energy will lead to more extensive fragmentation.[12] At lower collision energies, you will primarily observe the initial, most favorable fragmentation steps. As the energy is increased, these primary fragment ions will undergo further fragmentation, leading to a greater number of smaller fragment ions and a more complex spectrum.[12]

Experimental Protocols

Protocol 1: Comparison of Electron Ionization (EI) and Chemical Ionization (CI) for the Analysis of a Branched Alkane

  • Sample Preparation: Prepare a 1 mg/mL solution of the branched alkane standard (e.g., 2,2,4-trimethylpentane) in a volatile, non-polar solvent such as hexane.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer equipped with both EI and CI sources.

  • GC Method:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Injection Volume: 1 µL with a 10:1 split ratio.

  • MS Method (EI):

    • Ion Source: EI.

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: m/z 35-200.

    • Scan Rate: 2 scans/second.

  • MS Method (CI):

    • Ion Source: CI.

    • Reagent Gas: Methane or Isobutane.

    • Source Temperature: 200°C.

    • Mass Range: m/z 50-250.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Acquire the mass spectrum of the branched alkane under both EI and CI conditions.

    • Compare the relative intensity of the molecular ion (or [M+H]+ in CI) to the base peak in each spectrum.

    • Tabulate the major fragment ions and their relative abundances for both ionization modes.

Data Presentation

Table 1: Comparison of Ion Abundances for 2,2,4-Trimethylpentane under EI and CI

Ionization ModeMolecular Ion (m/z)Relative Abundance of M+/[M+H]+Base Peak (m/z)Key Fragment Ions (m/z) and Relative Abundances
EI 114<1%5741 (60%), 43 (55%), 57 (100%), 99 (5%)
CI (Methane) 115 ([M+H]+)100%11557 (15%), 71 (5%)

Note: The relative abundances are approximate and may vary depending on the specific instrument and tuning parameters.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Branched Alkane MS start Start: Mass Spectrum Acquired issue1 Issue: Weak or Absent Molecular Ion (M+) start->issue1 solution1 Action: Use Soft Ionization (e.g., CI, FI) issue1->solution1 Yes issue2 Issue: Complex Spectrum, Difficult Interpretation issue1->issue2 No result1 Result: Molecular Ion ([M+H]+) is Observed solution1->result1 end End: Successful Analysis result1->end solution2a Action: Lower Collision Energy (MS/MS) issue2->solution2a Yes solution2b Action: Optimize GC Separation issue2->solution2b Yes issue3 Issue: Cannot Distinguish Isomers issue2->issue3 No result2 Result: Simplified Spectrum or Isomer Separation solution2a->result2 solution2b->result2 result2->end solution3a Action: Use Long GC Column for Better Separation issue3->solution3a Yes solution3b Action: Calculate and Compare Retention Indices (RI) issue3->solution3b Yes result3 Result: Isomers are Differentiated solution3a->result3 solution3b->result3 result3->end fragmentation_pathway Generalized Fragmentation of a Branched Alkane molecule Branched Alkane (M) molecular_ion Molecular Ion (M+•) molecule->molecular_ion Ionization (e.g., EI) fragmentation Fragmentation at Branch Point molecular_ion->fragmentation Unstable stable_carbocation Stable Carbocation (e.g., Tertiary C+) [Observed as high intensity peak] fragmentation->stable_carbocation radical Alkyl Radical [Not Observed] fragmentation->radical

References

Technical Support Center: Purification of Synthetic Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common purification challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying synthetic alkanes?

A1: The primary methods for purifying synthetic alkanes include fractional distillation, column chromatography, recrystallization, urea (B33335) adduction, and the use of molecular sieves. The best method depends on the properties of the alkane, the nature of the impurities, the required purity level, and the scale of the purification.[1]

Q2: How do I choose the right purification technique for my synthetic alkane?

A2: The choice of purification technique is dictated by the physical properties of your alkane and the impurities you need to remove.

  • Fractional Distillation is ideal for separating alkanes with different boiling points, especially those with varying chain lengths.[1][2][3][4]

  • Column Chromatography is effective for separating alkanes from more polar compounds.[5] Alkenes, for instance, will interact more strongly with a polar stationary phase (like silica (B1680970) gel) than alkanes, leading to their separation.[5]

  • Recrystallization is a suitable technique for purifying solid long-chain alkanes.[1][6][7]

  • Urea Adduction is a specialized method for selectively separating linear n-alkanes from branched or cyclic alkanes.[1]

  • Molecular Sieves are used to separate alkanes based on their size and shape, for example, trapping linear alkanes while allowing branched isomers to pass.[1][8]

Q3: My purified alkane is discolored. What could be the cause and how can I fix it?

A3: Discoloration in your alkane sample may be due to the presence of iodine or other polymeric impurities. To address this, you can perform a liquid-liquid extraction with a dilute aqueous solution of sodium thiosulfate (B1220275) to reduce the iodine to colorless iodide. If the color persists, treating the crude alkane with activated carbon followed by filtration can remove polymeric impurities. Distillation is another effective method to separate the colorless alkane from non-volatile colored impurities.[9]

Q4: I'm observing peak tailing during GC analysis of my purified alkane. What are the common causes?

A4: Peak tailing in gas chromatography (GC) of alkanes can be caused by several factors, including issues with the column, inlet, or sample injection. Common culprits include a contaminated or active inlet liner, a worn-out septum, a poorly cut column, or sample overload. A systematic troubleshooting approach, starting from the inlet and moving to the column, is recommended to identify and resolve the issue.[10]

Troubleshooting Guides

Issue 1: Incomplete Separation of Alkanes and Alkenes via Column Chromatography
Symptom Possible Cause Recommended Action
Poor resolution between alkane and alkene peaks. Eluent is too polar.Use a less polar eluent, such as 100% n-hexane. Optimize the solvent system using Thin Layer Chromatography (TLC) first.[5]
Sample overload.Reduce the amount of sample loaded onto the column. A general guideline is a 1:20 to 1:50 sample-to-adsorbent ratio.[5]
Poorly packed column.Repack the column carefully, ensuring there are no air bubbles or channels.[5]
Alkene is not eluting from the column. Eluent is not polar enough to displace the alkene.Gradually increase the polarity of the solvent. For example, add a small percentage (0.5-1%) of dichloromethane (B109758) or toluene (B28343) to the hexane (B92381) eluent.[5]
Compound instability on silica gel.Test the stability of your compound on a TLC plate. If it appears unstable, consider switching to a more neutral adsorbent like alumina.[11]
Issue 2: Persistent Emulsion during Liquid-Liquid Extraction
Symptom Possible Cause Recommended Action
A stable emulsion forms at the organic-aqueous interface during washing. Interfacial properties of the compounds, common with fluorinated alkanes.Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.[9]
Vigorous shaking.Gently swirl or invert the separatory funnel instead of shaking vigorously, especially during the initial washes.[9]
Presence of fine particulate matter.Filter the crude alkane solution before performing the liquid-liquid extraction.
Issue 3: Low Yield After Recrystallization
Symptom Possible Cause Recommended Action
Very few or no crystals form upon cooling. Too much solvent was used, and the solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.[12]
The solution cooled too quickly, leading to precipitation instead of crystallization.Re-dissolve the solid by heating and allow it to cool slowly and undisturbed.[7]
Supersaturation of the solution.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[13]
Significant loss of product. The compound has some solubility in the cold solvent.Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography for Alkane/Alkene Separation

This protocol provides a standard procedure for separating a mixture of an alkane and an alkene using flash column chromatography with silica gel.

  • Solvent System Selection:

    • Using TLC, determine an appropriate solvent system that gives good separation between the alkane and alkene. For many alkane/alkene mixtures, 100% n-hexane is a good starting point.[5] Aim for an Rf value of 0.2-0.3 for the less polar compound (the alkane).[14]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

    • In a beaker, create a slurry of silica gel in the chosen eluent. The consistency should be pourable but not too dilute.[5]

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude alkane mixture in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

    • Add a small amount of fresh eluent and again drain it to the top of the silica gel to ensure all the sample is loaded onto the column.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply gentle air pressure to the top of the column to achieve a steady flow of the eluent.[5]

    • Begin collecting fractions in test tubes or vials.

    • Monitor the separation by spotting the collected fractions on a TLC plate.[5]

  • Analysis and Product Recovery:

    • Analyze the TLC plate to identify the fractions containing the pure alkane and the pure alkene.

    • Combine the fractions containing the pure alkane and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of a Solid Long-Chain Alkane

This protocol describes the purification of a solid long-chain alkane using a single-solvent recrystallization method.

  • Solvent Selection:

    • Conduct small-scale solubility tests to find a suitable solvent. An ideal solvent will dissolve the alkane when hot but not when cold.[6]

  • Dissolution:

    • Place the crude solid alkane in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.[12]

    • Continue adding small portions of the hot solvent until the alkane is completely dissolved.[12]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.[7][12]

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[12]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.[13]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying:

    • Allow the crystals to dry completely to remove any residual solvent.

Quantitative Data Summary

Purification Technique Typical Purity Achieved Key Parameters Notes
Fractional Distillation >99%Temperature gradient, pressure, reflux ratioEffective for separating alkanes with significantly different boiling points.[2]
Flash Column Chromatography >98%Stationary phase, mobile phase polarity, sample loadA 70:1 silica gel to crude mixture ratio was found to be optimal for a challenging separation.[15]
Recrystallization >99%Solvent choice, cooling rateSlow cooling is crucial for forming pure crystals.[7]
Urea Adduction High for n-alkanesAlkane to urea ratio, solvent, temperatureSelectively separates linear alkanes from branched and cyclic isomers.[1]
Molecular Sieves Very HighPore size of the sieve, temperature, pressureCan achieve high purity by selectively adsorbing molecules based on size.[1][8]

Visualizations

experimental_workflow_column_chromatography start Start: Crude Alkane Mixture tlc 1. TLC Analysis to Determine Optimal Solvent System start->tlc pack_column 2. Pack Column with Silica Gel Slurry tlc->pack_column load_sample 3. Load Sample onto Column pack_column->load_sample elute 4. Elute with Solvent and Collect Fractions load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end End: Purified Alkane evaporate->end

Caption: Workflow for Alkane Purification by Column Chromatography.

troubleshooting_recrystallization start Problem: Low Yield in Recrystallization no_crystals No or few crystals form? start->no_crystals Yes product_loss Significant product loss after filtration? start->product_loss No too_much_solvent Too much solvent used? no_crystals->too_much_solvent boil_off Action: Boil off excess solvent. too_much_solvent->boil_off Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No induce_crystallization Action: Induce crystallization (scratch flask, add seed crystal). supersaturated->induce_crystallization Yes inefficient_cooling Insufficient cooling? product_loss->inefficient_cooling cool_further Action: Cool in an ice bath. inefficient_cooling->cool_further Yes wash_issue Washing with too much or warm solvent? inefficient_cooling->wash_issue No wash_cold Action: Wash with minimal ice-cold solvent. wash_issue->wash_cold Yes

Caption: Troubleshooting Guide for Low Recrystallization Yield.

References

Technical Support Center: GC Analysis of High Molecular weight Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of Gas Chromatography (GC) columns for the analysis of high molecular weight branched alkanes. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during these experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the GC analysis of high molecular weight branched alkanes, offering potential causes and solutions in a structured question-and-answer format.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My chromatogram displays broad or tailing peaks for my high molecular weight branched alkane standards. What are the likely causes and how can I resolve this?

A: Peak broadening and tailing are frequent challenges when analyzing high-boiling-point compounds such as large branched alkanes. Several factors can contribute to this issue:

  • Inadequate Vaporization: High molecular weight alkanes require significant thermal energy for complete and rapid vaporization in the injector.[1]

    • Solution: Optimize the injector temperature. A starting point of 280-320°C is recommended.[1] For very high molecular weight compounds, temperatures up to 350°C may be necessary, but care must be taken not to exceed the column's thermal limit.

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can increase the time analytes spend in the column, leading to diffusion and peak broadening.[1]

    • Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[1] Using hydrogen as a carrier gas can permit faster analysis times without a significant loss of resolution.[2]

  • Active Sites in the System: Active sites within the injector liner, at the head of the GC column, or on the stationary phase can interact with analytes, causing peak tailing.[1]

    • Solution: Employ a deactivated inlet liner, potentially with glass wool, to facilitate homogeneous vaporization and trap non-volatile residues. If contamination is suspected, trimming the initial 10-20 cm of the column from the inlet side can be beneficial.[1]

  • Column Contamination: The buildup of non-volatile residues at the column inlet can result in peak broadening and tailing.[1]

    • Solution: Regularly bake out the column at its maximum rated temperature. If the issue persists, trim the inlet side of the column.[1]

Issue 2: Poor Resolution Between Isomers

Q: I am observing poor separation between adjacent branched alkane isomers. How can I enhance the resolution?

A: Achieving baseline separation of structurally similar isomers requires careful optimization of the GC column and analytical method.

  • Inappropriate Column Dimensions: For complex mixtures, the column's length and internal diameter are critical for achieving adequate resolution.

    • Solution: For highly complex samples, consider using a longer column (e.g., 30-60 m) and a smaller internal diameter (e.g., 0.18 mm or 0.25 mm) to improve separation.[3]

  • Sub-optimal Temperature Program: The rate of temperature increase in the oven can significantly impact the separation of closely eluting compounds.

    • Solution: Employ a slower temperature ramp rate (e.g., 5-10°C/min) to improve the separation of isomers that are close in boiling point.[3]

Issue 3: Low Signal Intensity for High Molecular Weight Alkanes

Q: My higher molecular weight alkanes are showing a weaker signal compared to the lower molecular weight compounds. What could be causing this?

A: A decrease in signal for later-eluting compounds can be due to several factors related to the injection and transfer process.

  • Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than their lower molecular weight counterparts.[1]

    • Solution: For splitless injections, utilizing a pressure pulse during the injection can help to minimize mass discrimination.[1][4]

  • Condensation in the Transfer Line: If the transfer line to the detector (especially in a GC-MS system) is not hot enough, high-boiling compounds can condense before reaching the detector.

    • Solution: Ensure the MS transfer line temperature is sufficiently high. A temperature of 350°C is often used for high molecular weight compounds, although 300°C may be adequate as the vacuum in the MS increases the velocity of the analytes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when selecting a GC column for high molecular weight branched alkanes?

A1: The most critical factor is the stationary phase.[5] Since alkanes are non-polar, a non-polar stationary phase is the most effective choice, as it separates compounds primarily based on their boiling points.[5][6][7]

Q2: Which specific stationary phases are recommended for this type of analysis?

A2: The industry standard is non-polar stationary phases.[2] Recommended phases include:

  • 100% Dimethylpolysiloxane: This is a very common non-polar phase that separates compounds strictly by boiling point.[6]

  • 5% Phenyl 95% Dimethylpolysiloxane: This low-polarity, general-purpose phase offers slightly different selectivity and is widely used for hydrocarbon analysis.[6] For analyses involving mass spectrometry, it is crucial to use columns designated as low-bleed or "MS-grade" to minimize background noise.[6]

Q3: How do column dimensions (length, internal diameter, film thickness) affect the separation of high molecular weight branched alkanes?

A3:

  • Length: A 30-meter column generally provides a good balance of resolution and analysis time.[5][6] Longer columns (e.g., 60 m) can provide higher resolution for very complex mixtures, while shorter columns (e.g., 15 m) allow for faster analysis if the desired resolution is achieved.[3][6]

  • Internal Diameter (I.D.): Smaller I.D. columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution but have a lower sample capacity. A 0.25 mm I.D. is a common and effective choice for many applications.[3][5]

  • Film Thickness (dƒ): For high molecular weight compounds with high boiling points, a thinner film (e.g., ≤0.25 µm) is recommended to reduce retention and shorten analysis times.[3][6]

Q4: What are the recommended GC parameters for analyzing high molecular weight branched alkanes?

A4: The following table provides a good starting point for method development. Optimization will likely be necessary based on the specific instrument and sample.

ParameterRecommended SettingRationale
Injector Type Split/SplitlessVersatile for various sample concentrations.[1]
Injector Temp. 280 - 320°CEnsures complete vaporization of high-boiling point alkanes.[1]
Liner Deactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[1]
Carrier Gas Hydrogen or HeliumHydrogen allows for faster analysis.[1][2]
Flow Rate 1-2 mL/minA good starting point for optimization.[1]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[1]

Experimental Protocols

Protocol 1: General GC-MS Analysis of High Molecular Weight Alkanes

This protocol provides a starting point for the GC-MS analysis of high molecular weight alkanes.

  • Sample Preparation:

    • Accurately weigh the sample containing the high molecular weight alkanes.

    • Dissolve the sample in a high-purity, volatile solvent such as hexane (B92381) or heptane (B126788) to a final concentration of approximately 1-10 µg/mL.[6]

    • Vortex the solution to ensure complete dissolution.[6]

    • If necessary, filter the sample to remove any particulate matter.[6]

  • GC-MS Parameters:

ParameterSetting
Column 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% Phenyl Polysiloxane phase[3]
Injector Split/Splitless, 320°C[1]
Injection Mode Splitless for 1 min[4]
Carrier Gas Helium at a constant flow of 1.2 mL/min[3]
Oven Program Initial 50°C (hold 2 min), ramp at 10°C/min to 350°C (hold 15 min)
MS Transfer Line 350°C[4]
Ion Source 300°C[4]
Mass Range m/z 50-800

Mandatory Visualization

GC_Column_Selection_Workflow GC Column Selection for High MW Branched Alkanes cluster_phase 1. Stationary Phase Selection cluster_dimensions 2. Column Dimension Optimization cluster_verification 3. Final Column Specification start Define Analyte: High MW Branched Alkanes phase_choice Select Non-Polar Stationary Phase ('Like dissolves like') [3] start->phase_choice phase_examples Examples: - 100% Dimethylpolysiloxane [3] - 5% Phenyl 95% Dimethylpolysiloxane [3] phase_choice->phase_examples film_thickness Select Thin Film Thickness (≤ 0.25 µm) [3] (Reduces retention for high boilers) phase_examples->film_thickness internal_diameter Select Internal Diameter (0.25 mm for general use) [4] (<0.25 mm for higher resolution) film_thickness->internal_diameter column_length Select Column Length (30 m standard) [3] (Longer for complex samples, shorter for speed) internal_diameter->column_length final_column Final Column: Non-Polar Phase, Thin Film, Standard I.D. and Length column_length->final_column

Caption: Logical workflow for selecting a GC column for high molecular weight branched alkane analysis.

GC_Troubleshooting_Workflow Troubleshooting Workflow for GC Analysis of High MW Alkanes cluster_peak_shape Poor Peak Shape (Broadening/Tailing) cluster_resolution Poor Resolution cluster_signal Low Signal for High MW Alkanes start Problem Observed in Chromatogram check_temp Increase Injector Temperature [2] start->check_temp check_dimensions Use Longer/Narrower Column [4] start->check_dimensions check_injection Use Pressure Pulse Injection [2] start->check_injection check_flow Optimize Carrier Gas Flow Rate [2] check_temp->check_flow check_system Check for Active Sites/Contamination [2] check_flow->check_system solution Problem Resolved check_system->solution check_ramp Decrease Oven Temp. Ramp Rate [4] check_dimensions->check_ramp check_ramp->solution check_transfer Increase MS Transfer Line Temp. [21] check_injection->check_transfer check_transfer->solution

Caption: A logical workflow for troubleshooting common issues in the GC analysis of high MW alkanes.

References

Minimizing baseline noise in GC analysis of hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize baseline noise in the GC analysis of hydrocarbons, ensuring the quality and accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of baseline noise in GC analysis?

Baseline noise in gas chromatography can originate from several sources within the GC system. The most common culprits include contamination of the carrier gas, inlet, column, or detector.[1][2] Other significant factors are leaks in the system, degradation of the GC column stationary phase (column bleed), and issues with the detector itself.[3][4]

Q2: My baseline is consistently rising throughout my temperature-programmed run. What is the likely cause?

A rising baseline, especially at elevated temperatures, is a classic symptom of column bleed.[4][5] This occurs when the stationary phase of the GC column degrades and elutes. This is a common issue when analyzing high-boiling-point compounds like heavy hydrocarbons, which require high elution temperatures to analyze.[5] Column bleed increases background noise and can interfere with the detection of your target analytes.[4][5]

Q3: I'm observing sharp, random spikes in my baseline. What could be the issue?

Sharp, random spikes in the baseline are often due to electrical disturbances or particulate matter passing through the detector.[1][6] Electrical spikes can be caused by other electronic equipment in the lab or by loose or corroded electrical connections on the GC itself.[1][7] Particulate matter can originate from septum coring (small particles of the septum breaking off and entering the inlet) or contamination in the gas lines.[2][6]

Q4: What are "ghost peaks," and how can I get rid of them?

Ghost peaks are unexpected peaks in your chromatogram that are not related to your sample.[6] These are commonly caused by contamination in the injection port, such as bleed from the injector septum.[5][8] They can also result from residue from previous injections accumulating in the inlet liner or at the front of the column.[5] To eliminate ghost peaks, regular maintenance of the inlet, including replacing the septum and liner, is crucial.[9]

Troubleshooting Guides

Issue 1: High Baseline Noise

Symptoms: The baseline appears fuzzy or "noisy," making it difficult to integrate small peaks and reducing the signal-to-noise ratio.

Possible Causes and Solutions:

  • Contaminated Carrier Gas: Impurities in the carrier gas, such as moisture, oxygen, or hydrocarbons, are a common cause of baseline noise.[10][11]

    • Solution: Ensure you are using high-purity gas (Grade 5.0 or higher is recommended) and that your gas purification traps are functional and have not expired.[12][13] Replace gas cylinders if they are nearly empty, as contaminants can concentrate at the bottom of the tank.[1]

  • System Leaks: Small leaks in the gas lines, fittings, or connections can introduce air (oxygen and moisture) into the system, which can damage the column and create noise.[2][14]

    • Solution: Perform a thorough leak check of the entire system, from the gas source to the detector.[15] Pay close attention to the septum, column fittings, and gas filter connections.[14]

  • Contaminated Inlet: The inlet liner and septum are common sources of contamination. Septum particles can flake off and enter the liner, and non-volatile residues from samples can build up over time.[8][16]

    • Solution: Establish a regular maintenance schedule for replacing the inlet liner and septum.[3][17] The frequency will depend on the cleanliness of your samples.[17]

  • Dirty Detector: Over time, deposits can build up on the detector components (e.g., the FID jet), leading to increased noise.[16][18]

    • Solution: Clean the detector according to the manufacturer's instructions. For a Flame Ionization Detector (FID), this typically involves cleaning the jet and collector.[5]

Issue 2: Baseline Drift

Symptoms: The baseline steadily increases or decreases during a run.

Possible Causes and Solutions:

  • Insufficient Column Conditioning: A new column that has not been properly conditioned will often exhibit a drifting baseline as volatile compounds from the stationary phase are eluted.[2][19]

    • Solution: Condition the new column according to the manufacturer's recommended protocol until a stable baseline is achieved.[19][20]

  • Temperature Fluctuations: Unstable oven temperatures can cause the baseline to drift.[21]

    • Solution: Verify that the GC oven temperature is stable and accurately follows the programmed temperature ramp.[21]

  • Carrier Gas Flow Issues: In constant pressure mode, the carrier gas flow rate will decrease as the oven temperature increases, which can cause baseline drift with mass-flow sensitive detectors like the FID.[21][22]

    • Solution: Use the constant flow mode if available on your instrument. This will maintain a constant carrier gas flow rate to the detector, even as the oven temperature changes.[21][22]

Data Presentation

Table 1: Recommended Gas Purity for GC Analysis

Gas Purity GradePurity (%)Typical Use
Grade 4.099.99%Less critical applications
Grade 5.099.999%High-sensitivity analysis, recommended for most GC applications
Grade 6.099.9999%Ultra-high purity applications, such as high-sensitivity GC-MS[12][13]

Table 2: Recommended Inlet Maintenance Schedule

ComponentReplacement Frequency (Sample and Matrix Dependent)
SeptaAfter 100 injections (frequency depends on needle style)[17]
Inlet LinerDirty Samples (e.g., soil extracts): < 2 weeksCleaner Samples (e.g., water extracts): ~ 4 weeksVery Clean Samples (e.g., headspace): ~ 6 months[17]
Liner O-ringWith each liner change or monthly[16]
Inlet SealMonthly to every 6 months, depending on sample cleanliness[16][17]

Table 3: Recommended Column Conditioning Times

Column Film ThicknessConditioning Time (at max isothermal temp)
< 0.5 µm1-2 hours
> 0.5 µmMay require longer conditioning (e.g., overnight)[20][23]

Experimental Protocols

Protocol 1: GC System Leak Check
  • Preparation: Cool down the GC oven and inlet to room temperature. Set the column head pressure to a typical operating pressure.

  • Electronic Leak Detector: Use a handheld electronic leak detector designed for GC to check for leaks.[15] These devices are sensitive to helium and hydrogen and will not contaminate the system.[19]

  • Systematic Check: Start from the carrier gas source and check every fitting and connection up to the detector.[15] Key points to check include:

    • Gas cylinder regulator and fittings[14]

    • Gas filter connections[14]

    • Inlet septum and nut[14]

    • Column connections at the inlet and detector[14]

    • Split vent trap connection[14]

  • Isolating Leaks: If a leak is detected, tighten the fitting gently. If the leak persists, the fitting or ferrule may need to be replaced.

  • Pressure Drop Test: For a more rigorous check, you can perform a pressure drop test.[24] This involves pressurizing the system, isolating it from the gas source, and monitoring the pressure over time. A significant pressure drop indicates a leak.[24]

Protocol 2: New GC Column Conditioning
  • Installation (Inlet only): Install the new column into the inlet, but do not connect it to the detector.[20] This prevents column bleed products from contaminating the detector.

  • Purge with Carrier Gas: Turn on the carrier gas and allow it to flow through the column for 15-30 minutes at room temperature to purge any air from the system.[23][25]

  • Temperature Program: Set the oven to ramp at 10-15°C/minute from 40°C up to the column's maximum isothermal operating temperature (this is lower than the maximum temperature program limit).[23][26] You can find this temperature on the column's test report.[19]

  • Hold at Maximum Temperature: Hold the column at the maximum isothermal temperature until a stable baseline is achieved. This typically takes 1-2 hours for standard columns.[23]

  • Cool Down and Connect to Detector: Cool down the oven, turn off the carrier gas, and then connect the column to the detector.

  • Final Check: Perform a blank run (an injection of solvent or no injection) through your analytical method to ensure the baseline is stable and free of excessive noise or drift.[23]

Visualizations

Troubleshooting_Workflow start Baseline Noise Observed noise_type Identify Noise Type start->noise_type rising Rising Baseline noise_type->rising Drift spikes Random Spikes noise_type->spikes Spikes high_noise High General Noise noise_type->high_noise General Noise check_bleed Check for Column Bleed - Condition Column - Use Low-Bleed Column rising->check_bleed check_flow Check Carrier Gas Flow - Use Constant Flow Mode rising->check_flow check_electrical Check Electrical Connections - Isolate GC Power - Check for Grounding Issues spikes->check_electrical check_particles Check for Particulates - Replace Septum - Check Gas Filters spikes->check_particles check_gas Check Gas Purity - Verify Grade - Replace Cylinder/Traps high_noise->check_gas resolve1 Problem Resolved check_bleed->resolve1 check_flow->resolve1 resolve2 Problem Resolved check_electrical->resolve2 check_particles->resolve2 check_leaks Perform Leak Check - Use Electronic Leak Detector check_gas->check_leaks check_contamination Check for Contamination - Inlet (Liner/Septum) - Detector check_leaks->check_contamination resolve3 Problem Resolved check_contamination->resolve3

Caption: Troubleshooting workflow for different types of baseline noise.

Contamination_Source_ID start Contamination Suspected (e.g., Ghost Peaks) test1 Run Blank Analysis (No Injection) start->test1 peaks_present Ghost Peaks Still Present test1->peaks_present Yes peaks_gone Ghost Peaks Disappear test1->peaks_gone No source1 Source is likely Inlet Septum or System Contamination peaks_present->source1 source2 Source is likely Sample Vial Septum or Syringe Contamination peaks_gone->source2 action1 Action: - Replace Inlet Septum & Liner - Check Gas Purity & Traps source1->action1 action2 Action: - Use High-Quality Vial Septa - Clean Syringe source2->action2 resolved Problem Resolved action1->resolved action2->resolved

Caption: Logical flow for identifying the source of contamination.

Gas_Purity_Impact cluster_gas Carrier Gas Impurities cluster_system Impact on GC System cluster_result Resulting Baseline Issue oxygen Oxygen column_damage Stationary Phase Oxidation/Degradation oxygen->column_damage Accelerates moisture Moisture (H2O) moisture->column_damage Causes hydrocarbons Hydrocarbons ghost_peaks Ghost Peaks hydrocarbons->ghost_peaks Creates noise Increased Baseline Noise & Column Bleed column_damage->noise ghost_peaks->noise

Caption: Impact of carrier gas impurities on the GC system and baseline.

References

Validation & Comparative

A Comparative Analysis of 3-Ethyl-2,2,6-trimethylheptane and n-Dodecane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical compounds utilized in research and pharmaceutical development, the selection of appropriate solvents, standards, and formulation excipients is paramount. This guide provides a detailed comparative analysis of two C12 alkanes: 3-Ethyl-2,2,6-trimethylheptane, a branched-chain alkane, and n-dodecane, its linear counterpart. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions based on the distinct physicochemical properties and potential applications of these two isomers.

Physicochemical Properties: A Tale of Two Structures

The seemingly subtle difference in the structural arrangement of carbon atoms between this compound and n-dodecane gives rise to significant variations in their physical properties. These differences are primarily dictated by the nature and magnitude of intermolecular van der Waals forces. Linear alkanes, such as n-dodecane, have a larger surface area, leading to stronger intermolecular attractions compared to the more compact, branched structure of this compound.[1][2]

PropertyThis compoundn-Dodecane
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molecular Weight 170.33 g/mol [3]170.34 g/mol
Boiling Point Not available (estimated to be lower than n-dodecane)216.2 °C
Melting Point Not available (estimated to be lower than n-dodecane)-9.6 °C
Density Not available (estimated to be lower than n-dodecane)0.749 g/cm³ at 20 °C
Viscosity Not available (estimated to be lower than n-dodecane)1.374 mPa·s at 25 °C[4]
Surface Tension Not available (estimated to be lower than n-dodecane)25.39 mN/m at 20 °C
LogP (calculated) ~5.7[3]~6.1
Solubility Insoluble in water; soluble in nonpolar organic solvents.Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[5][6]

Note: Experimental data for this compound is limited. The provided information is based on established trends for branched alkanes in comparison to their linear isomers.

Performance and Applications in a Research Context

The differing physicochemical properties of these two alkanes directly influence their performance and suitability for various applications in research and drug development.

n-Dodecane , with its well-characterized properties, finds extensive use in several areas:

  • Solvent: Its nonpolar nature and ability to dissolve a wide range of organic compounds make it a valuable solvent in chemical reactions and extractions.[7]

  • Chromatography: It is often used as a standard or a component of the mobile phase in gas chromatography and high-performance liquid chromatography (HPLC) for the analysis of nonpolar compounds.[7]

  • Fuel Surrogate: In combustion research, n-dodecane serves as a surrogate for jet and diesel fuels, aiding in the study of their complex combustion behaviors.[8]

  • Drug Formulation: It can be used as an excipient in topical and oral drug formulations, particularly for poorly water-soluble drugs, acting as a lipid carrier to enhance bioavailability.[9]

This compound , as a branched alkane, is expected to exhibit the following performance characteristics, making it a potential alternative to n-dodecane in specific applications:

  • Lower Freezing Point: Branched alkanes generally have lower melting points than their linear counterparts, which could be advantageous in applications requiring a liquid state at lower temperatures.

  • Lower Viscosity: The reduced intermolecular forces in branched alkanes typically result in lower viscosity, which can be beneficial for applications requiring faster spreading or lower flow resistance.

  • Different Solvency Properties: While still nonpolar, the branching can slightly alter its solvency characteristics, potentially offering advantages for specific solutes.

  • Oxidation Stability: Branched alkanes can exhibit different oxidation behaviors compared to linear alkanes. Studies have shown that branched alkanes may react earlier at lower temperatures but can have slower reaction rates at higher temperatures.[10]

Experimental Protocols

To empirically determine and compare the physicochemical properties of this compound and n-dodecane, a suite of standard analytical methods can be employed. These protocols, largely governed by organizations like ASTM International, provide standardized procedures to ensure data accuracy and reproducibility.

1. Determination of Boiling Point:

  • Method: ASTM D86 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure.

  • Protocol: A specified volume of the sample is distilled under controlled conditions. The temperatures at which various percentages of the sample evaporate are recorded, including the initial and final boiling points.

2. Determination of Melting Point:

  • Method: ASTM D2386 - Standard Test Method for Freezing Point of Aviation Fuels.

  • Protocol: The sample is cooled at a controlled rate, and the temperature at which solid hydrocarbon crystals appear is recorded as the freezing (melting) point.

3. Determination of Density:

  • Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

  • Protocol: A digital density meter is used to measure the density of the liquid sample at a specified temperature.

4. Determination of Viscosity:

  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).

  • Protocol: The time for a fixed volume of liquid to flow under gravity through a calibrated viscometer is measured. The kinematic viscosity is calculated from this time, and the dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the liquid.

5. Determination of Surface Tension:

  • Method: Pendant Drop Method.

  • Protocol: A drop of the liquid is suspended from the end of a capillary tube. The shape of the drop is determined by the balance between surface tension and gravity. An image of the drop is captured, and its profile is analyzed to calculate the surface tension.

6. Determination of Solubility:

  • Method: Visual Miscibility Test.

  • Protocol: A known volume of the alkane is mixed with a known volume of a solvent (e.g., water, ethanol) in a test tube. The mixture is agitated, and the miscibility is observed. For quantitative analysis, techniques like gas chromatography can be used to determine the concentration of the alkane in the solvent phase.

Visualizing Comparative Relationships

To better understand the logical flow of property determination and the relationship between molecular structure and physical properties, the following diagrams are provided.

ExperimentalWorkflow Experimental Workflow for Physicochemical Property Determination cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Comparison Sample1 This compound BoilingPoint ASTM D86 (Boiling Point) Sample1->BoilingPoint MeltingPoint ASTM D2386 (Melting Point) Sample1->MeltingPoint Density ASTM D4052 (Density) Sample1->Density Viscosity ASTM D445 (Viscosity) Sample1->Viscosity SurfaceTension Pendant Drop (Surface Tension) Sample1->SurfaceTension Solubility Miscibility Test (Solubility) Sample1->Solubility Sample2 n-Dodecane Sample2->BoilingPoint Sample2->MeltingPoint Sample2->Density Sample2->Viscosity Sample2->SurfaceTension Sample2->Solubility DataAnalysis Quantitative Data Analysis BoilingPoint->DataAnalysis MeltingPoint->DataAnalysis Density->DataAnalysis Viscosity->DataAnalysis SurfaceTension->DataAnalysis Solubility->DataAnalysis Comparison Comparative Assessment DataAnalysis->Comparison

Caption: Workflow for determining and comparing the physicochemical properties of the two alkanes.

StructurePropertyRelationship Structure-Property Relationship: Linear vs. Branched Alkanes cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Resulting Physicochemical Properties Linear Linear (n-Dodecane) ForcesLinear Stronger van der Waals Forces (Larger Surface Area) Linear->ForcesLinear Branched Branched (this compound) ForcesBranched Weaker van der Waals Forces (Smaller Surface Area) Branched->ForcesBranched PropsLinear Higher Boiling Point Higher Melting Point Higher Viscosity Higher Surface Tension ForcesLinear->PropsLinear PropsBranched Lower Boiling Point Lower Melting Point Lower Viscosity Lower Surface Tension ForcesBranched->PropsBranched

Caption: The influence of molecular structure on the physical properties of alkanes.

References

A Researcher's Guide to the Analytical Validation of 3-Ethyl-2,2,6-trimethylheptane in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of specific organic compounds within complex mixtures is a critical task. This guide provides a comparative analysis of analytical techniques for the validation of 3-Ethyl-2,2,6-trimethylheptane, a saturated branched alkane. Given the existence of numerous structural isomers for C12H26, differentiation from closely related structures is paramount. This guide outlines the expected analytical data from Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound and two of its isomers: the linear n-dodecane and a more centrally branched isomer, 5-propylnonane (B3059404).

Comparative Analytical Data

The following tables summarize the predicted and experimentally observed analytical data for this compound and its selected isomers. This data provides a basis for the development of robust validation methods.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterThis compoundn-Dodecane5-Propylnonane
Molecular Formula C12H26C12H26C12H26
Molecular Weight 170.33 g/mol 170.33 g/mol 170.33 g/mol
Predicted Kovats Retention Index (non-polar column) ~1150 - 11801200~1170 - 1190
Molecular Ion (M+) Peak Intensity Very low to absentLow but observableVery low to absent
Key Mass Spectral Fragments (m/z) 57, 71, 85, 99, 11343, 57, 71, 8557, 71, 99, 127
Predicted Base Peak (m/z) 5743 or 5771

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterThis compoundn-Dodecane5-Propylnonane
¹H NMR: Number of Signals 867
¹H NMR: Chemical Shift Range (ppm) ~0.8 - 1.6~0.8 - 1.3~0.8 - 1.4
¹³C NMR: Number of Signals 1067
¹³C NMR: Chemical Shift Range (ppm) ~10 - 45~14 - 32~14 - 40
Key ¹³C NMR Features Presence of quaternary and tertiary carbon signalsAbsence of quaternary and tertiary carbon signalsPresence of a tertiary carbon signal

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: For complex mixtures, perform a liquid-liquid extraction with a non-polar solvent such as hexane (B92381) or pentane (B18724) to isolate the hydrocarbon fraction. If necessary, use solid-phase extraction (SPE) for cleanup. Prepare a 1 mg/mL solution of the extract in hexane.

  • Instrumentation: Utilize a GC system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 35-400 amu.

  • Data Analysis: Identify peaks by comparing the acquired mass spectra with a reference library (e.g., NIST). Calculate Kovats retention indices by running a series of n-alkanes (C8-C20) under the same GC conditions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the isolated compound (or fraction containing the compound) in 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0-220 ppm.

    • If needed, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH2, and CH3 groups.

  • Data Analysis: Process the spectra using appropriate software. Assign signals based on their chemical shifts, multiplicities, and integration values. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignments in complex molecules.

Visualizations

The following diagrams illustrate the analytical workflows and the logical relationships in the identification process.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition cluster_validation Validation & Identification Complex_Mixture Complex Mixture Extraction Extraction / Cleanup Complex_Mixture->Extraction Isolated_Hydrocarbons Isolated Hydrocarbons Extraction->Isolated_Hydrocarbons GC_MS GC-MS Analysis Isolated_Hydrocarbons->GC_MS NMR NMR Spectroscopy Isolated_Hydrocarbons->NMR Retention_Index Retention Index GC_MS->Retention_Index Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum H1_Spectrum ¹H NMR Spectrum NMR->H1_Spectrum C13_Spectrum ¹³C NMR Spectrum NMR->C13_Spectrum Library_Comparison Library & Literature Comparison Retention_Index->Library_Comparison Mass_Spectrum->Library_Comparison Structural_Elucidation Structural Elucidation H1_Spectrum->Structural_Elucidation C13_Spectrum->Structural_Elucidation Identification Compound Identified: This compound Library_Comparison->Identification Structural_Elucidation->Identification

Caption: Analytical workflow for the identification of this compound.

logical_relationship cluster_structure Molecular Structure cluster_properties Physicochemical & Spectroscopic Properties cluster_data Analytical Data Compound This compound Branching Degree of Branching Compound->Branching influences Symmetry Molecular Symmetry Compound->Symmetry possesses Isomer1 n-Dodecane Isomer1->Branching Isomer1->Symmetry Isomer2 5-Propylnonane Isomer2->Branching Isomer2->Symmetry BoilingPoint Boiling Point RetentionIndex Retention Index BoilingPoint->RetentionIndex determines Branching->BoilingPoint affects CarbocationStability Carbocation Stability Branching->CarbocationStability governs NMRSignals Number of NMR Signals Symmetry->NMRSignals determines MassFragments Mass Fragments CarbocationStability->MassFragments predicts

Caption: Relationship between molecular structure and analytical data.

Discussion of Comparative Data

  • GC Retention Index: The Kovats retention index is a powerful tool for differentiating isomers.[2] n-Dodecane, being a straight-chain alkane, will have the highest boiling point and thus the highest retention index (1200 by definition on a non-polar column). Branched alkanes like this compound and 5-propylnonane will elute earlier. The more compact and spherical a molecule, the lower its boiling point. Therefore, highly branched isomers tend to have lower retention indices.

  • Mass Spectrometry: The fragmentation of branched alkanes in EI-MS is dominated by cleavage at the branching points to form stable secondary or tertiary carbocations.[3] This leads to a weak or absent molecular ion peak. For this compound, cleavage at the C2-C3 bond can yield a stable tertiary carbocation at m/z 57 (C4H9+), which is predicted to be the base peak. In contrast, n-dodecane will show a more characteristic pattern of fragment ions separated by 14 amu (CH2 groups), with prominent peaks at m/z 43 and 57.

  • NMR Spectroscopy: The number of unique carbon and proton environments in a molecule determines the number of signals in the ¹³C and ¹H NMR spectra, respectively. The high symmetry of n-dodecane results in only 6 signals in both its ¹H and ¹³C spectra. The lower symmetry of the branched isomers leads to a larger number of signals, providing a clear point of differentiation. Furthermore, the presence and chemical shifts of signals corresponding to methine (CH), and quaternary carbons in the ¹³C spectrum are definitive indicators of branching.

By combining these analytical techniques, researchers can confidently validate the presence and identity of this compound in complex mixtures, distinguishing it from its various structural isomers. The use of authentic reference standards is, of course, the gold standard for ultimate confirmation.

References

A Comparative Guide to GC-MS Retention Times of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of isomers are critical. In the analysis of C12 alkanes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. However, the comparison of these isomers is nuanced, relying not on absolute retention times, which can vary between systems and runs, but on a more standardized metric: the retention index. This guide provides a framework for this comparison, complete with experimental protocols and data interpretation guidance.

The elution of alkanes in GC is primarily governed by their boiling points and their interaction with the stationary phase of the column. For non-polar stationary phases, which are commonly used for alkane analysis, elution order is strongly correlated with the boiling point of the analytes. Linear alkanes have higher boiling points than their branched isomers due to greater surface area and stronger van der Waals forces. Consequently, branched C12 alkane isomers will typically elute earlier than the linear n-dodecane. The degree of branching further influences the retention time; more highly branched isomers tend to have lower boiling points and thus shorter retention times.

Data Presentation: Retention Index of n-Dodecane

Direct comparison of absolute retention times for C12 alkane isomers is often impractical due to inter-laboratory and even inter-run variations.[1][2][3] A more robust method is the use of Kovats or Linear Retention Indices (RI), which normalize the retention time of an analyte to that of adjacent n-alkanes.[1][2][4][5] The retention index of a compound is a relative measure and is more consistent across different experimental conditions.[1][6]

For C12 alkanes, n-dodecane serves as the primary reference point with a defined retention index of 1200 on a non-polar stationary phase. The retention indices of its branched isomers will be lower than 1200 and will decrease with increased branching. Due to the vast number of C12 alkane isomers and the dependency of their retention indices on the specific GC column and conditions used, a comprehensive experimental table is best generated in-house using a standardized protocol. The following table provides the reference retention index for n-dodecane.

Compound NameChemical FormulaRetention Index (Non-polar column)
n-DodecaneC₁₂H₂₆1200

Note: The retention indices of branched C12 isomers will be less than 1200 on a non-polar stationary phase. The exact value depends on the specific isomer and the analytical conditions.

Experimental Protocol

This protocol outlines a standard method for the determination of retention indices of C12 alkane isomers using GC-MS.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL solution of the C12 alkane isomer (e.g., n-dodecane, isododecane) in a high-purity volatile solvent such as hexane (B92381) or pentane.

  • n-Alkane Standard Mixture: Prepare a mixture of linear alkanes (e.g., from C8 to C16) in the same solvent. This mixture is used to calculate the retention indices. Commercially available n-alkane standard mixtures can also be used.[7]

  • Co-injection: For accurate determination of retention indices, it is recommended to co-inject the sample with the n-alkane standard mixture.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A mass spectrometer detector (e.g., quadrupole) capable of electron ionization (EI).

  • GC Column: A non-polar capillary column is recommended for the separation of alkanes. A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector:

    • Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Split (e.g., 50:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

3. Data Analysis

  • Peak Identification: Identify the peaks corresponding to the n-alkanes and the C12 alkane isomer in the total ion chromatogram (TIC).

  • Retention Time Determination: Record the retention time for each identified peak.

  • Retention Index Calculation: Calculate the Linear Retention Index (LRI) for the C12 alkane isomer using the following formula, where tx is the retention time of the isomer, and tn and tn+1 are the retention times of the n-alkanes eluting immediately before and after the isomer, respectively. n is the carbon number of the earlier eluting n-alkane.[4]

    I = 100 * [n + (tx - tn) / (tn+1 - tn)]

  • Comparison: Compare the calculated retention indices of the different C12 alkane isomers.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS comparison of C12 alkane isomers.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Comparison Sample C12 Alkane Isomer Sample_Prep Prepare 1 mg/mL Solution Sample->Sample_Prep Solvent Hexane/Pentane Solvent->Sample_Prep Alkane_Std n-Alkane Standard Mix (C8-C16) Co_injection Co-inject with Alkane Standard Alkane_Std->Co_injection Sample_Prep->Co_injection Injection Inject Sample Co_injection->Injection GC_MS GC-MS System Separation Chromatographic Separation (Non-polar Column) GC_MS->Separation Injection->GC_MS Detection Mass Spectrometry Detection (EI) Separation->Detection TIC Total Ion Chromatogram Detection->TIC Peak_ID Identify Peaks (Isomer & n-Alkanes) TIC->Peak_ID RT_Record Record Retention Times Peak_ID->RT_Record RI_Calc Calculate Retention Index RT_Record->RI_Calc Comparison Compare RI of Isomers RI_Calc->Comparison

Caption: Workflow for GC-MS Retention Index Comparison of C12 Alkane Isomers.

References

Fuel for Thought: A Comparative Guide to Branched vs. Linear Alkanes in Fuel Applications

Author: BenchChem Technical Support Team. Date: December 2025

The molecular architecture of alkanes, the fundamental components of gasoline and other hydrocarbon fuels, significantly dictates their performance within an internal combustion engine. This guide offers a detailed comparison of branched and linear alkanes, focusing on critical performance metrics such as octane (B31449) rating and heat of combustion. By presenting supporting experimental data and detailed methodologies, this document aims to provide researchers, scientists, and drug development professionals with a clear understanding of how hydrocarbon structure influences fuel properties.

The primary distinction in performance between branched and linear alkanes lies in their combustion characteristics. Branched-chain alkanes are prized for their superior resistance to autoignition, a phenomenon known as "knocking" or "pinging," which can damage an engine.[1][2][3][4] This resistance is quantified by the octane number. In contrast, linear alkanes, while possessing a slightly higher energy content per mole, are more prone to knocking.[1][5]

Performance Characteristics: A Quantitative Comparison

The following table summarizes the key quantitative differences in the physical and performance properties of representative linear and branched alkanes.

PropertyLinear AlkaneBranched AlkaneLinear AlkaneBranched AlkaneLinear AlkaneBranched Alkane
Compound n-Hexane2,2-Dimethylbutanen-Heptane2,2,4-Trimethylpentane (Iso-octane)n-OctaneIso-octane
Molecular Formula C₆H₁₄C₆H₁₄C₇H₁₆C₈H₁₈C₈H₁₈C₈H₁₈
Research Octane Number (RON) 25920[6][7][8]100[2][6][8][9]-20[6][10]100[10]
Motor Octane Number (MON) 26[11]930[6]100[6]-17[6]100
Heat of Combustion (kJ/mol) -4163.2[12][13]-4159.5[13]-4817.0[14]-5461-5470.5-5458

The Chemistry of Combustion: Why Branching Matters

The superior anti-knock properties of branched alkanes stem from their molecular stability and the nature of the free radicals they form during combustion.[1][2] In an engine's cylinder, the fuel-air mixture is compressed to high pressures and temperatures before ignition by the spark plug. Under these conditions, hydrocarbon molecules can begin to break down and form highly reactive free radicals.

Linear alkanes tend to form primary and secondary free radicals, which are less stable and more reactive. These radicals can initiate a rapid, uncontrolled chain reaction, leading to premature detonation of the fuel-air mixture, which is the cause of engine knock.

Branched alkanes, on the other hand, can form more stable tertiary and quaternary free radicals. These more stable radicals are less likely to initiate the runaway chain reactions that cause knocking, leading to a smoother, more controlled combustion process. This fundamental difference in radical stability is the primary reason for the significantly higher octane ratings of branched alkanes.

G la Linear Alkane lr Less Stable Primary/ Secondary Radicals la->lr Compression rc Rapid Chain Reaction lr->rc ek Engine Knock rc->ek ba Branched Alkane br More Stable Tertiary/ Quaternary Radicals ba->br Compression cc Controlled Combustion br->cc pk Prevents Knock cc->pk

Combustion pathways of linear vs. branched alkanes.

Experimental Protocols

The quantitative data presented in this guide are determined through standardized experimental procedures.

Determination of Octane Number

The Research Octane Number (RON) and Motor Octane Number (MON) of a fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[15][16] The essential steps of these methods, as defined by ASTM D2699 (RON) and ASTM D2700 (MON), are as follows:

  • Engine Preparation and Calibration: The CFR engine is prepared and calibrated according to the specific ASTM method. This includes setting the engine speed (600 rpm for RON, 900 rpm for MON), ignition timing, and intake air temperature.[16][17][18]

  • Reference Fuel Blends: Primary reference fuels, which are mixtures of iso-octane (assigned an octane number of 100) and n-heptane (assigned an octane number of 0), are prepared.[6][16]

  • Sample Analysis: The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Bracketing: The test fuel's knock intensity is then "bracketed" by running two reference fuel blends, one with a slightly higher and one with a slightly lower octane number, and adjusting their fuel-air ratios to achieve the same knock intensity.

  • Octane Number Calculation: The octane number of the test fuel is calculated by interpolation based on the octane numbers of the bracketing reference fuels.

G start Start prep Prepare and Calibrate CFR Engine (ASTM D2699/D2700) start->prep ref_fuel Prepare Primary Reference Fuel Blends (Iso-octane/n-Heptane) prep->ref_fuel run_sample Run Test Fuel and Adjust Compression Ratio to Standard Knock Intensity ref_fuel->run_sample bracket Bracket Knock Intensity with Two Reference Fuel Blends run_sample->bracket interpolate Interpolate to Determine Octane Number bracket->interpolate end End interpolate->end

Workflow for Octane Number Determination.
Determination of Heat of Combustion

The heat of combustion of liquid hydrocarbon fuels is determined using a bomb calorimeter according to ASTM D240.[19][20][21][22] The fundamental steps of this method are:

  • Sample Preparation: A known mass of the liquid fuel is placed in a sample crucible. For volatile fuels, a sealed sample holder may be used.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel "bomb," which is then sealed and pressurized with pure oxygen.

  • Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is precisely measured.

  • Ignition: The fuel sample is ignited electrically via a fuse wire.

  • Temperature Measurement: The temperature of the water surrounding the bomb is monitored, and the maximum temperature reached after combustion is recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise of the water, the known heat capacity of the calorimeter system, and the mass of the fuel sample. Corrections are applied for the heat of formation of acids and the heat from the ignition wire.

Conclusion

The structural isomerism of alkanes has a profound impact on their suitability as fuel components. While linear alkanes offer a marginally higher heat of combustion, this advantage is significantly outweighed by their propensity to cause engine knock. Branched alkanes, with their higher octane ratings, provide a more controlled and efficient combustion process, making them the preferred components for modern spark-ignition engines. This comparative analysis underscores the critical role of molecular structure in the formulation of high-performance and reliable fuels.

References

Navigating the Maze of Dodecane Isomers: A Comparative Guide to Mass Spectral Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical yet often challenging task. This is particularly true for hydrocarbons like dodecane (B42187), which boasts a staggering 355 structural isomers. Distinguishing between these closely related compounds requires robust analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), supported by comprehensive and reliable mass spectral libraries. This guide provides an objective comparison of the two leading commercial mass spectral libraries, the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data, in the context of dodecane isomer identification.

The differentiation of dodecane isomers is crucial in various fields, from fuel and lubricant analysis to environmental monitoring and metabolomics. While mass spectrometry provides a molecular fingerprint, the electron ionization (EI) mass spectra of alkane isomers can be remarkably similar, characterized by extensive fragmentation and often a weak or absent molecular ion peak. This spectral similarity makes confident identification based solely on mass spectral matching a significant challenge. Therefore, the use of retention indices (RI) as an orthogonal identification parameter is indispensable.

This guide will delve into the capabilities of the NIST and Wiley libraries, present a recommended workflow for isomer identification, and provide a detailed experimental protocol for the GC-MS analysis of dodecane isomers.

The Titans of Spectral Data: NIST vs. Wiley

A key challenge in identifying branched alkanes is that their mass spectra are dominated by fragmentation at the branching points, leading to the formation of stable carbocations.[3] This can result in very similar fragmentation patterns for different isomers. Therefore, the quality and comprehensiveness of the library's collection of isomer-specific spectra are paramount.

Table 1: Comparison of NIST and Wiley Mass Spectral Libraries for Isomer Identification

FeatureNIST/EPA/NIH Mass Spectral Library (2023 Version)Wiley Registry of Mass Spectral Data (2023 Version)Key Considerations for Dodecane Isomer Identification
Number of EI Spectra Over 394,000Over 873,300 (in the standalone version)A larger number of spectra increases the probability of finding a match for a specific isomer. Both libraries are extensive.
Number of Compounds Over 341,600 unique compoundsOver 599,700 unique compounds (in the 11th Edition)Wiley generally boasts a larger number of unique compounds.
Retention Index Data Extensive GC Method/Retention Index Database with over 490,000 data points for over 180,000 compounds.[4]Includes experimental and calculated Kovats RI values. Often bundled with the NIST RI database.Crucial for isomer differentiation. The NIST RI database is a critical tool. The availability of RI data for a wide range of branched dodecanes is a key performance indicator.
Data Quality & Curation Highly curated with a focus on quality and completeness of spectra. A rigorous quality assurance process is in place, including inter-library comparisons to identify and correct errors.[5]A comprehensive collection aiming to include all available spectra, including those from scientific literature. Data is also curated by internal and external experts.[6]High-quality, verified spectra are essential to avoid misidentification, especially for isomers with subtle spectral differences. Misidentification of positional isomers is a known issue in library curation.[5]
Search Algorithms Sophisticated search algorithms (e.g., Hybrid Search) that can identify components in mixtures and handle complex matrices.Compatible with most mass spectrometry data systems and offers its own powerful search software.Advanced search capabilities are beneficial when analyzing complex samples containing multiple dodecane isomers.
Updates Regularly updated, with the latest version being NIST 23.Regularly updated, with the latest combined version being the Wiley Registry/NIST 2023.Access to the latest versions ensures the most comprehensive and up-to-date data.

The Power of a Dual Approach: Mass Spectra and Retention Indices

Given the inherent similarities in the mass spectra of dodecane isomers, a reliable identification workflow must integrate both mass spectral library matching and retention index filtering. The following diagram illustrates this recommended approach.

G Workflow for Dodecane Isomer Identification cluster_0 Data Acquisition cluster_2 Identification & Confirmation GCMS GC-MS Analysis of Sample Deconvolution Peak Deconvolution GCMS->Deconvolution LibrarySearch Mass Spectral Library Search (NIST & Wiley) Deconvolution->LibrarySearch InitialHits Generate Initial Hit List LibrarySearch->InitialHits RI_Filter Retention Index Filtering InitialHits->RI_Filter FinalID Confident Isomer Identification RI_Filter->FinalID

A recommended workflow for the confident identification of dodecane isomers.

Experimental Protocol for GC-MS Analysis of Dodecane Isomers

The following protocol provides a starting point for the separation and analysis of dodecane isomers. Optimization may be required based on the specific instrumentation and the complexity of the sample matrix.

1. Sample Preparation:

  • Dilute the sample containing dodecane isomers in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration appropriate for your instrument's sensitivity (e.g., 1-10 ppm).

  • If necessary, perform a clean-up step to remove matrix interferences.

  • For retention index determination, prepare a separate standard mixture of n-alkanes (e.g., C8 to C20) in the same solvent.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890A or equivalent.

  • Injector: Split/splitless inlet.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column is recommended for the separation of alkanes based on boiling point. A common choice is a 100% dimethylpolysiloxane or 5%-phenyl-95%-methylpolysiloxane column (e.g., HP-5MS, DB-5MS, or equivalent), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[7]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 5 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5975C or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-250.

  • Scan Speed: Normal.

  • Solvent Delay: 3-5 minutes (to avoid solvent front saturation).

4. Data Analysis:

  • Acquire and process the chromatograms using the instrument's data system.

  • Perform peak deconvolution to separate co-eluting components.

  • Submit the mass spectrum of each peak of interest to both the NIST and Wiley mass spectral libraries for identification.

  • Calculate the Kovats retention index for each peak using the retention times of the n-alkane standards.

  • Compare the library search results with the calculated retention indices. A confident identification requires a high mass spectral match score and a close agreement between the experimental and library retention indices.

Conclusion

The identification of dodecane isomers is a complex analytical challenge that cannot be reliably solved by mass spectral matching alone. While both the NIST and Wiley libraries are invaluable resources, their effective use for isomer identification hinges on a combined strategy that incorporates retention index data. The NIST library, with its extensive and well-curated retention index database, is particularly crucial in this regard. For researchers and scientists working with complex hydrocarbon mixtures, a dual-library approach coupled with careful retention index analysis provides the most robust and confident path to navigating the intricate maze of dodecane isomers.

References

The Impact of Molecular Architecture on Thermodynamic Stability: A Comparative Analysis of Branched and Straight-Chain Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of molecular stability is paramount. In the realm of organic chemistry, the seemingly subtle variation in the arrangement of atoms within a molecule can have profound effects on its thermodynamic properties. This guide provides an objective comparison of the thermodynamic stability of branched versus straight-chain alkanes, supported by experimental data and detailed methodologies, to illuminate the structure-property relationships that govern these fundamental organic molecules.

It is a well-established principle in thermodynamics that branched-chain alkanes are generally more stable than their straight-chain isomers.[1] This increased stability is quantitatively reflected in their thermodynamic parameters, most notably their standard enthalpies of formation (ΔHf°) and standard enthalpies of combustion (ΔHc°). A more negative or less positive enthalpy of formation indicates greater stability, as less energy is required to form the compound from its constituent elements. Conversely, a less negative enthalpy of combustion signifies a more stable molecule, as less energy is released upon its complete oxidation. Experimental data consistently demonstrates that as the degree of branching in an alkane isomer increases, its enthalpy of formation becomes more negative, and its enthalpy of combustion becomes less negative.

Quantitative Comparison of Thermodynamic Properties

The following table summarizes the standard enthalpies of formation and combustion for a series of straight-chain and branched alkanes. This data clearly illustrates the enhanced stability of branched isomers.

AlkaneMolecular FormulaIsomerStandard Enthalpy of Formation (ΔHf°) (kJ/mol)Standard Enthalpy of Combustion (ΔHc°) (kJ/mol)
ButaneC₄H₁₀n-Butane-125.6-2877.5
Isobutane (2-Methylpropane)-134.2-2868.2
PentaneC₅H₁₂n-Pentane-146.9-3535.8
Isopentane (2-Methylbutane)-153.6-3528.9
Neopentane (2,2-Dimethylpropane)-166.0-3514.1
HexaneC₆H₁₄n-Hexane-167.2-4163.2
2-Methylpentane-174.5-4155.9
3-Methylpentane-172.0-4158.4
2,2-Dimethylbutane-184.6-4147.8
2,3-Dimethylbutane-179.3-4153.1
OctaneC₈H₁₈n-Octane-208.5-5470.5
2,2,3,3-Tetramethylbutane-225.9-5451.9

Data sourced from the NIST Chemistry WebBook.

Experimental Determination of Thermodynamic Properties

The thermodynamic data presented above are primarily determined through combustion calorimetry, a precise experimental technique for measuring the heat released during a combustion reaction. The cornerstone of this method is the bomb calorimeter.

Experimental Protocol: Bomb Calorimetry for Liquid and Solid Hydrocarbons

This protocol outlines the standardized procedure for determining the enthalpy of combustion of alkanes using a static-bomb calorimeter.

1. Calibration of the Calorimeter:

  • A pellet of benzoic acid of known mass (approximately 1 g) is used as a standard for calibration. Benzoic acid has a well-defined heat of combustion.

  • The pellet is placed in the crucible of the bomb calorimeter.

  • A fuse wire (typically nickel-chromium or iron) of known length and mass is attached to the electrodes, with the wire in contact with the benzoic acid pellet.

  • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

  • The bomb is then charged with pure oxygen to a pressure of approximately 30 atm.

  • The bomb is placed in a known volume of water in the calorimeter jacket.

  • The initial temperature of the water is recorded.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the measured temperature change.

2. Sample Preparation and Measurement:

  • Solid Alkanes: A known mass of the solid alkane is pressed into a pellet.

  • Liquid Alkanes: A known mass of the volatile liquid alkane is encapsulated in a gelatin capsule or a glass ampule.

  • The prepared sample is placed in the crucible of the bomb.

  • The fuse wire is attached as described in the calibration step, ensuring contact with the sample.

  • The bomb is sealed, purged, and charged with oxygen as before.

  • The combustion experiment is carried out following the same procedure as the calibration, and the temperature change is recorded.

3. Data Analysis:

  • The gross heat of combustion is calculated from the heat capacity of the calorimeter and the measured temperature change.

  • Corrections are applied for the heat released by the combustion of the fuse wire and any auxiliary materials (like gelatin capsules).

  • The standard enthalpy of combustion (ΔHc°) is then calculated per mole of the alkane sample.

Logical Relationship: Structure and Stability

The enhanced stability of branched alkanes can be attributed to several factors, including intramolecular forces and steric considerations. While a complete consensus on the exact contributions of each factor is still a subject of academic discussion, the overall effect is a lowering of the potential energy of the branched isomer relative to its straight-chain counterpart.

G cluster_structure Alkane Structure cluster_properties Thermodynamic Properties Straight_Chain Straight-Chain Alkane Higher_Hc Higher Heat of Combustion (Less Negative ΔHc°) Straight_Chain->Higher_Hc leads to Branched_Chain Branched-Chain Alkane Lower_Hc Lower Heat of Combustion (More Negative ΔHc°) Branched_Chain->Lower_Hc leads to Less_Stable Lower Thermodynamic Stability Higher_Hc->Less_Stable indicates More_Stable Higher Thermodynamic Stability Lower_Hc->More_Stable indicates

Caption: Relationship between alkane structure and thermodynamic stability.

References

A Comparative Guide to the Oxidation Behavior of Linear and Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative stability of alkanes is a critical consideration in numerous scientific and industrial applications, including drug formulation, lubricant technology, and fuel chemistry. The molecular structure of an alkane—specifically, whether it is a straight-chain (linear) or branched isomer—profoundly influences its reactivity towards oxidation. This guide provides an objective comparison of the oxidation behavior of linear and branched alkanes, supported by experimental data, detailed methodologies, and mechanistic insights.

Executive Summary

Linear and branched alkanes exhibit distinct differences in their oxidation behavior, primarily driven by the strengths of their carbon-hydrogen (C-H) bonds. Branched alkanes, possessing weaker tertiary C-H bonds, tend to initiate oxidation at lower temperatures and often exhibit faster initial reaction rates. However, the subsequent reaction pathways and product distributions differ significantly. Linear alkanes are more prone to the formation of carbonyl compounds, such as aldehydes and ketones, whereas the oxidation of branched alkanes often yields a higher proportion of alcohols and cyclic ethers. These differences have significant implications for the stability and degradation pathways of materials and chemical entities that incorporate alkane structures.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the oxidation of linear and branched alkanes. For a direct and objective comparison, data for n-heptane (a linear C7 alkane) and iso-octane (a branched C8 alkane, often used as a standard for octane (B31449) rating) are presented. It is important to note that direct comparisons of product yields under identical conditions are scarce in the literature; the data presented here are compiled from various sources and should be interpreted with consideration of the experimental context.

Table 1: Comparison of Activation Energies for Hydrogen Abstraction

C-H Bond TypeExample AlkaneActivation Energy (kcal/mol)
Primary (1°)n-Heptane~13-15
Secondary (2°)n-Heptane~10-12
Tertiary (3°)Iso-octane~8-10

Activation energies are approximate and can vary based on the specific oxidant and reaction conditions.

Table 2: Comparative Product Distribution in Low-Temperature Oxidation

Product ClassLinear Alkane (e.g., n-Heptane)Branched Alkane (e.g., Iso-octane)
Aldehydes Major ProductsMinor to Moderate Products
Ketones Major ProductsMajor Products (e.g., Acetone)
Alcohols Moderate ProductsMajor Products
Cyclic Ethers Moderate ProductsSignificant Products (e.g., Tetramethyl-tetrahydrofuran)
Olefins Moderate ProductsMajor Products (e.g., Iso-butene)
Carboxylic Acids Minor ProductsMinor Products

Product distribution is highly dependent on temperature, pressure, and residence time.

Key Differences in Oxidation Behavior

The fundamental difference in the oxidation of linear and branched alkanes stems from the initial hydrogen abstraction step. The stability of the resulting alkyl radical (tertiary > secondary > primary) dictates the preferred site of attack by oxidizing species.

Linear Alkanes: Oxidation of linear alkanes proceeds primarily through the abstraction of secondary hydrogens, leading to the formation of secondary alkyl radicals. These radicals readily react with oxygen to form peroxy radicals, which then undergo a series of reactions to form a variety of oxygenated products, with a notable prevalence of aldehydes and ketones.[1][2]

Branched Alkanes: In branched alkanes, the presence of tertiary C-H bonds provides a more favorable site for hydrogen abstraction due to the lower bond dissociation energy.[3][4] This leads to the formation of more stable tertiary alkyl radicals, which influences the subsequent reaction pathways. The steric hindrance around the tertiary carbon can also affect the subsequent reactions of the peroxy radical, often favoring pathways that lead to the formation of alcohols and cyclic ethers.[5]

Mandatory Visualizations

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for studying alkane oxidation.

Oxidation_Mechanism_Comparison cluster_linear Linear Alkane Oxidation (e.g., n-Heptane) cluster_branched Branched Alkane Oxidation (e.g., Iso-octane) l_alkane n-Heptane (RH) l_rad Secondary Alkyl Radical (R•) l_alkane->l_rad + •OH l_peroxy Secondary Peroxy Radical (ROO•) l_rad->l_peroxy + O2 l_hydroperoxy Hydroperoxyalkyl Radical (•QOOH) l_peroxy->l_hydroperoxy Isomerization l_products Aldehydes, Ketones, Cyclic Ethers l_hydroperoxy->l_products + O2, further reactions b_alkane Iso-octane (R'H) b_rad Tertiary Alkyl Radical (R'•) b_alkane->b_rad + •OH b_peroxy Tertiary Peroxy Radical (R'OO•) b_rad->b_peroxy + O2 b_hydroperoxy Hydroperoxyalkyl Radical (•Q'OOH) b_peroxy->b_hydroperoxy Isomerization b_products Alcohols, Ketones (Acetone), Cyclic Ethers b_hydroperoxy->b_products + O2, further reactions

Caption: Comparative low-temperature oxidation mechanisms of linear and branched alkanes.

Experimental_Workflow start Sample Preparation (Alkane + Oxidant) reactor Oxidation Reactor (e.g., Jet-Stirred Reactor, Flow Reactor) start->reactor sampling Product Sampling reactor->sampling analysis Product Analysis (GC-MS, FTIR) sampling->analysis data Data Acquisition & Processing analysis->data

Caption: General experimental workflow for studying alkane oxidation.

Experimental Protocols

The following are generalized protocols for key experiments cited in the study of alkane oxidation.

Temperature-Programmed Oxidation (TPO)

Objective: To determine the temperature at which an alkane begins to oxidize, often in the presence of a catalyst.

Methodology:

  • Sample Preparation: A known amount of the alkane is adsorbed onto a solid support or catalyst bed.

  • Reactor Setup: The sample is placed in a microreactor, typically a quartz tube, within a furnace.[6]

  • Gas Flow: A controlled flow of an oxidizing gas mixture (e.g., diluted oxygen in an inert gas like helium or argon) is passed through the reactor.[6]

  • Temperature Program: The furnace temperature is increased at a linear rate (e.g., 10 °C/min).[6]

  • Product Detection: The composition of the gas exiting the reactor is continuously monitored using a detector, such as a mass spectrometer or a thermal conductivity detector (TCD).[6][7]

  • Data Analysis: The consumption of the alkane and the formation of oxidation products (e.g., CO, CO2, H2O) are plotted as a function of temperature to create a TPO profile.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Oxidation Products

Objective: To separate, identify, and quantify the various products of alkane oxidation.

Methodology:

  • Sample Collection: A sample of the gas-phase products from the oxidation reactor is collected at a specific temperature and time point. For liquid products, a suitable solvent extraction may be necessary.

  • Injection: A small volume of the sample is injected into the gas chromatograph.[8]

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase that interacts differently with the various components of the mixture, causing them to separate based on their boiling points and polarities.[9]

  • Detection and Identification: As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.[9][10]

  • Quantification: The area under each peak in the gas chromatogram is proportional to the concentration of that component in the mixture. By calibrating with known standards, the mole fraction or concentration of each product can be determined.[11]

Conclusion

The oxidation behavior of linear and branched alkanes is a complex interplay of thermodynamics and kinetics. The presence of weaker tertiary C-H bonds in branched alkanes leads to a lower activation energy for the initial oxidation step, often resulting in higher initial reactivity compared to their linear counterparts. However, the subsequent reaction pathways diverge, leading to distinct product distributions. A thorough understanding of these differences is essential for professionals in fields where the stability and degradation of alkane-based materials are of concern. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for further investigation and a deeper understanding of these fundamental chemical processes.

References

Discriminating Branched Alkane Isomers by GC/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The analysis of branched alkanes presents a significant analytical challenge due to the large number of structurally similar isomers with close boiling points. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful technique for the separation and identification of these complex mixtures. This guide provides a comparative overview of GC/MS methodologies for the discrimination of branched alkane isomers, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Gas Chromatography: The Separation Stage

The initial separation of branched alkane isomers is achieved through gas chromatography. The choice of the GC column, particularly its stationary phase, is critical for resolving isomers. Non-polar stationary phases are the industry standard for separating alkanes, which primarily elute based on their boiling points.[1] Generally, increased branching lowers the boiling point, leading to earlier elution times compared to their straight-chain counterparts.[2]

Capillary columns are preferred over packed columns for most applications due to their superior separation efficiency and faster analysis times.[3] For high molecular weight branched alkanes, columns with high thermal stability are essential to withstand the elevated temperatures required for elution.[1]

Comparison of Common GC Columns for Alkane Analysis

A variety of non-polar capillary columns are available for the analysis of branched alkanes. The selection depends on the specific requirements of the analysis, such as the complexity of the sample and the desired resolution.

Column Brand & NameStationary PhaseMax Temperature (°C)Key Features & Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxane400High thermal stability and low bleed, making it suitable for high-temperature GC analysis of high molecular weight hydrocarbons like waxes.[1]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl Polysiloxane350Features low bleed characteristics, which is ideal for mass spectrometry, and excellent inertness. Commonly used for detailed hydrocarbon analysis.[1]
Phenomenex ZB-5 5% Phenyl-Arylene / 95% Dimethylpolysiloxane360/370A general-purpose column with a wide range of applications, including the analysis of hydrocarbons.
Sigma-Aldrich SLB-5ms 5% Phenyl / 95% Dimethylpolysiloxane340/360Designed for low bleed and high inertness, making it compatible with mass spectrometry for various applications, including hydrocarbon analysis.

Experimental Protocol: GC Separation of Branched Alkanes

This protocol provides a general starting point for the GC/MS analysis of branched alkanes. Optimization of parameters may be necessary for specific sample types.

1. Sample Preparation:

  • Dissolve the alkane mixture in a suitable volatile solvent (e.g., hexane, dichloromethane) to an appropriate concentration.

  • If necessary, perform a sample cleanup or fractionation to remove interfering compounds.[4]

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Agilent J&W DB-5ht, 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 320°C.

    • Hold at 320°C for 10 minutes.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Mass Range: m/z 40-550.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Use retention indices (e.g., Kovats indices) to help confirm isomer identification.[5]

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample_Injection Sample Injection Separation Separation in GC Column Sample_Injection->Separation Elution Elution of Isomers Separation->Elution Ionization Ionization (EI) Elution->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analysis & Detection Fragmentation->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectra Mass Spectra Acquisition TIC->Mass_Spectra Library_Search Library Search & Identification Mass_Spectra->Library_Search Data_Interpretation Data Interpretation Library_Search->Data_Interpretation

GC/MS workflow for branched alkane analysis.

Mass Spectrometry: Isomer Identification through Fragmentation

While GC separates isomers based on their physical properties, mass spectrometry provides structural information for their identification. Electron ionization (EI) is the most common ionization technique used for this purpose. The fragmentation patterns of branched alkanes are distinct from their linear counterparts.

Key Fragmentation Rules for Branched Alkanes:
  • Preferential Cleavage at Branch Points: The C-C bonds at the point of branching are weaker and tend to break more readily.[6] This is due to the formation of more stable secondary or tertiary carbocations.[7]

  • Loss of the Largest Alkyl Group: Fragmentation favors the loss of the largest alkyl group from the branch point, as this also contributes to the stability of the resulting radical.[8]

  • Reduced Molecular Ion Peak: Branched alkanes typically show a less intense or even absent molecular ion (M+) peak compared to straight-chain alkanes.[8][9] The intensity of the molecular ion peak decreases with an increased degree of branching.[9]

  • Characteristic Fragment Ions: The mass spectra of branched alkanes are characterized by a series of fragment ions of the general formula CnH2n+1. However, unlike the smooth decay of peak intensities seen in n-alkanes, the spectra of branched alkanes show prominent peaks corresponding to the stable carbocations formed at the branch points.[8]

Differentiating Isomers with Mass Spectrometry

The location of the branching point can be deduced from the prominent fragment ions. For example, a C12 alkane with a methyl group on the fourth carbon will show an intense peak at m/z 71 (loss of a C5H11 radical) and a corresponding fragment at m/z 127 (loss of a C9H19 radical).[8]

FeatureStraight-Chain AlkanesBranched-Chain Alkanes
Molecular Ion (M+) Present, but decreases with chain lengthWeak or absent, decreases with branching[8][9]
Fragmentation Pattern Smooth, exponential decay of CnH2n+1 peaksDiscontinuous pattern with intense peaks at branch points[8]
Major Fragments A series of CnH2n+1 ionsStable secondary or tertiary carbocations from cleavage at branch points[6][7]

Advanced Techniques for Isomer Discrimination

For co-eluting or closely eluting isomers, more advanced techniques may be necessary:

  • Tandem Mass Spectrometry (MS/MS): Techniques like Multiple Reaction Monitoring (MRM) can be used to target specific fragmentation pathways unique to certain isomers, enhancing selectivity and sensitivity.[10]

  • Cold Electron Ionization (Cold EI): This technique can enhance the molecular ion, which is often weak or absent in standard EI, aiding in the determination of the molecular weight and isomer distribution.[2]

  • Multivariate Statistical Analysis: For isomers with very similar mass spectra, statistical methods like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) can be applied to differentiate them based on subtle differences in their fragmentation patterns.[11]

Isomer_Identification_Logic Start GC/MS Data Acquired Get_RT Obtain Retention Time (RT) Start->Get_RT Get_MS Obtain Mass Spectrum Start->Get_MS Compare_RT Compare RT to Standards / Kovats Index Get_RT->Compare_RT Identify_M_ion Identify Molecular Ion (M+)? Get_MS->Identify_M_ion Analyze_Fragments Analyze Fragmentation Pattern Compare_RT->Analyze_Fragments Propose_Structure Propose Isomer Structure Analyze_Fragments->Propose_Structure Identify_M_ion->Analyze_Fragments Yes Advanced_Methods Use Advanced Methods (MS/MS, Cold EI) Identify_M_ion->Advanced_Methods No Confirm Confirm with Library/Reference Spectra Propose_Structure->Confirm Advanced_Methods->Analyze_Fragments

Logical flow for branched alkane isomer identification.

Conclusion

The successful discrimination of branched alkane isomers by GC/MS relies on a synergistic approach that combines high-resolution chromatographic separation with detailed mass spectral interpretation. The selection of an appropriate non-polar GC column is fundamental for achieving the initial separation. Subsequent analysis of the mass spectral fragmentation patterns, particularly the preferential cleavage at branch points, allows for the elucidation of the isomeric structures. For particularly challenging separations, advanced techniques such as tandem mass spectrometry and alternative ionization methods can provide the necessary selectivity for unambiguous identification.

References

A Comparative Guide to Quantitative NMR (qNMR) and Gas Chromatography (GC) for the Analysis of Alkane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of alkane mixtures, the choice of analytical technique is critical. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and the more traditional Gas Chromatography with Flame Ionization Detection (GC-FID), supported by experimental data and detailed protocols.

Principles of Quantification

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute or relative amounts of substances in a sample.[1] The fundamental principle of qNMR is that the integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[2] This allows for quantification without the need for substance-specific reference standards for each component of the mixture, instead relying on a single internal or external standard of known concentration.[2]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a powerful separation technique widely used for the quantification of volatile and semi-volatile organic compounds like alkanes.[3] The sample is vaporized and separated into its components based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. The FID is a mass-sensitive detector that generates a current proportional to the amount of carbon atoms entering the flame, making it highly suitable for hydrocarbon analysis.[4]

Performance Comparison: qNMR vs. GC-FID

The choice between qNMR and GC-FID often depends on the specific analytical requirements, such as the need for absolute vs. relative quantification, sample throughput, and the complexity of the alkane mixture. Below is a summary of typical performance characteristics for the analysis of a hypothetical mixture of linear alkanes.

ParameterQuantitative ¹H NMR (qNMR)Gas Chromatography-FID (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[5]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[5]
Quantification Absolute or relative quantification using a certified internal standard.[2]Typically relative quantification (area percent); absolute quantification requires calibration with standards for each analyte.
Accuracy High, with reported deviations typically <1%.[6]High, with proper calibration.
Precision (RSD) Excellent, typically <1%.[7]Excellent, with RSD values often <1% for repeated injections.[8]
Linearity (R²) Excellent, >0.999 over a wide dynamic range.[9]Excellent, typically >0.999 for the calibrated range.[8]
Sample Throughput Moderate; can be faster for simple mixtures as no chromatographic separation is needed.High, especially with an autosampler.
Strengths - Non-destructive.[10] - Primary ratio method, SI traceable.[11] - Provides structural information. - Single standard for multiple analytes.[9]- High sensitivity and resolution. - Robust and widely available. - Cost-effective for routine analysis.[5]
Limitations - Lower sensitivity compared to GC-FID. - Spectral overlap in complex mixtures can be challenging.- Destructive technique. - Requires calibration for each analyte for absolute quantification. - Potential for thermal degradation of labile compounds.

Experimental Protocols

Detailed methodologies for both qNMR and GC-FID are crucial for obtaining accurate and reproducible results.

Quantitative ¹H NMR (qNMR) Protocol

This protocol outlines the steps for the quantitative analysis of an alkane mixture using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the alkane mixture into a clean, dry vial.

  • Select a suitable internal standard that has a simple spectrum and resonances that do not overlap with the alkane signals (e.g., 1,4-bis(trimethylsilyl)benzene). Accurately weigh an appropriate amount of the internal standard.

  • Dissolve the alkane mixture and internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Ensure complete dissolution by vortexing the sample.

2. NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg' or Varian 's2pul').

  • Acquisition Parameters:

    • Pulse Angle: 90° flip angle to ensure maximum signal for quantification.

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest (both analyte and standard) to ensure full relaxation. This is critical for accurate integration. A typical value is 30-60 seconds.

    • Acquisition Time (aq): Sufficiently long to allow the FID to decay to zero, typically 2-4 seconds.

    • Number of Scans (ns): A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]

    • Temperature: Maintain a constant and regulated temperature (e.g., 298 K).

3. Data Processing:

  • Apply a small amount of line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Perform accurate phasing and baseline correction across the entire spectrum.

  • Integrate the well-resolved signals of the internal standard and the alkane components. For alkanes, the entire aliphatic region may be integrated, or specific, well-resolved peaks can be chosen.

4. Calculation: The concentration of each alkane can be calculated using the following formula:

Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (mstd / Mstd) * (Manalyte / manalyte)

Where:

  • C = Concentration or Purity

  • I = Integral value

  • N = Number of protons for the integrated signal

  • m = mass

  • M = Molar mass

  • std = Internal Standard

  • analyte = The alkane component of interest

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol describes the quantitative analysis of an alkane mixture using an internal standard method.

1. Sample and Standard Preparation:

  • Prepare a stock solution of the alkane mixture at a known concentration (e.g., 1000 µg/mL) in a volatile solvent such as hexane.

  • Prepare a stock solution of a suitable internal standard (e.g., a non-interfering alkane not present in the sample, like nonane (B91170) or decane (B31447) if analyzing a C12-C20 mixture) at a known concentration.

  • Create a series of calibration standards by mixing known volumes of the alkane mixture stock solution and the internal standard stock solution to achieve a range of concentrations.

  • Prepare the unknown sample by adding a known amount of the internal standard stock solution to a known amount of the alkane mixture.

2. GC-FID Instrument Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 100:1 to avoid column overload.[3]

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Final Hold: Hold at 300°C for 10 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector (FID):

    • Temperature: 320°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (N₂ or He): 25 mL/min

3. Data Analysis:

  • Identify the peaks corresponding to each alkane and the internal standard based on their retention times from the calibration standards.

  • Integrate the peak areas for each component.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration for the calibration standards.

  • Determine the concentration of each alkane in the unknown sample by using the peak area ratios and the calibration curve.

Visualizing the Workflows

To better understand the procedural differences, the following diagrams illustrate the workflows for qNMR and GC-FID analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Alkane Mixture dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve nmr_acq Acquire ¹H NMR Spectrum (Set d1, ns, etc.) dissolve->nmr_acq processing Phase & Baseline Correction nmr_acq->processing integration Integrate Signals processing->integration calculation Calculate Concentration integration->calculation

Caption: Experimental workflow for qNMR analysis.

GCFID_Workflow cluster_prep Sample & Standard Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_cal Prepare Calibration Standards gc_run_cal Inject Calibration Standards prep_cal->gc_run_cal prep_sample Prepare Sample with Internal Standard gc_run_sample Inject Sample prep_sample->gc_run_sample integration Integrate Peak Areas gc_run_cal->integration gc_run_sample->integration cal_curve Generate Calibration Curve integration->cal_curve calculation Calculate Concentration integration->calculation cal_curve->calculation

Caption: Experimental workflow for GC-FID analysis.

Conclusion

Both qNMR and GC-FID are robust and reliable techniques for the quantitative analysis of alkane mixtures.

qNMR stands out as a primary method that provides direct, SI-traceable quantification with high accuracy and precision, without the need for substance-specific calibration curves.[5][12] Its non-destructive nature and the wealth of structural information it provides are significant advantages, particularly in research and development settings where sample is limited or structural confirmation is required.

GC-FID is a highly sensitive, high-throughput, and cost-effective technique, making it an excellent choice for routine quality control and the analysis of complex mixtures requiring high separation efficiency.[5] While it typically provides relative quantification, it can achieve high accuracy for absolute quantification with careful calibration.

The optimal choice between qNMR and GC-FID will ultimately depend on the specific analytical goals, sample complexity, required level of accuracy, and available instrumentation. In many cases, these techniques can be employed in a complementary fashion to provide a comprehensive and highly confident characterization of alkane mixtures.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of hydrocarbons is paramount in fields ranging from environmental monitoring and petroleum exploration to the safety assessment of pharmaceutical products. Cross-validation of the analytical methods employed for this purpose ensures the integrity and comparability of data, particularly when methods are transferred between laboratories or when different techniques are used to analyze the same samples. This guide provides an objective comparison of two of the most prevalent analytical techniques for hydrocarbon analysis — Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) — supported by experimental data and detailed methodologies.

The Critical Role of Cross-Validation

Cross-validation is the process of verifying that a validated analytical method produces consistent and reliable results across different laboratories, with different analysts, or on different equipment.[1] This is especially crucial in the pharmaceutical industry and for environmental analysis, where regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical procedures.[1] The primary goal of cross-validation is to ensure inter-laboratory reproducibility and to confirm that a method remains robust under varied conditions.[1]

Comparison of Analytical Methods: GC-MS vs. HPLC

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are both powerful separation techniques widely used for hydrocarbon analysis.[2][3][4] However, they operate on different principles and are suited for different types of analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly efficient technique for the analysis of volatile and thermally stable compounds.[2][4][5] In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column.[6] The mass spectrometer then identifies the compounds based on their unique mass spectra, providing a high degree of specificity.[4]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a broader range of compounds, including non-volatile and thermally unstable molecules.[2][3][5] Separation in HPLC is achieved based on the differential interactions of the analytes with a liquid mobile phase and a solid stationary phase as they pass through a column under high pressure.[4]

Performance Characteristics

The choice between GC-MS and HPLC for hydrocarbon analysis depends on the specific application and the nature of the hydrocarbons being analyzed. The following table summarizes key performance characteristics based on experimental data from various validation studies.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) ≥ 0.99[7]0.93 - 0.99[8]
Precision (RSD) Intra-day & Inter-day: <3% to <5%[7][9]1.24% - 3.27%[10]
Limit of Detection (LOD) Analyte dependent, can reach low ng/mL levels[10]0.14 - 0.71 ng/mL[10]
Limit of Quantification (LOQ) Analyte dependent, can reach low ng/g levels[11]0.11 - 2.4 ppm[8]
Accuracy (Recovery) 65.1% - 105.6% for n-alkanes[12]75% - 94% for PAHs[8]
Analysis Time Typically faster for volatile compounds (minutes)[13][14]Generally longer run times (10-60 minutes)[13][14]
Applicability Volatile and semi-volatile hydrocarbons[3][6]Non-volatile and thermally unstable hydrocarbons, including Polycyclic Aromatic Hydrocarbons (PAHs)[2][13]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results. Below are generalized methodologies for GC-MS and HPLC analysis of hydrocarbons.

GC-MS Method for Hydrocarbon Analysis

This protocol is based on methodologies developed for the analysis of hydrocarbon residues and n-alkanes in environmental samples.[7][9][15]

  • Sample Preparation:

    • For solid samples (e.g., sediment, fish tissue), perform extraction using a suitable solvent (e.g., dichloromethane) via methods like Soxhlet extraction or reflux saponification.[12][15]

    • For liquid samples, a direct injection or a liquid-liquid extraction may be employed.

    • A clean-up step using techniques like solid-phase extraction (SPE) may be necessary to remove interfering substances.[7]

    • Spike the sample with an appropriate internal standard (e.g., deuterated alkanes) for quantification.[15]

  • Instrumental Analysis:

    • Gas Chromatograph (GC):

      • Injection: 1 µL of the extracted sample is injected in split or splitless mode.

      • Inlet Temperature: Typically set between 250°C and 300°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Temperature Program: A temperature gradient is used to separate hydrocarbons based on their boiling points. An example program starts at 40°C, holds for a few minutes, then ramps up to around 300°C.[9]

      • Column: A capillary column suitable for hydrocarbon separation (e.g., DB-1).[11]

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan to identify unknown compounds or Selected Ion Monitoring (SIM) for targeted analysis and enhanced sensitivity.

HPLC Method for Polycyclic Aromatic Hydrocarbon (PAH) Analysis

This protocol is adapted from validated methods for the determination of PAHs in water and other environmental samples.[8][10]

  • Sample Preparation:

    • For aqueous samples with low concentrations of PAHs, a pre-concentration step is often required. Solid-phase extraction (SPE) is a common technique for this purpose.[8]

    • The extracted and concentrated sample is then dissolved in a suitable solvent compatible with the HPLC mobile phase.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatograph (HPLC):

      • Mobile Phase: A gradient of two or more solvents, typically acetonitrile (B52724) and water, is used to achieve separation.

      • Column: A C18 reversed-phase column is commonly used for PAH analysis.

      • Flow Rate: A constant flow rate, for example, 1.0 mL/min.

      • Injection Volume: Typically 10-20 µL.

    • Detector:

      • Diode Array Detector (DAD) or Fluorescence Detector (FLD) are commonly used for PAH analysis due to their high sensitivity and selectivity for these compounds.[8]

Visualization of Workflows and Relationships

To better illustrate the processes and logical connections involved in the cross-validation of analytical methods for hydrocarbon analysis, the following diagrams have been generated using Graphviz.

CrossValidationWorkflow cluster_planning Planning & Protocol Development cluster_execution Execution cluster_evaluation Data Evaluation & Reporting p1 Define Scope and Acceptance Criteria p2 Develop Cross-Validation Protocol p1->p2 e1 Prepare and Distribute Homogeneous Samples p2->e1 e2 Analysis by Lab A (Method 1) e1->e2 e3 Analysis by Lab B (Method 2 or Same Method) e1->e3 d1 Collect and Statistically Compare Results e2->d1 e3->d1 d2 Investigate Discrepancies d1->d2 If acceptance criteria not met d3 Final Report and Conclusion d1->d3 If acceptance criteria met d2->d3

Caption: A generalized workflow for the cross-validation of analytical methods.

MethodSelection cluster_properties Analyte Properties cluster_methods Analytical Methods start Hydrocarbon Sample prop1 Volatile & Thermally Stable? start->prop1 gcms GC-MS prop1->gcms Yes hplc HPLC prop1->hplc No (Non-volatile or Thermally Labile)

Caption: Logical relationship for selecting an analytical method based on hydrocarbon properties.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Ethyl-2,2,6-trimethylheptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-Ethyl-2,2,6-trimethylheptane, a flammable, non-halogenated hydrocarbon.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. This information is essential for a proper risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₁₂H₂₆[1]
Molecular Weight 170.33 g/mol [1]
Physical State Liquid (assumed at standard conditions)
Flammability Assumed to be a flammable liquid
Halogenated? No

Essential Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a critical process that requires careful planning and execution to mitigate safety and environmental risks.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A flame-retardant lab coat is mandatory.

  • Work Area: All handling of this chemical and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ignition Sources: Ensure the absence of any open flames, hot plates, or other potential ignition sources in the vicinity.[2]

2. Waste Segregation and Collection:

  • Do Not Mix: this compound waste must not be mixed with other waste streams, especially incompatible chemicals like oxidizers. It is crucial to keep non-halogenated organic solvent waste separate from halogenated waste.[3][4][5]

  • Designated Container: Collect the waste in a designated, properly labeled, and sealable container. The container must be compatible with flammable hydrocarbons.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning (e.g., "Flammable").[3][6] All constituents and their approximate percentages should be listed.[3]

3. Waste Storage:

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[7]

  • Storage Conditions: The SAA should be a well-ventilated, cool, and dry location, away from direct sunlight and heat sources.[7]

  • Secondary Containment: The waste container should be placed in secondary containment to prevent spills.[8]

4. Final Disposal:

  • Regulatory Compliance: Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.[7] The tag must accurately reflect the contents of the container.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

  • Prohibited Actions: Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[2][3] This can lead to severe environmental contamination and pose a fire or explosion hazard.

Experimental Workflow for Disposal

The logical flow of the disposal procedure is critical to ensure safety and compliance at every stage.

DisposalWorkflow cluster_Preparation Preparation cluster_Collection Waste Collection (in Fume Hood) cluster_Storage Interim Storage cluster_Disposal Final Disposal A Assess Hazards & Review Institutional Protocols B Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Prepare a Labeled, Compatible Waste Container B->C D Carefully Transfer Waste to Container C->D E Securely Seal the Container D->E F Move Sealed Container to Designated SAA E->F G Ensure Secondary Containment F->G H Complete Hazardous Waste Manifest/Tag G->H I Arrange for Pickup by Authorized Personnel (EHS) H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Ethyl-2,2,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide furnishes critical safety and logistical information for the handling and disposal of 3-Ethyl-2,2,6-trimethylheptane. This document is intended for researchers, scientists, and professionals in drug development.

While a specific Safety Data Sheet (SDS) for this compound was not located, the following guidance is based on the safety protocols for structurally similar flammable hydrocarbons. This chemical should be handled with care, assuming it is a flammable liquid that may cause respiratory irritation and is harmful if swallowed, potentially causing lung damage.

Hazard Summary

Based on data for similar volatile hydrocarbons, this compound is presumed to have the following hazard classifications:

Hazard StatementGHS Classification
Flammable liquid and vaporFlammable Liquids, Category 3
May be fatal if swallowed and enters airwaysAspiration Hazard, Category 1
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
Causes skin irritationSkin Irritation, Category 2
Causes serious eye irritationEye Irritation, Category 2A

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the diligent use of appropriate Personal Protective Equipment. All personnel handling this compound must utilize the following equipment.

PPE CategoryItemMaterial/Standard Specification
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified. A face shield should be worn when there is a heightened risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for any signs of degradation or punctures before use and replace them frequently.[1]
Body Protection Flame-Retardant Laboratory CoatMust be made of a non-flammable material. Standard polyester (B1180765) lab coats are unsuitable as they can melt and adhere to the skin in the event of a fire.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesGenerally not required for small-scale use within a properly functioning chemical fume hood. For work outside of a fume hood or with larger quantities, a risk assessment must be conducted to determine the necessity of respiratory protection.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.

  • Preparation :

    • Assemble all necessary equipment, including glassware and stirring apparatus, and ensure that spill control materials (such as absorbent pads or sand) are readily accessible.

    • Don all required personal protective equipment as detailed in the table above.

  • Handling the Chemical :

    • Before opening, carefully inspect the container for any signs of damage or leaks.

    • When transferring from a container larger than one liter, ensure both the source and receiving containers are grounded and bonded to prevent the buildup of static electricity, which could ignite flammable vapors.

    • Avoid heating with an open flame; use a heating mantle or water bath.

  • Post-Handling :

    • Wipe down the work surface with an appropriate solvent, followed by a thorough cleaning with soap and water.

    • Remove gloves and lab coat before exiting the laboratory.

    • Wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and any contaminated materials must adhere to hazardous waste protocols to ensure safety and regulatory compliance.

  • Waste Segregation : Do not mix this compound with other waste streams, especially with incompatible chemicals like oxidizers.[2]

  • Liquid Waste :

    • Collection : Collect all liquid waste containing this compound in a designated, properly labeled, and sealable container. The container must be compatible with flammable hydrocarbons.

    • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and an indication of its flammability.

  • Solid Waste :

    • Collection : Any solid materials contaminated with this compound, such as gloves, absorbent pads, and filter paper, must be collected in a separate, clearly labeled hazardous waste container.[3]

  • Storage : Store sealed waste containers in a designated satellite accumulation area that is well-ventilated, cool, and dry, away from direct sunlight and heat sources.[2]

  • Disposal : Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office. Never pour this compound down the drain or discard it with regular trash, as this can lead to environmental contamination and pose a fire or explosion hazard.[2]

Emergency Procedures

  • Spill : For small spills contained within a chemical fume hood, use an absorbent material to clean up the spill. Place the used absorbent in a sealed container for disposal as hazardous solid waste. For larger spills, evacuate the area and contact your institution's emergency response team.[3]

  • Fire : Use a Class B (e.g., CO2 or dry chemical) fire extinguisher. Do not use water, as it may spread the flammable liquid.[3]

  • Exposure :

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation : Move the exposed individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_materials Gather Materials & Spill Kit don_ppe Don Appropriate PPE prep_materials->don_ppe inspect_container Inspect Container don_ppe->inspect_container transfer_chemical Transfer Chemical (Grounding if >1L) inspect_container->transfer_chemical decontaminate_area Decontaminate Work Area transfer_chemical->decontaminate_area segregate_waste Segregate Liquid & Solid Waste transfer_chemical->segregate_waste remove_ppe Remove PPE decontaminate_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands label_container Label Waste Containers segregate_waste->label_container store_waste Store in Satellite Area label_container->store_waste

A flowchart outlining the safe handling process for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.